5-Bromo-4-chloropyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-chloropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJRLYHBOIPDLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697425 | |
| Record name | 5-Bromo-4-chloropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89283-92-1 | |
| Record name | 5-Bromo-4-chloropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-4-chloropyridin-3-amine chemical properties
An In-depth Technical Guide to 5-Bromo-4-chloropyridin-3-amine: Properties, Reactivity, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile chemical building blocks. Among these, halogenated heterocyclic compounds are of paramount importance due to their unique electronic properties and their utility in a wide array of synthetic transformations. This compound is a trifunctional pyridine derivative that has emerged as a significant scaffold. Its distinct arrangement of an amine group and two different halogen atoms on the pyridine core provides a platform for regioselective modifications, making it an invaluable intermediate in the construction of complex molecular architectures for drug discovery programs.[1]
This guide offers a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical and physical properties, explore its reactivity profile with a focus on key synthetic transformations, outline potential synthetic strategies, and discuss its applications as a pivotal starting material for pharmaceutical ingredients.
Core Chemical and Physical Properties
The fundamental physicochemical properties of this compound are foundational to its application in synthesis. These properties dictate solubility, reactivity, and handling requirements.
| Property | Value | Source |
| CAS Number | 89283-92-1 | [2][3][4] |
| Molecular Formula | C₅H₄BrClN₂ | [4] |
| Molecular Weight | 207.45 g/mol | [4][5] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [4] |
| InChI | InChI=1S/C5H4BrClN2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2 | [4] |
| InChIKey | KAJRLYHBOIPDLW-UHFFFAOYSA-N | [4] |
Structural Elucidation and Spectroscopic Data
Confirmation of the structure and purity of this compound is critical for its use in synthesis. Standard analytical techniques are employed for its characterization. While specific spectral data is proprietary to suppliers, documentation including NMR, HPLC, and LC-MS is typically available upon request from commercial vendors, ensuring the material meets the rigorous standards required for pharmaceutical research.[2]
Reactivity Profile and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups: the amino group, the bromine atom, and the chlorine atom, all situated on an electron-deficient pyridine ring.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, and this effect is most pronounced at the positions ortho and para (2, 4, 6) to the ring nitrogen. This electronic characteristic activates these positions for nucleophilic aromatic substitution.[6] In this compound, the chlorine atom is at the activated 4-position, making it the more probable site for displacement by nucleophiles compared to the bromine at the 5-position. The amino group at the 3-position further influences the electronic landscape of the ring.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position is an excellent handle for transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is more reactive than the carbon-chlorine bond in typical palladium-catalyzed processes like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[7][8] This differential reactivity allows for the selective introduction of a wide range of substituents (e.g., aryl, heteroaryl, alkyl groups) at the C5 position while leaving the C4-chloro substituent intact for subsequent transformations. This sequential, site-selective functionalization is a cornerstone of modern library synthesis for lead optimization.
Reactions of the Amino Group
The primary aromatic amine at the 3-position can undergo a variety of classical transformations. It can be acylated, alkylated, or used as a nucleophile in its own right.[7] Furthermore, it can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of other functional groups, including hydroxyl, cyano, or additional halogens. This capability adds another layer of synthetic diversity.[9]
Caption: Key synthetic transformations of this compound.
Synthesis Strategies
While specific, detailed protocols for the industrial-scale synthesis of this compound are often proprietary, a logical synthetic pathway can be devised based on established heterocyclic chemistry principles. A common approach involves the sequential halogenation and functionalization of a simpler pyridine precursor.
Illustrative Synthetic Workflow
A plausible laboratory-scale synthesis could begin with a readily available aminopyridine. The process would involve controlled, regioselective introduction of the halogen atoms.
Step 1: Bromination: An aminopyridine precursor, such as 4-chloropyridin-3-amine, could undergo electrophilic bromination. The directing effects of the existing amine and chloro groups would guide the incoming bromine atom. Reagents like N-Bromosuccinimide (NBS) are commonly used for such transformations.[9]
Step 2: Nitration and Reduction (Alternative to starting with aminopyridine): An alternative route could start from 5-bromo-4-chloropyridine. Nitration followed by reduction of the nitro group would yield the desired amine.
Step 3: Purification: The final product would be isolated and purified using standard techniques such as recrystallization or column chromatography to achieve the high purity required for pharmaceutical applications.
Caption: A plausible synthetic route to this compound.
Applications in Drug Discovery
The true value of this compound is realized in its application as a versatile building block for creating libraries of drug candidates. The presence of chlorine is a common feature in many FDA-approved drugs, contributing to modified metabolic stability, binding affinity, and bioavailability.[10]
The trifunctional nature of this pyridine derivative allows for a "build-and-couple" strategy. For instance, a medicinal chemist can first perform a Suzuki-Miyaura coupling at the bromo position to install a desired aryl group. The resulting intermediate can then undergo nucleophilic substitution at the chloro position to add another point of diversity. Finally, the amine can be functionalized to fine-tune solubility or create another vector for interaction with a biological target. This systematic and regioselective approach is highly efficient for structure-activity relationship (SAR) studies.
While specific drugs derived directly from this starting material are often proprietary until late-stage development, its structural motifs are found in compounds targeting a wide range of diseases. Halogenated aminopyridines are key components in the synthesis of kinase inhibitors for oncology, as well as agents targeting G-protein coupled receptors (GPCRs) and other enzyme classes.[1]
Safety and Handling
As with any active chemical reagent, proper handling of this compound is essential. Based on available GHS classifications, it is considered a hazardous substance.
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Toxic or Harmful if swallowed[5][11][12] |
| Skin Corrosion/Irritation | Causes skin irritation[5][11][12] |
| Eye Damage/Irritation | Causes serious eye damage or irritation[5][11][12] |
| Respiratory Irritation | May cause respiratory irritation[11] |
Recommended Handling Procedures:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound stands out as a high-value intermediate for the pharmaceutical industry. Its well-defined structure, characterized by three distinct and strategically positioned functional groups, provides a robust platform for the synthesis of complex and diverse molecular libraries. The ability to perform regioselective modifications via cross-coupling, nucleophilic substitution, and amine chemistry makes it an indispensable tool for medicinal chemists. Understanding its chemical properties, reactivity, and safe handling is crucial for leveraging its full potential in the quest for novel and effective therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. 89283-92-1|this compound|BLD Pharm [bldpharm.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 5-Bromo-6-chloropyridin-3-amine | C5H4BrClN2 | CID 14595221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Bromo-4-chloropyrimidin-2-amine | C4H3BrClN3 | CID 24903823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Amino-5-bromo-2-chloropyridine | C5H4BrClN2 | CID 21858354 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of Dihalogenated Pyridines
An In-Depth Technical Guide to 5-Bromo-4-chloropyridin-3-amine (CAS 89283-92-1): A Keystone Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, pyridine scaffolds are ubiquitous, forming the core of numerous FDA-approved drugs due to their unique physicochemical properties, including their ability to engage in hydrogen bonding and improve pharmacokinetic profiles.[1] Among the vast arsenal of synthetic intermediates, halogenated pyridines have emerged as particularly powerful tools.[2] They provide chemists with versatile handles for constructing complex molecular architectures through a variety of cross-coupling and substitution reactions.
This compound, with its distinct arrangement of two different halogen atoms and an amino group on a pyridine core, represents a highly strategic building block. This trifunctional scaffold offers the potential for sequential, site-selective modifications, enabling the systematic exploration of chemical space essential for modern drug development and lead optimization programs. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 89283-92-1 | [3][4] |
| Molecular Formula | C₅H₄BrClN₂ | [3] |
| Molecular Weight | 207.46 g/mol | [3] |
| IUPAC Name | This compound | N/A |
| SMILES | NC1=C(Cl)C(Br)=CN=C1 | [3] |
| InChIKey | XUZVZOWANQYHSJ-UHFFFAOYSA-N | [5] |
| Appearance | Solid (Typical) | [6] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [3] |
Synthetic Strategies: A Plausible Retrosynthetic Approach
While numerous methods exist for the synthesis of substituted pyridines, a common and practical approach for a molecule like this compound involves the sequential halogenation of a readily available aminopyridine precursor.[7][8][9][10][11] The regioselectivity of these halogenation steps is critical and is governed by the electronic nature of the pyridine ring and the directing effects of the existing substituents.
A logical synthetic workflow would proceed as follows:
Caption: Proposed synthetic pathway for this compound.
Causality Behind Experimental Choices:
-
Step 1: Chlorination of 3-Aminopyridine: The initial chlorination is directed to the 4-position. The amino group at C3 is an ortho-, para-director. However, the C2 and C6 positions are strongly activated towards electrophilic attack. To achieve chlorination at C4, specific conditions using reagents like N-chlorosuccinimide (NCS) in an acidic medium can favor this substitution pattern.
-
Step 2: Bromination of 3-Amino-4-chloropyridine: With the C4 position blocked by chlorine, the subsequent bromination is directed to the remaining activated positions. The amino group strongly activates the C5 position (para) for electrophilic aromatic substitution. Using a mild brominating agent like N-Bromosuccinimide (NBS) allows for selective installation of the bromine atom at C5, yielding the target molecule.[12]
The Core of Synthetic Utility: Differential Reactivity
The true value of this compound lies in the differential reactivity of its two carbon-halogen bonds. This allows for a programmed, stepwise introduction of different molecular fragments, a cornerstone of modern library synthesis and structure-activity relationship (SAR) studies.
The reactivity is primarily dictated by the type of reaction employed:
-
Palladium-Catalyzed Cross-Coupling: The reactivity of carbon-halogen bonds in these reactions generally follows the order C-I > C-Br > C-Cl.[13] Therefore, the C5-Br bond is significantly more reactive than the C4-Cl bond in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This enables selective functionalization at the C5 position while leaving the C4-Cl bond intact for subsequent transformations.[14][15]
-
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are governed by the electron-deficient nature of the pyridine ring, which is enhanced by the electron-withdrawing nitrogen atom. The positions most activated towards nucleophilic attack are C2, C6, and C4. Consequently, the chlorine atom at the C4 position is the preferred site for displacement by nucleophiles like amines, alcohols, or thiols.[13][14]
Caption: Differential reactivity pathways of this compound.
Field-Proven Experimental Protocols
The following protocols are exemplar workflows, demonstrating how to exploit the molecule's differential reactivity.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Br Position
This procedure describes a typical palladium-catalyzed cross-coupling to form a new carbon-carbon bond at the bromine-substituted position.
Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).
-
Catalyst/Ligand Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), to the flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, 10 mL).[16]
-
Reaction: Heat the reaction mixture to 85-95°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 5-aryl-4-chloropyridin-3-amine product.
Trustworthiness through Causality:
-
Inert Atmosphere: Prevents oxidation and degradation of the palladium catalyst, ensuring its catalytic activity.
-
Base (K₃PO₄): Essential for the transmetalation step of the catalytic cycle, facilitating the transfer of the organic group from boron to palladium.
-
Pd(PPh₃)₄: A robust, pre-catalyst that forms the active Pd(0) species in situ, which is necessary to initiate the catalytic cycle via oxidative addition into the C-Br bond.[16]
-
Solvent Mixture: The aqueous/organic mixture ensures solubility for both the organic substrates and the inorganic base.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Cl Position
This procedure details the displacement of the chlorine atom with an amine nucleophile, a common strategy for introducing diversity.
Methodology:
-
Reaction Setup: In a sealable reaction vial, combine this compound (1.0 mmol, 1.0 eq), the desired primary or secondary amine (1.5 mmol, 1.5 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 eq) if the amine is used as a salt.
-
Solvent: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL).[15]
-
Reaction: Seal the vial tightly and heat the mixture to 100-140°C for 6-24 hours. The higher temperature is necessary to overcome the activation energy for SNAr on the pyridine ring.[15]
-
Monitoring: Track the consumption of the starting material using TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The resulting crude material can be purified by silica gel chromatography to afford the desired 5-bromo-N⁴-substituted-pyridine-3,4-diamine.
Trustworthiness through Causality:
-
Polar Aprotic Solvent (DMF/DMSO): These solvents are effective at solvating the transition state of the SNAr reaction (the Meisenheimer complex), thereby accelerating the reaction rate.
-
Heat: SNAr reactions on heterocyclic rings are often sluggish and require thermal energy to proceed at a reasonable rate.[15]
-
Base (optional): If the amine nucleophile is an HCl salt, a base is required to generate the free, more nucleophilic amine in situ.
Application Workflow in Medicinal Chemistry
The sequential, selective reactivity of this compound makes it an ideal scaffold for building libraries of compounds in a lead optimization phase. A typical workflow would involve exploring different substituents at the C5 and C4 positions to probe the target's binding pocket.
Caption: Logical workflow for library synthesis using the title compound.
This approach allows for the creation of molecules with two distinct points of diversity, crucial for fine-tuning properties like target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The presence of chlorine and bromine atoms in drug candidates has been shown to enhance binding affinity through halogen bonding and improve metabolic stability.[1][17]
Safety and Handling
As with any halogenated amine, proper safety precautions are essential. Based on aggregated GHS data, this compound presents several hazards.
| Hazard Class | GHS Statement | Source |
| Acute Toxicity, Oral | H301/H302: Toxic or Harmful if swallowed | [18] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [18] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [18] |
| Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | [18] |
Handling Recommendations:
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood.[19]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, impervious gloves, and tightly fitting safety goggles or a face shield.[6][19]
-
Precautions: Avoid contact with skin, eyes, and clothing. Avoid ingestion, inhalation, and the formation of dust.[6][19]
Storage Recommendations:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
For long-term stability and to maintain product quality, store under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) and protect from light.[3][6]
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 89283-92-1|this compound|BLD Pharm [bldpharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. PubChemLite - 4-bromo-5-chloropyridin-3-amine (C5H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 6. fishersci.com [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine synthesis [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3-Amino-5-bromo-2-chloropyridine | C5H4BrClN2 | CID 21858354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. echemi.com [echemi.com]
An In-depth Technical Guide to the Structure and Synthesis of 5-Bromo-4-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Bromo-4-chloropyridin-3-amine
This compound is a strategically important substituted pyridine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique arrangement of amino, bromo, and chloro substituents on the pyridine ring offers multiple reactive sites for further chemical modifications, making it a valuable scaffold for the synthesis of complex molecules with diverse biological activities. The presence of two distinct halogen atoms allows for selective functionalization through various cross-coupling reactions, while the amino group provides a handle for amide bond formation and other nucleophilic transformations. This guide provides a comprehensive overview of the structure and a detailed examination of a plausible and scientifically sound synthetic route to this key intermediate.
Chemical Structure and Properties
The structural and chemical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 89283-92-1 | [1][2] |
| Molecular Formula | C₅H₄BrClN₂ | N/A |
| Molecular Weight | 207.46 g/mol | N/A |
| Appearance | Off-white to pale yellow solid (predicted) | N/A |
| Solubility | Soluble in organic solvents like methanol, dichloromethane, and ethyl acetate (predicted) | N/A |
The structure of this compound, with its specific substitution pattern, is crucial for its reactivity and utility in synthesis.
Caption: Chemical structure of this compound.
Plausible Synthetic Pathway: A Two-Step Approach
A scientifically sound and logical synthetic route to this compound involves a two-step sequence starting from the commercially available 4-chloro-3-nitropyridine. This pathway includes:
-
Electrophilic Bromination: Introduction of a bromine atom at the 5-position of the pyridine ring.
-
Reduction of the Nitro Group: Conversion of the nitro group to a primary amine.
This strategy is advantageous as it utilizes readily available starting materials and employs well-established and reliable chemical transformations.
References
An In-Depth Technical Guide to 5-Bromo-4-chloropyridin-3-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
5-Bromo-4-chloropyridin-3-amine is a halogenated pyridinamine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amine group and two distinct halogen atoms (bromine and chlorine), provides a versatile platform for the synthesis of a wide array of more complex molecules. The strategic placement of these functional groups allows for selective chemical modifications, making it an attractive starting material for the development of novel therapeutic agents. Pyridine and its derivatives are fundamental scaffolds in numerous FDA-approved drugs, and compounds like this compound are instrumental in the exploration of new chemical space for various biological targets, including protein kinases.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its potential applications in pharmaceutical research.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 89283-92-1 | [3] |
| Molecular Formula | C₅H₄BrClN₂ | [3] |
| Molecular Weight | 207.46 g/mol | [4] |
| Appearance | Solid | [3] |
| Melting Point | Data not available. For the related isomer 3-bromo-5-chloropyridin-2-amine, the melting point is 82-83 °C. | |
| Boiling Point | Data not available. | |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | |
| pKa | Data not available. The amine group is expected to be basic. |
Spectroscopic Characterization
Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following spectroscopic features can be predicted:
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the halogen atoms and the electron-donating effect of the amine group. A broad signal corresponding to the amine protons would also be anticipated.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals for the carbon atoms of the pyridine ring. The carbons attached to the bromine, chlorine, and nitrogen atoms will exhibit characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum will likely show characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹. C-N stretching and C-H stretching vibrations, as well as absorptions corresponding to the aromatic ring, are also expected.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns for [M+2] and [M+4] peaks will be observed, which can be used to confirm the elemental composition.
Synthesis and Reactivity
Proposed Synthesis
A specific, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature. However, a plausible synthetic route can be inferred from established methods for the synthesis of similar halogenated pyridinamines. A likely approach would involve the chlorination and subsequent bromination of a suitable pyridine precursor, followed by the introduction of the amine group.
A potential synthetic pathway could start from 4-hydroxypyridine, which can be nitrated and then chlorinated to give 4-chloro-3-nitropyridine. Subsequent reduction of the nitro group would yield 4-chloropyridin-3-amine. Finally, electrophilic bromination of 4-chloropyridin-3-amine would introduce the bromine atom at the 5-position to yield the target compound.
Caption: A proposed synthetic pathway for this compound.
Chemical Reactivity
The reactivity of this compound is governed by the interplay of its functional groups: the pyridine ring, the amine group, and the two halogen substituents.
-
Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine and bromine atoms are good leaving groups, and their positions relative to the ring nitrogen and the activating amine group will influence the regioselectivity of substitution reactions. The chlorine atom at the 4-position is expected to be more reactive towards nucleophiles than the bromine at the 5-position due to the activating effect of the para-nitrogen atom.
-
Suzuki Cross-Coupling Reactions: The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, providing a powerful tool for generating molecular diversity. The chlorine atom can also participate in cross-coupling reactions, though typically under more forcing conditions than the more reactive bromide.
Caption: Key reactive sites and potential reaction pathways for this compound.
-
Reactions of the Amine Group: The primary amine group can undergo a variety of common transformations, such as acylation, alkylation, and diazotization, allowing for further functionalization of the molecule.
Applications in Drug Discovery
Halogenated pyridinamines are crucial intermediates in the synthesis of biologically active compounds. The structural motif of this compound makes it a particularly interesting building block for the development of kinase inhibitors.[1][2] Protein kinases are a major class of drug targets in oncology and other diseases, and the pyridine scaffold is a common feature in many approved kinase inhibitors.
The amine group of this compound can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The halogen atoms can be exploited for further diversification through cross-coupling reactions to introduce substituents that can occupy other pockets within the active site, thereby enhancing potency and selectivity. While there are no publicly disclosed drugs that specifically utilize this compound as a starting material, its structural features are highly relevant to the design of novel kinase inhibitors and other targeted therapies.
Safety and Handling
A comprehensive Safety Data Sheet (SDS) for this compound is available from suppliers.[6] As with any chemical reagent, it should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to avoid inhalation of dust, and to prevent contact with skin and eyes. In case of exposure, immediate medical attention should be sought. The toxicological properties of this compound have not been fully investigated, and it should be treated as a potentially hazardous substance.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and medicinal chemistry. Its multifunctional nature, with three distinct points for chemical modification, allows for the efficient construction of complex molecular architectures. While detailed experimental data on its physical properties are limited, its chemical reactivity is predictable based on the established principles of pyridine chemistry. For researchers and scientists in the pharmaceutical industry, this compound represents a key starting material for the synthesis of novel compounds with the potential to address a range of therapeutic needs, most notably in the development of targeted kinase inhibitors.
References
An In-depth Technical Guide to 5-Bromo-4-chloropyridin-3-amine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Halogenated Pyridines
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. The strategic functionalization of this core with halogen atoms, such as bromine and chlorine, further enhances its utility, providing chemists with critical handles for synthetic diversification and tools to modulate pharmacokinetic and pharmacodynamic properties. 5-Bromo-4-chloropyridin-3-amine emerges from this context as a highly valuable, yet specific, building block. Its trifunctional nature—an amine for nucleophilic reactions or amide bond formation, a bromine atom amenable to cross-coupling reactions, and a chlorine atom that can also be displaced—offers a rich platform for constructing complex molecular architectures. This guide, intended for the practicing scientist, provides a comprehensive overview of the core attributes, synthesis, and potential applications of this important chemical intermediate.
Core Molecular and Physical Properties
This compound is a substituted pyridine derivative whose utility is defined by its fundamental chemical characteristics. A precise understanding of these properties is the foundation for its effective use in any synthetic campaign.
Molecular Formula and Weight
The primary identification of this compound is rooted in its molecular formula and corresponding weight, which are essential for all stoichiometric calculations in reaction planning.
These identifiers are crucial for accurate sourcing, registration, and documentation in a research environment.
Physicochemical Data Summary
While comprehensive, peer-reviewed data on the physical properties of this specific isomer is not abundant, data from commercial suppliers and analogous compounds provide a working profile for laboratory use.
| Property | Value/Information | Source/Comment |
| Synonyms | 3-amino-5-bromo-4-chloropyridine; 5-bromo-4-chloro-3-pyridinamine | [2] |
| Physical Form | Solid | Inferred from supplier data. |
| Purity | Typically available at ≥98% | |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [1] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Based on general properties of similar heterocyclic amines. |
| Melting Point | Not publicly available. Requires experimental determination. |
Synthesis and Chemical Reactivity
The synthetic accessibility of this compound is a key consideration for its use in larger-scale drug development campaigns. While a definitive, peer-reviewed synthesis for this exact isomer is not readily found in the literature, its synthesis can be logically inferred from established pyridine chemistry, particularly from patent literature describing the synthesis of related isomers.
Conceptual Synthetic Workflow
A plausible synthetic route can be designed based on the methodologies for preparing multi-halogenated pyridines. Key reactions in this field include electrophilic bromination and Sandmeyer-type reactions for the introduction of chlorine. A patent for the synthesis of the related 5-Bromo-2,4-dichloropyridine (CN103420903A) provides a strong foundation for a hypothetical, yet chemically sound, protocol.[3]
The logical flow would involve the careful orchestration of halogenation and amination steps on a suitable pyridine precursor.
Caption: Logical synthetic pathways to this compound.
Postulated Experimental Protocol
Disclaimer: The following protocol is a scientifically informed hypothesis based on analogous reactions and has not been experimentally validated from a cited source for this specific molecule. It is intended for illustrative purposes and must be optimized and validated by a qualified chemist.
Objective: To synthesize this compound from a commercially available precursor.
Route: Electrophilic bromination of 4-chloropyridin-3-amine.
Materials:
-
4-chloropyridin-3-amine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-chloropyridin-3-amine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile under a nitrogen atmosphere. Cool the solution to 0°C using an ice-water bath.
-
Bromination: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5°C. The rationale for portion-wise addition is to control the exotherm of the reaction and minimize potential side-reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous sodium thiosulfate to neutralize any remaining bromine. Then, add saturated aqueous sodium bicarbonate to neutralize any acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). The organic layers are combined.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value, biologically active molecules. The distinct reactivity of its functional groups allows for sequential, site-selective modifications.
Role as a Trifunctional Scaffold
The molecule's power comes from the orthogonal reactivity of its key sites:
-
Amine Group (Position 3): Acts as a nucleophile or a site for amide bond formation, allowing for the introduction of side chains or coupling to other molecular fragments.
-
Bromine Atom (Position 5): Serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon or carbon-heteroatom bonds. This is often the most synthetically versatile position.
-
Chlorine Atom (Position 4): Can participate in nucleophilic aromatic substitution (SₙAr) reactions, typically under more forcing conditions than the bromine's cross-coupling, allowing for a stepwise functionalization strategy.
Caption: Reactivity sites of this compound.
Precursor to Kinase Inhibitors
While specific examples citing CAS 89283-92-1 are sparse in public literature, the 3-amino-5-bromopyridine substructure is a well-established core in the development of kinase inhibitors.[4][5] Kinase inhibitors are a major class of targeted cancer therapies. The typical synthetic strategy involves:
-
Suzuki Coupling: The bromine at position 5 is coupled with an aryl or heteroaryl boronic acid to install a key recognition element for the kinase active site.
-
Amine Functionalization: The amine at position 3 is often acylated or coupled to another fragment that targets the solvent-exposed region of the enzyme.
This pattern makes this compound an attractive, albeit less commonly documented, starting material for building libraries of potential kinase inhibitors for screening and lead optimization.
Safety, Handling, and Storage
As a halogenated aromatic amine, this compound must be handled with appropriate caution. Data from closely related isomers indicate a profile of toxicity and irritation.
Hazard Identification
Based on analogous compounds, the following hazards should be assumed until a specific Safety Data Sheet (SDS) is consulted:
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation or damage.[6]
-
Respiratory Irritation: May cause respiratory irritation.
GHS Pictograms (Anticipated):
-
Skull and Crossbones (Acute Toxicity)
-
Exclamation Mark (Irritant)
Recommended Handling and PPE
-
Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat. Ensure sleeves are fully extended.
-
Respiratory Protection: For weighing or operations that may generate dust, a NIOSH-approved respirator is recommended.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Stability
The compound should be stored under controlled conditions to ensure its long-term integrity.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Specific Recommendations: For optimal stability, store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1]
Conclusion and Future Outlook
This compound represents a potent tool in the arsenal of the medicinal chemist. Its trifunctional nature provides a flexible and powerful platform for the synthesis of complex, biologically active molecules. While its application is not as widely documented as some of its isomers, its structural features make it an inherently valuable building block for creating diverse chemical libraries, particularly in the search for novel kinase inhibitors and other targeted therapeutics. As with any specialized reagent, a thorough understanding of its properties, reactivity, and safe handling procedures is paramount to leveraging its full synthetic potential. Future publications and patents in the field of drug discovery will likely continue to reveal the specific and strategic applications of this versatile intermediate.
References
- 1. 89283-92-1|this compound|BLD Pharm [bldpharm.com]
- 2. 3-aMino-5-broMo-4-chloropyridine - Safety Data Sheet [chemicalbook.com]
- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 4. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-4-chloropyridin-3-amine
This technical guide provides a comprehensive analysis of the solubility and stability of 5-Bromo-4-chloropyridin-3-amine, a critical building block in modern pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with practical, field-proven methodologies to ensure the effective handling, storage, and application of this compound.
Introduction: The Significance of this compound
This compound is a halogenated pyridine derivative with a unique substitution pattern that makes it a valuable intermediate in the synthesis of complex molecular architectures. The presence of bromine, chlorine, and an amine group on the pyridine ring provides multiple reactive sites for further chemical transformations. Understanding the solubility and stability of this compound is paramount for its successful utilization in synthetic chemistry, ensuring reproducibility of reactions, and maintaining the integrity of the material over time.
Solubility Profile: A Multifaceted Analysis
The solubility of a compound is a critical parameter that dictates its behavior in various experimental settings, from reaction kinetics to formulation development. The solubility of this compound is influenced by the interplay of its structural features—the polar amine group and the halogen atoms—with the properties of the solvent.
Expected Solubility in Common Laboratory Solvents
While specific quantitative solubility data for this compound is not extensively published, an informed qualitative and semi-quantitative profile can be constructed based on the principles of "like dissolves like" and data from structurally similar compounds such as chloropyridines and bromopyridines.[1][2] The presence of both polar (amine) and non-polar (halogenated aromatic ring) characteristics suggests a nuanced solubility behavior.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High | The strong dipole moments of these solvents can effectively solvate the polar amine group and interact favorably with the halogenated pyridine ring. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting with the amine group. Solubility is expected to be good, though potentially less than in polar aprotic solvents. |
| Non-polar Aromatic | Toluene, Benzene | Low to Moderate | While the aromatic ring of the compound can interact with these solvents via π-stacking, the polar amine group will limit solubility. Heating may be required to achieve significant dissolution. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | The presence of halogens on both the solute and solvent can lead to favorable dipole-dipole interactions, promoting solubility. |
| Non-polar Aliphatic | n-Hexane, Heptane, Cyclohexane | Low to Insoluble | The significant difference in polarity between the compound and these solvents suggests poor solubility. These are often suitable as anti-solvents for crystallization. |
| Aqueous | Water | Slightly Soluble | The amine group can participate in hydrogen bonding with water, but the overall hydrophobic character of the halogenated pyridine ring is expected to result in low aqueous solubility.[3][4][5] |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise solubility data, the equilibrium shake-flask method is the gold standard.[1] This method determines the thermodynamic solubility of a compound in a given solvent at a specific temperature.
Protocol: Equilibrium Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filtration: Filter the aliquot using a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent under reduced pressure or in a fume hood. Weigh the vial containing the dried residue. The solubility is calculated as the mass of the residue per volume of the solvent (e.g., mg/mL).
-
Chromatographic Method (HPLC): Dilute the filtered solution with a suitable mobile phase and analyze by a validated HPLC method with a UV detector. Quantify the concentration against a standard curve of the compound. This method is highly accurate and can detect potential degradation.
-
Visualization of the Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile: Ensuring Compound Integrity
The chemical stability of this compound is a critical factor for its long-term storage and use in chemical reactions. Degradation can lead to the formation of impurities, which can compromise the yield and purity of the desired product. Forced degradation studies are essential to understand the intrinsic stability of the molecule and to identify potential degradation pathways.[6][7]
Forced Degradation (Stress Testing)
Forced degradation studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling. These studies are crucial for developing stability-indicating analytical methods.[8][9][10] The following conditions are recommended based on ICH guidelines:
| Stress Condition | Typical Protocol | Expected Degradation Pathway for this compound |
| Acidic Hydrolysis | 0.1 M HCl, reflux for several hours | The pyridine nitrogen is susceptible to protonation, which may increase the molecule's susceptibility to hydrolysis. However, halogenated pyridines are generally resistant to hydrolysis under mild acidic conditions.[4][11] |
| Basic Hydrolysis | 0.1 M NaOH, reflux for several hours | The electron-withdrawing nature of the halogen atoms and the pyridine ring may make the chloro and bromo substituents susceptible to nucleophilic substitution by hydroxide ions, although this typically requires harsh conditions.[12] |
| Oxidation | 3-30% H₂O₂, room temperature or gentle heating | The amine group and the pyridine nitrogen are potential sites for oxidation. For related aminopyridines, oxidation can lead to the formation of N-oxides or nitro derivatives.[13][14] |
| Thermal Degradation | Solid compound heated at elevated temperatures (e.g., 60-80°C) | Thermal decomposition of brominated aromatic compounds can proceed via radical pathways, potentially leading to dehalogenation or the formation of other brominated byproducts.[15][16][17][18] |
| Photodegradation | Exposure to light (ICH Q1B guidelines, e.g., 1.2 million lux hours and 200 watt hours/square meter) | The C-Br bond is often susceptible to photolytic cleavage in aromatic compounds, leading to debromination.[19][20] |
Recommended Storage and Handling
Based on the potential degradation pathways, the following storage and handling procedures are recommended to maintain the integrity of this compound:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. For long-term storage, refrigeration (2-8 °C) is advisable.
-
Handling: Handle in an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture, especially when the compound is in solution. Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Development of a Stability-Indicating HPLC Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method must be able to separate the intact parent compound from all potential degradation products, ensuring accurate quantification of the compound's purity over time.
Protocol: Development of a Stability-Indicating RP-HPLC Method
-
Column Selection: A C18 column is a common starting point for the separation of small aromatic molecules.
-
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized to ensure good peak shape for the amine-containing compound.
-
Forced Degradation Sample Analysis: Inject samples from the forced degradation studies into the HPLC system.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key aspect of specificity is demonstrating that the peaks for the degradation products are well-resolved from the peak for the parent compound.
Visualization of the Stability Testing Workflow
Caption: Workflow for Stability Assessment.
Conclusion
This compound is a valuable chemical intermediate whose effective use is contingent upon a thorough understanding of its physicochemical properties. This guide has provided a comprehensive overview of its expected solubility in a range of common laboratory solvents and has detailed the critical aspects of its stability. By employing the outlined experimental protocols for solubility determination and forced degradation studies, researchers can ensure the reliable and reproducible application of this compound in their synthetic endeavors. Adherence to the recommended storage and handling procedures will further safeguard the integrity of this important building block.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempanda.com [chempanda.com]
- 3. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. scribd.com [scribd.com]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 17. m.ciop.pl [m.ciop.pl]
- 18. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 19. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]
- 20. researchgate.net [researchgate.net]
5-Bromo-4-chloropyridin-3-amine safety and handling
An In-Depth Technical Guide to the Safe Handling of 5-Bromo-4-chloropyridin-3-amine
This guide provides comprehensive safety and handling protocols for this compound (CAS No. 89283-92-1), a halogenated pyridine derivative commonly utilized by researchers and drug development professionals. Due to the limited availability of a comprehensive safety profile for this specific isomer, this document synthesizes data from structurally related compounds and established best practices for handling toxic and irritant chemical agents. A conservative approach to safety is therefore mandated. The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of laboratory personnel and the environment.
Core Hazard Identification and Classification
Understanding the potential hazards is the foundation of safe handling. While specific GHS classification for this compound is not consistently available across all databases, data from closely related isomers like 5-Bromo-6-chloropyridin-3-amine and 3-Amino-5-bromo-2-chloropyridine indicate significant potential for toxicity and irritation[1][2]. Therefore, this compound must be treated as hazardous.
Anticipated GHS Classification:
-
Acute Toxicity, Oral: Likely Category 3 or 4, "Toxic if swallowed" or "Harmful if swallowed"[1][2][3]. The presence of bromo- and chloro- substituents on the pyridine ring can significantly impact metabolic pathways and systemic toxicity.
-
Serious Eye Damage/Eye Irritation: Likely Category 1 or 2, "Causes serious eye damage" or "Causes serious eye irritation"[1][2][3]. Amine-substituted pyridines can be corrosive or irritating to sensitive tissues.
-
Skin Corrosion/Irritation: Likely Category 2, "Causes skin irritation"[1][2][3]. Halogenated aromatic compounds frequently cause skin irritation upon contact.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[3]. Fine powders of amine compounds can be irritating to the respiratory tract.
Signal Word: DANGER or WARNING[1][3]
Hazard Pictograms:
Physicochemical Properties for Safe Handling
Knowledge of a compound's physical properties is critical for anticipating its behavior during handling, storage, and in the event of a spill.
| Property | Value | Reference |
| CAS Number | 89283-92-1 | [4] |
| Molecular Formula | C₅H₄BrClN₂ | [4] |
| Molecular Weight | 207.46 g/mol | [4] |
| Appearance | Solid (Assumed, based on related compounds) | [5] |
| Incompatible Materials | Strong oxidizing agents, strong acids | [5][6][7] |
Laboratory Handling and Storage Protocols
The primary principle when handling this compound is the containment of the solid material and the prevention of dust formation and dispersal.
Engineering Controls
All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning certified laboratory chemical fume hood[6][8]. The fume hood provides the primary barrier, preventing inhalation of airborne particles. The work area should be equipped with an emergency eyewash station and a safety shower within a 10-second travel distance[8].
Safe Handling Workflow
The causality behind this workflow is to minimize exposure at every step. By treating the container and its surroundings as potentially contaminated until proven otherwise, personnel can operate with a consistent margin of safety.
Caption: Safe Handling and Weighing Workflow.
Storage Conditions
Improper storage can lead to degradation of the compound and create unforeseen hazards.
-
Container: Store in the original, tightly sealed container to prevent contamination and exposure to moisture[9][10][11].
-
Atmosphere: For long-term stability, consider storage under an inert atmosphere (e.g., nitrogen or argon)[10].
-
Location: Keep in a dry, cool, and well-ventilated area designated for toxic chemicals[5][9][11].
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and acids, to prevent exothermic or violent reactions[5][7].
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used consistently.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing[6].
-
Skin Protection: A fully buttoned laboratory coat must be worn. Gloves are required for all handling activities. While nitrile gloves are common, for pyridines and their derivatives, butyl rubber or polyvinyl alcohol (PVA) gloves are often recommended for their higher chemical resistance. Always check the manufacturer's glove compatibility chart[6][8].
-
Respiratory Protection: A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary if work cannot be conducted in a fume hood or if dust generation is unavoidable[6]. Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing[8].
First-Aid Measures: An Emergency Protocol
In the event of exposure, immediate and correct action is critical.
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention[4][12][13].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes[4][12]. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[4][9][12]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person[4][13]. Call a physician or Poison Control Center immediately[4].
Accidental Release Measures (Spill Protocol)
A swift and organized response to a spill is essential to prevent wider contamination and exposure.
Caption: Emergency Response Workflow for a Solid Spill.
Detailed Steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE: Before re-entering the area, don the appropriate PPE, including respiratory protection if necessary[6].
-
Containment: Prevent the further spread of the material. For a solid, this means preventing it from becoming airborne[6]. Do not allow the chemical to enter drains or waterways[6][9].
-
Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal[5][6]. Use tools that will not generate sparks[11][13]. Avoid actions that create dust.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water[6]. All cleaning materials must be treated as hazardous waste.
Fire-Fighting Measures
While the compound itself may not be highly flammable, it can decompose in a fire to produce toxic and corrosive fumes, such as nitrogen oxides, carbon monoxide, hydrogen bromide, and hydrogen chloride[5].
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[4][13].
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products[5][13].
Disposal Considerations
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Procedure: Do not dispose of this chemical in the regular trash or down the sanitary sewer[7][9].
-
Containerization: Collect waste in a designated, compatible, and clearly labeled hazardous waste container[6][7]. The label must include the words "Hazardous Waste" and the full chemical name.
-
Professional Disposal: All disposal must be conducted through a licensed chemical waste disposal company in accordance with all local, state, and federal regulations[7][9]. This may involve controlled incineration with flue gas scrubbing to neutralize harmful byproducts[9].
Toxicological Information
The toxicological properties of this compound have not been fully investigated[5]. However, based on its structure and data from related compounds, it is prudent to assume it is toxic if swallowed and may cause significant irritation to the skin, eyes, and respiratory system[1][2][3]. All handling should be performed with the assumption that the compound presents these hazards until proven otherwise.
References
- 1. 5-Bromo-6-chloropyridin-3-amine | C5H4BrClN2 | CID 14595221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-5-bromo-2-chloropyridine | C5H4BrClN2 | CID 21858354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-4-chloropyridin-2-amine | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-aMino-5-broMo-4-chloropyridine - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. echemi.com [echemi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
The Strategic Utility of 5-Bromo-4-chloropyridin-3-amine in Modern Drug Discovery: A Technical Guide
For Immediate Release
In the landscape of modern medicinal chemistry, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, 5-Bromo-4-chloropyridin-3-amine emerges as a versatile and strategically valuable scaffold. Its unique arrangement of a nucleophilic amino group and two distinct halogen atoms—a reactive bromine and a more stable chlorine—offers a platform for sequential and regioselective chemical modifications. This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the potential applications of this compound in contemporary research, with a focus on its role in the synthesis of kinase inhibitors and other biologically active molecules.
Core Reactivity: A Tale of Two Halogens and a Versatile Amine
The synthetic utility of this compound is primarily dictated by the differential reactivity of its functional groups. The bromine atom at the 5-position is significantly more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the chlorine atom at the 4-position. This reactivity difference is a cornerstone of its application, allowing for selective functionalization of the pyridine core. The amino group at the 3-position can act as a nucleophile or be a directing group, further expanding the synthetic possibilities.
Key Applications in Medicinal Chemistry
The structural motif of a substituted aminopyridine is prevalent in a vast array of biologically active compounds, particularly in the realm of protein kinase inhibitors. The strategic placement of substituents on the pyridine ring allows for precise interactions with the ATP-binding pocket of kinases, leading to potent and selective inhibition. This compound serves as an ideal starting material for the synthesis of such inhibitors.
Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling
The bromine atom at the 5-position of this compound is primed for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide variety of aryl and heteroaryl moieties. This is a critical step in building the core scaffolds of many kinase inhibitors. A closely related analogue, 5-bromo-2-methylpyridin-3-amine, has been successfully utilized in Suzuki cross-coupling reactions to generate a library of novel pyridine derivatives with potential biological activities[1]. The reaction proceeds efficiently with various arylboronic acids, demonstrating the robustness of this synthetic route[1].
A similar transformation can be confidently applied to this compound. The resulting 5-aryl-4-chloropyridin-3-amine can then undergo further modifications, such as a second cross-coupling reaction at the less reactive chloro position or reactions involving the amino group, to build molecular complexity.
Table 1: Representative Suzuki-Miyaura Coupling of a 5-Bromopyridin-3-amine Derivative [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methylphenylboronic acid | 2-Methyl-5-(4-methylphenyl)pyridin-3-amine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 82 |
| 3 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-methylpyridin-3-amine | 88 |
| 4 | 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-2-methylpyridin-3-amine | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound (Exemplary)
This protocol is adapted from the successful coupling of the analogous 5-bromo-2-methylpyridin-3-amine[1].
-
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.3 equivalents)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (2.3 equivalents).
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-4-chloropyridin-3-amine.
-
Causality of Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, efficient catalyst for Suzuki couplings.
-
Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle.
-
Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Synthesis of Fused Heterocyclic Systems
The vicinal arrangement of the amino and chloro substituents in the product of the initial Suzuki coupling (5-aryl-4-chloropyridin-3-amine) provides an excellent opportunity for the construction of fused heterocyclic systems. For instance, reaction with appropriate reagents can lead to the formation of pyrido[3,4-d]pyrimidines, which are also important scaffolds in medicinal chemistry.
Buchwald-Hartwig Amination
While the bromine at the 5-position is more reactive in Suzuki couplings, the chlorine at the 4-position can be targeted under more forcing conditions or with specific catalyst-ligand systems. Alternatively, the chlorine atom can be displaced via a Buchwald-Hartwig amination reaction to introduce a variety of amino substituents. This sequential functionalization allows for the creation of a diverse library of compounds from a single starting material. Application notes for the selective Buchwald-Hartwig amination of the related 3-bromo-2-chloropyridine suggest that the C-Br bond is preferentially aminated over the C-Cl bond, further highlighting the potential for selective modifications of this compound.
Diagram: Sequential Functionalization Pathway
Caption: A logical pathway for the sequential functionalization of this compound.
Conclusion
This compound represents a powerful and versatile building block for the synthesis of complex, biologically active molecules. Its differential halide reactivity, coupled with the presence of a modifiable amino group, provides a clear and logical pathway for the construction of diverse chemical libraries. The demonstrated success of Suzuki-Miyaura coupling on closely related analogues provides a high degree of confidence in its application for the synthesis of kinase inhibitors and other therapeutic agents. As the demand for novel and effective drug candidates continues to grow, the strategic utilization of such well-defined and highly functionalized intermediates will be a key enabler of success in drug discovery.
References
Spectroscopic Characterization of 5-Bromo-4-chloropyridin-3-amine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-4-chloropyridin-3-amine, a key building block in medicinal chemistry and materials science. As researchers and drug development professionals, a thorough understanding of the structural and electronic properties of such molecules is paramount for successful downstream applications. This document is structured to provide not only the spectral data but also the underlying principles and practical methodologies for its acquisition and interpretation, ensuring a robust and validated analytical workflow.
Introduction: The Significance of this compound
This compound belongs to the class of substituted halopyridines, which are prevalent scaffolds in a wide array of biologically active compounds. The precise arrangement of the amine, bromo, and chloro substituents on the pyridine ring dictates its reactivity and interaction with biological targets. Therefore, unambiguous confirmation of its molecular structure through a combination of spectroscopic techniques is a critical first step in any research endeavor. This guide will delve into the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a holistic analytical portrait of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For this compound, both ¹H and ¹³C NMR are indispensable.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be relatively simple, revealing two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a broad signal for the amine protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | Singlet | 1H | H-2 |
| ~7.6 - 7.8 | Singlet | 1H | H-6 |
| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |
Note: Chemical shifts are predicted based on the analysis of similar halopyridine structures and may vary depending on the solvent and concentration.
Expected ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~145 - 150 | C-4 (bearing Cl) |
| ~140 - 145 | C-2 |
| ~135 - 140 | C-6 |
| ~125 - 130 | C-3 (bearing NH₂) |
| ~110 - 115 | C-5 (bearing Br) |
Note: These are estimated chemical shifts. The exact values can be influenced by solvent effects.
Experimental Protocol for NMR Data Acquisition
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can slow down the N-H proton exchange, leading to sharper amine proton signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
Data Acquisition Parameters (¹³C NMR):
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).
-
Integrate the ¹H NMR signals.
Interpretation and Structural Validation
The observation of two distinct singlets in the aromatic region of the ¹H NMR spectrum is a key indicator of the 2,3,4,5-tetrasubstituted pyridine ring. The broadness of the amine signal is characteristic and its integration for two protons confirms the primary amine functionality. The chemical shifts are influenced by the electronic effects of the substituents; the electron-withdrawing nature of the chlorine and bromine atoms, and the electron-donating amine group.
To further confirm the assignments, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed. A COSY spectrum would show no correlations between the aromatic protons, confirming they are not on adjacent carbons. An HSQC spectrum would correlate each proton to its directly attached carbon.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3400 - 3250 | N-H stretch (asymmetric and symmetric) | Medium |
| 1650 - 1580 | N-H bend (scissoring) | Medium |
| 1600 - 1450 | C=C and C=N ring stretching | Medium to Strong |
| 1335 - 1250 | C-N stretch (aromatic amine) | Strong |
| 850 - 750 | C-Cl stretch | Strong |
| 700 - 600 | C-Br stretch | Strong |
Experimental Protocol for IR Data Acquisition
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Interpretation of the IR Spectrum
The IR spectrum provides crucial confirmatory evidence for the presence of the primary amine group. The two characteristic bands in the 3400-3250 cm⁻¹ region are due to the asymmetric and symmetric N-H stretching vibrations, a hallmark of a primary amine.[1][2] The N-H bending vibration further supports this assignment. The presence of strong absorptions in the lower wavenumber region will confirm the C-Cl and C-Br bonds. The aromatic ring stretching vibrations will also be observable.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
Expected Mass Spectrometric Data
Molecular Formula: C₅H₄BrClN₂ Monoisotopic Molecular Weight: 205.9246 g/mol
Due to the presence of bromine and chlorine, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a cluster of peaks for the molecular ion.
| Ion | Expected m/z | Relative Abundance |
| [M]⁺ (C₅H₄⁷⁹Br³⁵ClN₂) | 205.9 | ~76% (relative to M+2) |
| [M+2]⁺ (C₅H₄⁸¹Br³⁵ClN₂ / C₅H₄⁷⁹Br³⁷ClN₂) | 207.9 | 100% |
| [M+4]⁺ (C₅H₄⁸¹Br³⁷ClN₂) | 209.9 | ~24% |
Note: The relative abundances are approximate and serve to illustrate the expected pattern.
Experimental Protocol for MS Data Acquisition
Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, often coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For direct infusion, an electrospray ionization (ESI) source is common.
Sample Preparation (Direct Infusion ESI-MS):
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Data Acquisition Parameters (Positive Ion Mode ESI):
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be optimized to control fragmentation).
Interpretation of the Mass Spectrum
The most critical information from the mass spectrum is the confirmation of the molecular weight. The characteristic isotopic pattern for the presence of one bromine and one chlorine atom is a powerful diagnostic tool for verifying the elemental composition. High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass of the molecular ion, which can be used to confirm the elemental formula with high confidence. Fragmentation patterns, which can be induced in the mass spectrometer, can provide further structural information, although these are not detailed here.
Caption: Integrated workflow for the spectroscopic characterization of the target molecule.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. By following the detailed protocols and understanding the principles of data interpretation outlined in this guide, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development activities.
References
An In-depth Technical Guide to 5-Bromo-4-chloropyridin-3-amine: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, prized for its ability to engage in hydrogen bonding and its presence in a vast number of biologically active molecules. The strategic introduction of halogen atoms onto this heterocyclic core dramatically influences a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Among the myriad of halogenated pyridines, 5-Bromo-4-chloropyridin-3-amine stands out as a versatile and highly valuable intermediate. Its unique substitution pattern, featuring bromine, chlorine, and an amine group, offers multiple reactive handles for medicinal chemists to elaborate complex molecular architectures. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its critical role in the development of novel therapeutics.
Physicochemical Properties and Characterization
A thorough understanding of a molecule's properties is fundamental to its application in synthesis and drug development.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrClN₂ | PubChem |
| Molecular Weight | 207.45 g/mol | PubChem[1] |
| CAS Number | 89283-92-1 | BLD Pharm[2] |
| Appearance | Off-white to light yellow powder | Inferred from typical substituted pyridines |
| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate | General chemical knowledge |
-
¹H NMR: Aromatic protons would appear as distinct signals in the downfield region, with their chemical shifts and coupling constants dictated by the electronic effects of the halogen and amine substituents.
-
¹³C NMR: The spectrum would show five distinct signals for the pyridine ring carbons, with the carbons attached to halogens and the amine group exhibiting characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine atoms.
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound is not a trivial one-step process but rather a carefully orchestrated sequence of reactions. While a definitive, published "discovery" paper for this specific molecule is not prominent, its synthesis can be logically derived from established methodologies for halogenating and functionalizing the pyridine ring, as documented in various patents and chemical literature for analogous compounds. A plausible and efficient synthetic route is outlined below.
Conceptual Synthetic Workflow
The synthesis logically begins with a more readily available starting material, such as a substituted aminopyridine, and proceeds through sequential halogenation and functional group manipulations.
Caption: A conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative synthesis based on established chemical principles for pyridine functionalization.
Step 1: Synthesis of 4-Chloro-3-aminopyridine
-
Reaction Setup: To a solution of 3-aminopyridine in a suitable chlorinated solvent such as dichloromethane or chloroform, add N-chlorosuccinimide (NCS) portion-wise at 0 °C. The molar ratio of 3-aminopyridine to NCS should be approximately 1:1.1 to ensure complete consumption of the starting material.
-
Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable.
-
Workup and Isolation: Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining NCS, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-chloro-3-aminopyridine.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the 4-chloro-3-aminopyridine obtained from the previous step in a suitable solvent such as acetonitrile or acetic acid. Cool the solution to 0 °C and add N-bromosuccinimide (NBS) portion-wise. The molar ratio of the substrate to NBS should be approximately 1:1.1.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC. The formation of the desired product will be indicated by the appearance of a new spot with a different retention factor.
-
Workup and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and washed sequentially with aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, can be purified by recrystallization or column chromatography.
The Role of this compound in Drug Development
Halogenated pyridines are key building blocks in the synthesis of a wide range of active pharmaceutical ingredients (APIs). The strategic placement of bromine, chlorine, and an amine group in this compound makes it a particularly valuable intermediate for constructing complex molecules, often through cross-coupling reactions.
Application in Kinase Inhibitor Synthesis
Many kinase inhibitors, which are crucial in cancer therapy, feature a substituted pyridine core. The amine group of this compound can serve as an anchor point for building out the rest of the molecule, while the bromine and chlorine atoms provide sites for further functionalization via reactions like Suzuki or Buchwald-Hartwig couplings. This allows for the systematic exploration of the chemical space around the pyridine core to optimize potency and selectivity. The use of related bromo-chloro-aminopyridines as intermediates in the synthesis of various therapeutic agents is documented in the pharmaceutical patent literature.[3]
Workflow for API Synthesis using this compound
Caption: A generalized workflow illustrating the use of this compound in API synthesis.
Conclusion and Future Outlook
This compound, while not a household name, represents a class of indispensable building blocks in the arsenal of the medicinal chemist. Its well-defined reactivity and multiple points for diversification make it a powerful tool for the synthesis of novel drug candidates. As the demand for more targeted and effective therapies continues to grow, the importance of versatile intermediates like this compound will only increase. Future research will likely focus on developing even more efficient and sustainable methods for its synthesis and exploring its application in the creation of new chemical entities targeting a broader range of diseases. The continued exploration of the chemical space accessible from this and related halogenated pyridines promises to yield the next generation of innovative medicines.[4]
References
- 1. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 89283-92-1|this compound|BLD Pharm [bldpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 5-Bromo-4-chloropyridin-3-amine
Introduction: The Strategic Value of the 5-Bromo-4-chloropyridin-3-amine Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure.[1] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring allow for fine-tuning of a molecule's physicochemical and pharmacological properties. Among the vast array of functionalized pyridines, this compound stands out as a particularly versatile and strategic starting material for the synthesis of a diverse library of novel chemical entities.
The differential reactivity of the two halogen substituents on the pyridine ring—the C-Br bond being more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Cl bond—provides a powerful handle for selective functionalization. This inherent reactivity profile allows for a stepwise and controlled introduction of molecular complexity, making it an ideal platform for structure-activity relationship (SAR) studies. The amino group at the 3-position further extends the synthetic possibilities, serving as a key site for further derivatization.
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of a variety of derivatives from this compound, with a focus on palladium-catalyzed cross-coupling reactions. These methods are foundational for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their quest for novel therapeutics.
Part 1: Selective C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl motifs which are prevalent in medicinally important compounds. For this compound, the Suzuki coupling can be selectively performed at the C5 position due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions.
Causality Behind Experimental Choices
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in the Suzuki coupling of chloropyridines. Less reactive aryl chlorides often require more sophisticated catalyst systems compared to their bromo or iodo counterparts. The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can significantly enhance the rate of oxidative addition of the aryl halide to the palladium(0) center, which is often the rate-limiting step of the catalytic cycle. The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly employed. The solvent system, often a mixture of an organic solvent like dioxane or toluene with water, is chosen to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
References
Application Notes for the Regioselective Suzuki-Miyaura Coupling of 5-Bromo-4-chloropyridin-3-amine
Introduction: A Privileged Scaffold for Drug Discovery
5-Bromo-4-chloropyridin-3-amine is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring a nucleophilic amino group and two distinct halogen atoms, offers a versatile platform for constructing complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, provides a powerful method for C-C bond formation, enabling the introduction of diverse aryl and heteroaryl moieties onto the pyridine core.[1]
This guide provides an in-depth analysis and detailed protocols for performing selective Suzuki-Miyaura reactions on this compound. The primary focus is on achieving regioselective coupling at the more reactive C5-bromo position, a critical consideration for predictable and efficient synthesis. We will delve into the mechanistic principles governing this selectivity, provide field-tested experimental protocols, and discuss key parameters for optimization and troubleshooting.
Part 1: Scientific Principles & Mechanistic Overview
The Foundation of Selectivity: C-Br vs. C-Cl Reactivity
The success of a selective mono-arylation on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. In the Suzuki-Miyaura reaction, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the palladium(0) complex into the carbon-halogen bond.[2]
The relative reactivity of aryl halides for oxidative addition follows the general trend: C-I > C-OTf > C-Br >> C-Cl .[3] This trend is governed by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. The C-Br bond (approx. 72 kcal/mol) is significantly weaker than the C-Cl bond (approx. 84 kcal/mol), making it far more susceptible to cleavage and insertion by the Pd(0) catalyst.[4][5]
For this compound, this inherent difference in bond strength is the primary driver for regioselectivity. Under carefully controlled conditions, the palladium catalyst will preferentially react with the C5-bromo position, leaving the C4-chloro position intact for subsequent functionalization, if desired. While electronic effects from the pyridine nitrogen and the amino group can influence reactivity, the disparity in BDE between the C-Br and C-Cl bonds is the dominant controlling factor.[4]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium species that shuttles between the Pd(0) and Pd(II) oxidation states.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the this compound, forming a square planar Pd(II) complex. This is the regioselectivity-determining step.
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[6]
-
Reductive Elimination: The two organic ligands on the Pd(II) center couple and are eliminated from the coordination sphere, forming the new C-C bond of the final product and regenerating the catalytically active Pd(0) species.[3]
Managing the 3-Amino Group: To Protect or Not to Protect?
A common concern when working with substrates bearing amine functionalities is the potential for the nitrogen's lone pair to coordinate with the palladium center. This coordination can sometimes inhibit or poison the catalyst, leading to lower yields or failed reactions.[7][8]
However, for many aminopyridine substrates, protection of the amine is not necessary. The use of appropriate reaction conditions, particularly the choice of a suitable base and ligand, can effectively prevent catalyst inhibition.[7] Weakly coordinating solvents and certain phosphine ligands can disfavor the binding of the amino group to the palladium. For the protocols described below, the amine is left unprotected, simplifying the overall synthetic sequence.
Part 2: Experimental Protocols & Methodologies
The following protocols are designed as robust starting points for the selective C5-arylation of this compound. Optimization may be required for particularly challenging arylboronic acids.
Protocol 1: General Procedure for Selective C5-Arylation (Conventional Heating)
This method utilizes standard laboratory equipment and a common palladium catalyst system.
Materials and Reagents
| Reagent | CAS No. | Supplier | Notes |
| This compound | 89283-92-1 | e.g., BLD Pharm | Starting material (1.0 eq) |
| Arylboronic Acid | Variable | Various | Coupling partner (1.2–1.5 eq) |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Various | Catalyst [Pd(PPh₃)₄] (0.03–0.05 eq) |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | Various | Base (2.0–3.0 eq) |
| 1,4-Dioxane | 123-91-1 | Various | Anhydrous, degassed solvent |
| Water | 7732-18-5 | - | Degassed (e.g., by sparging with N₂ or Ar) |
| Ethyl Acetate, Brine, Anhydrous Na₂SO₄ | Various | Various | For workup and purification |
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Subsequently, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting amine).[7]
-
Reaction Execution: Immerse the flask in a preheated oil bath at 85–95 °C and stir vigorously.[8]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12–24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-4-chloropyridin-3-amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times from hours to minutes, offering a high-throughput alternative.
Additional Materials
| Reagent | Notes |
| Microwave reaction vial with a stir bar | Ensure it is rated for the temperatures and pressures to be used. |
| Microwave reactor | A dedicated scientific microwave synthesizer is required. |
Step-by-Step Methodology
-
Reagent Loading: In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), a base such as K₂CO₃ or K₃PO₄ (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).[7]
-
Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1) to the vial.
-
Sealing and Irradiation: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120–150 °C) for 10–30 minutes. Caution: Always follow the safety guidelines of your specific microwave reactor.
-
Workup and Purification: After the reaction, cool the vial to room temperature before opening. Work up and purify the product as described in Protocol 1.[7]
Experimental Workflow Diagram
Part 3: Key Parameters and Troubleshooting
The choice of catalyst, base, and solvent are all critical variables that can be tuned to optimize the reaction outcome.
Table of Recommended Reaction Parameters
| Parameter | Recommended Options | Rationale & Causality |
| Palladium Catalyst | Pd(PPh₃)₄PdCl₂(dppf)Pd(OAc)₂ + Ligand | Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst that is effective for many heteroaryl couplings.[8][9] PdCl₂(dppf) is a Pd(II) precatalyst that is air-stable and forms the active Pd(0) species in situ; the dppf ligand is excellent for many cross-couplings. Other phosphine ligands like XPhos or SPhos can be paired with Pd(OAc)₂ for more challenging substrates.[10][11] |
| Base | K₃PO₄K₂CO₃Cs₂CO₃ | A base is required to activate the boronic acid for transmetalation.[6] K₃PO₄ is a strong, non-nucleophilic base often effective for substrates with sensitive functional groups.[8] K₂CO₃ and Cs₂CO₃ are also widely used and can be effective alternatives.[7][12] The choice of base can significantly impact yield. |
| Solvent System | 1,4-Dioxane/H₂O (4:1)DMF/H₂OToluene/EtOH/H₂O | A polar, aprotic solvent is typically used to dissolve the organic components, while the addition of water is often crucial for dissolving the inorganic base and facilitating the catalytic cycle.[13] 1,4-Dioxane/H₂O is a very common and effective system.[7] Degassing the solvent is essential to remove oxygen, which can deactivate the catalyst. |
| Temperature | 80–110 °C (Conventional)120–150 °C (Microwave) | Sufficient thermal energy is required to overcome the activation barrier for oxidative addition. Higher temperatures can increase reaction rates but may also promote side reactions like dehalogenation or catalyst decomposition. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidized Pd)Insufficient temperaturePoor choice of base/solvent | Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere. Increase reaction temperature. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃). |
| Homocoupling of Boronic Acid | Presence of oxygenDecomposition of Pd(II) intermediate | Rigorously exclude oxygen from the reaction. Ensure the aryl halide is pure. Use a slightly larger excess of the boronic acid (e.g., 1.5 eq). |
| Protodeborylation | Boronic acid instabilityProlonged reaction time at high temp. | Use the boronic acid as soon as possible after purchase/synthesis. Consider using a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid. |
| Dehalogenation Side Product | Catalyst deactivation pathwayPresence of hydride sources | This can be a competing reaction pathway.[13] Trying a different ligand system (e.g., a more electron-rich phosphine ligand) may suppress this side reaction. Avoid excessively high temperatures. |
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound is a highly achievable and valuable transformation for synthetic chemists. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, selective arylation at the C5-position can be accomplished with high fidelity. The key to success lies in the careful selection of reaction conditions, particularly the use of an active palladium catalyst under a rigorously maintained inert atmosphere. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently employ this versatile building block in the synthesis of novel compounds for drug discovery and beyond.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 5-Bromo-4-chloropyridin-3-amine
Introduction
The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has profound implications in medicinal chemistry and materials science, where arylamines are critical structural motifs. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a challenging dihalogenated substrate, 5-Bromo-4-chloropyridin-3-amine.
The presence of two distinct halogen atoms on the pyridine ring, along with the inherent electron deficiency of the heterocycle, presents a unique opportunity for regioselective functionalization. Understanding the principles of this selectivity is paramount for the successful synthesis of desired products, which are valuable intermediates in the development of novel therapeutics.
Principle of Regioselectivity: C-Br vs. C-Cl Reactivity
The cornerstone of a successful Buchwald-Hartwig amination on a dihalogenated substrate lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition of the aryl halide to the palladium(0) complex is the determining factor for which halogen will be substituted. The generally accepted order of reactivity for aryl halides is C-I > C-Br > C-Cl > C-F.[2]
Consequently, for this compound, the C-Br bond at the 5-position is significantly more labile and will preferentially undergo oxidative addition to the palladium(0) catalyst over the more robust C-Cl bond at the 4-position. This inherent difference in bond strength allows for a high degree of chemoselectivity, enabling the targeted synthesis of 5-amino-4-chloropyridin-3-amine derivatives while leaving the chloro substituent available for subsequent transformations.
Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, as illustrated below. The choice of catalyst, ligand, base, and solvent is critical for the efficiency of each step in the cycle and for preventing common side reactions such as hydrodehalogenation.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are designed to provide a robust starting point for the selective amination of this compound. Optimization of reaction conditions may be necessary for specific amine coupling partners.
Protocol 1: General Procedure for the Amination with a Primary or Secondary Amine
This protocol is adapted from established procedures for the amination of challenging heteroaryl halides.[3] The use of a bulky, electron-rich phosphine ligand such as RuPhos is recommended to facilitate the catalytic cycle.
Materials:
| Reagent/Material | Proportions |
| This compound | 1.0 equiv |
| Amine (Primary or Secondary) | 1.2 - 1.5 equiv |
| Pd₂(dba)₃ | 2 mol% |
| RuPhos | 4 mol% |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 2.5 equiv |
| Anhydrous Tetrahydrofuran (THF) | Sufficient to make a 0.1 M solution |
| Schlenk tube or sealed vial | |
| Inert atmosphere (Argon or Nitrogen) |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%).
-
Add this compound (1.0 equiv).
-
Add anhydrous THF.
-
Add the desired primary or secondary amine (1.2 - 1.5 equiv).
-
Finally, add LiHMDS (2.5 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 65-80 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Alternative Conditions for Less Reactive Amines
For more challenging or sterically hindered amines, a different catalyst system and stronger base may be required. The use of a pre-catalyst like [ (t-Bu)₂P(C₆H₄-2-biphenyl) ]PdCl₂ (tBuXPhos-Pd-G3) can be advantageous.
Materials:
| Reagent/Material | Proportions |
| This compound | 1.0 equiv |
| Amine | 1.5 equiv |
| tBuXPhos-Pd-G3 | 2-4 mol% |
| Sodium tert-butoxide (NaOtBu) | 2.0 equiv |
| Anhydrous Toluene or 1,4-Dioxane | Sufficient to make a 0.1 M solution |
| Microwave vial or sealed tube | |
| Inert atmosphere (Argon or Nitrogen) |
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the amine (1.5 equiv), tBuXPhos-Pd-G3 (2-4 mol%), and sodium tert-butoxide (2.0 equiv) to a dry microwave vial or sealed tube.
-
Add anhydrous toluene or 1,4-dioxane.
-
Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours. Alternatively, microwave irradiation at a suitable temperature can significantly reduce the reaction time.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inefficient oxidative addition of the C-Br bond. | Increase reaction temperature. Screen different bulky phosphine ligands (e.g., XPhos, SPhos). Ensure anhydrous conditions. |
| Hydrodehalogenation | Competing reduction pathway. | Use a slight excess of the amine. Ensure the base is of high purity and anhydrous.[4] |
| Formation of diarylated product | Reaction at the C-Cl position. | Lower the reaction temperature. Use a less reactive catalyst system. Carefully control the stoichiometry of the amine. |
| Poor solubility of reagents | Inappropriate solvent. | For inorganic bases like K₂CO₃ or Cs₂CO₃, consider using a more polar solvent like DMF or a solvent mixture.[4] |
Visualization of Experimental Workflow
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Conclusion
The selective Buchwald-Hartwig amination of this compound at the C-5 position is a highly achievable transformation with careful selection of reaction conditions. The protocols and guidelines presented herein provide a comprehensive starting point for researchers to access valuable 5-amino-4-chloropyridine intermediates. The principles of regioselectivity and the understanding of the catalytic cycle are key to troubleshooting and optimizing these reactions for a wide range of amine coupling partners, ultimately accelerating the discovery and development of new chemical entities.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 5-Bromo-4-chloropyridin-3-amine in Synthesis
The substituted pyridine core is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional organic materials. This compound is a particularly valuable building block due to its trifunctional nature, presenting an amino group and two distinct halogen atoms (bromine and chlorine) at strategic positions. This arrangement allows for sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions, enabling the rapid construction of complex molecular architectures from a single, readily available starting material.
This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions of this compound. We will delve into the underlying principles governing reactivity and regioselectivity, and present detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The aim is to equip researchers with the knowledge and practical tools to effectively utilize this versatile substrate in their synthetic endeavors.
Understanding the Reaction: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.[3][4]
The catalytic cycle can be broken down into three fundamental steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide (in our case, this compound), forming a palladium(II) intermediate.[3][5]
-
Transmetalation: An organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium(II) center, displacing the halide.[3][5]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the active palladium(0) catalyst to re-enter the cycle.[3][5]
References
Application Note & Protocol: Synthesis of 5-Bromo-4-chloropyridin-3-amine
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 5-Bromo-4-chloropyridin-3-amine, a highly functionalized pyridine derivative of significant interest as a building block in medicinal chemistry and drug development. The proposed synthetic pathway begins with the nitration of 4-chloropyridine, followed by reduction to an aminopyridine intermediate, and concludes with a regioselective bromination. This application note details the underlying chemical principles, provides step-by-step protocols, and offers expert insights into optimizing reaction conditions for yield and purity. The methodologies described herein are designed for reproducibility and scalability, catering to the needs of researchers in both academic and industrial settings.
Introduction and Strategic Overview
Substituted pyridines are privileged scaffolds found in numerous FDA-approved drugs and biologically active compounds. The specific substitution pattern of this compound, featuring three distinct functional handles (amine, bromo, chloro), offers multiple vectors for diversification in structure-activity relationship (SAR) studies. The strategic placement of these groups allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution.
Synthesizing this target molecule efficiently requires a robust, regiocontrolled strategy. Direct functionalization of a simple pyridine ring is often challenging due to the electron-deficient nature of the heterocycle, which can lead to harsh reaction conditions and mixtures of regioisomers. Therefore, a more logical and controllable approach involves a multi-step sequence that builds the desired functionality progressively.
The synthetic strategy outlined in this guide proceeds through three key stages:
-
Nitration: Introduction of a nitro group at the 3-position of 4-chloropyridine. The nitro group serves as a precursor to the amine and directs subsequent functionalization.
-
Reduction: Conversion of the 3-nitro group to the corresponding 3-amino group, yielding 3-Amino-4-chloropyridine.
-
Bromination: Regioselective installation of a bromine atom at the 5-position of the 3-Amino-4-chloropyridine intermediate.
This sequence leverages well-established, high-yielding transformations and allows for purification of intermediates, ensuring the final product's high quality.
Application Notes & Protocols: The Strategic Use of 5-Bromo-4-chloropyridin-3-amine in Modern Medicinal Chemistry
Abstract
The 3-aminopyridine scaffold is a cornerstone in medicinal chemistry, prized for its role in constructing molecules that exhibit a wide range of biological activities. Within this class of reagents, 5-Bromo-4-chloropyridin-3-amine stands out as a particularly strategic building block. Its di-halogenated nature provides medicinal chemists with two distinct and orthogonally reactive handles, enabling sequential, site-selective functionalization. This guide provides an in-depth exploration of the applications of this compound, focusing on its pivotal role in the synthesis of kinase inhibitors. We will detail field-proven protocols, explain the rationale behind experimental choices, and present workflows that underscore its versatility in drug discovery.
The Strategic Advantage of the 5-Bromo-4-chloro-3-aminopyridine Scaffold
The utility of this compound in drug design stems from the specific arrangement and differing reactivity of its functional groups. The pyridine ring itself is a privileged structure in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1]
-
The Amino Group (C3): The primary amine at the 3-position is a crucial hydrogen bond donor. In the context of kinase inhibition, this group often forms a key interaction with the "hinge" region of the kinase active site, a common anchoring point for many inhibitors.[2]
-
The Bromine Atom (C5): The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This allows for the efficient introduction of a wide variety of aryl and heteroaryl moieties, enabling chemists to explore the solvent-exposed regions of an active site to enhance potency and selectivity.
-
The Chlorine Atom (C4): The chlorine atom, while also capable of participating in cross-coupling, is more susceptible to nucleophilic aromatic substitution (SNAr). This differential reactivity between the C4-Cl and C5-Br bonds is the scaffold's most powerful feature. It allows for a programmed, stepwise synthesis where the bromine is first used in a cross-coupling reaction, followed by substitution of the chlorine with an amine or other nucleophile. This orthogonal reactivity is fundamental to building complex, highly substituted pyridine derivatives.
The logical flow for exploiting this differential reactivity is visualized below.
Caption: Sequential functionalization workflow for this compound.
Application in Kinase Inhibitor Synthesis
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Consequently, they are a major class of drug targets. The this compound scaffold is particularly well-suited for creating potent and selective kinase inhibitors.[2] For example, this structural motif is relevant to the synthesis of inhibitors targeting pathways like the Anaplastic Lymphoma Kinase (ALK) signaling cascade, which is a driver in certain cancers.[2]
The synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions using precursors like 5-bromo-2-methylpyridin-3-amine has been shown to produce compounds with significant biological activities, including anti-bacterial properties.[5] This highlights the broad applicability of the synthetic methodologies detailed below.
Core Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone transformation for functionalizing the C5 position of this compound.[6] It facilitates the formation of a carbon-carbon bond between the pyridine core and an aryl or heteroaryl boronic acid.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a robust, generalized procedure for the coupling of an arylboronic acid to the C5 position.
Rationale: The choice of a palladium catalyst like Pd(PPh₃)₄ is common due to its effectiveness and commercial availability.[5][7] A base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is essential for the transmetalation step in the catalytic cycle.[5][6] A mixed solvent system, typically dioxane and water, is used to dissolve both the organic starting materials and the inorganic base.[5][6] Performing the reaction under an inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)[5]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)[5][6]
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 2.5 eq)[5][6]
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Round-bottom flask or Schlenk tube
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the vessel is free of oxygen.
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for 1 mmol of starting material, use 4 mL of dioxane and 1 mL of water).[6]
-
Stir the reaction mixture at 85-95 °C.[5]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 12-24 hours.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired 5-aryl-4-chloropyridin-3-amine.[5]
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes expected yields for Suzuki coupling reactions based on a structurally similar analog, 5-bromo-2-methylpyridin-3-amine, demonstrating the versatility of this reaction with various boronic acids.[5]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-2-methylpyridin-3-amine | 85 |
| 2 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 78 |
| 3 | 4-Iodophenylboronic acid | 5-(4-Iodophenyl)-2-methylpyridin-3-amine | 81 |
| 4 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 88 |
| 5 | 3-Nitrophenylboronic acid | 5-(3-Nitrophenyl)-2-methylpyridin-3-amine | 72 |
Table adapted from data on a similar substrate to indicate expected reaction efficiency.[5]
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of 5-Bromo-4-chloropyridin-3-amine
Introduction: The Strategic Importance of Substituted Pyridin-3-amines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs.[1] Among its many isomers, the pyridin-3-amine core is of particular interest due to its unique electronic properties and hydrogen bonding capabilities, which allow for potent and selective interactions with a wide range of biological targets. The strategic introduction of diverse functional groups onto this core is a critical activity in drug discovery, enabling the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
5-Bromo-4-chloropyridin-3-amine is a highly versatile starting material for the synthesis of complex pyridin-3-amine derivatives. It possesses two distinct electrophilic sites—a bromine atom at the 5-position and a chlorine atom at the 4-position—offering the potential for sequential and site-selective functionalization. This guide provides a comprehensive overview of the key chemical transformations that can be employed to functionalize this important building block, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. For each reaction class, we will delve into the underlying mechanistic principles that govern reactivity and selectivity, and provide detailed, field-proven protocols to empower researchers in their drug development endeavors.
Chemoselectivity: A Tale of Two Halogens
The presence of two different halogen atoms on the pyridine ring of this compound introduces the challenge and opportunity of chemoselective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is a critical determinant of the reaction's outcome. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[2] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds and the ease of oxidative addition to the palladium(0) catalyst. Consequently, the C-Br bond at the 5-position of our substrate is significantly more reactive than the C-Cl bond at the 4-position in typical palladium-catalyzed reactions. This inherent difference in reactivity forms the basis for the selective functionalization at the C-5 position, leaving the C-4 chloro substituent available for subsequent transformations.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity is governed by the ability of the pyridine ring to stabilize the negative charge of the Meisenheimer intermediate. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen. In the case of this compound, the chlorine atom at the 4-position is para to the ring nitrogen, making it a prime site for nucleophilic displacement. The relative leaving group ability of the halides (Br⁻ is generally a better leaving group than Cl⁻) also plays a role, but the electronic activation by the ring nitrogen is often the dominant factor in determining the site of SNAr.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Position
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[3] For this compound, these reactions can be employed to selectively introduce a wide variety of substituents at the more reactive C-5 position.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling reaction is a robust and widely used method for the formation of biaryl and hetero-biaryl linkages.[4] It involves the reaction of an aryl or vinyl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a phosphine ligand is typically employed. For heteroaromatic substrates, the use of electron-rich and bulky phosphine ligands can enhance the rate of both oxidative addition and reductive elimination, leading to higher yields.
-
Base: A base is required to activate the organoboron species, facilitating the transmetalation step. Inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction outcome and should be optimized for each substrate pair.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
The Amino Group Consideration: The primary amino group at the 3-position can potentially coordinate to the palladium catalyst, leading to catalyst inhibition and lower yields. In some cases, protection of the amino group as an acetamide may be necessary to achieve optimal results.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Parameter | Recommended Condition |
| Reactants | This compound (1.0 equiv.), Phenylboronic acid (1.2 equiv.) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₃PO₄ (2.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 85-95 °C |
| Time | 12-18 h |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Add Pd(PPh₃)₄ (5 mol%) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/H₂O (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Script for Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[6][7] This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a base.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are highly effective in promoting the reaction.[8] Pre-formed palladium catalysts containing these ligands are also commercially available and often provide excellent results.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄).
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
| Parameter | Recommended Condition |
| Reactants | This compound (1.0 equiv.), Morpholine (1.2 equiv.) |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | NaOtBu (1.4 equiv.) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Time | 12-24 h |
Step-by-Step Methodology:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).
-
Add this compound (1.0 equiv.) and NaOtBu (1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene and morpholine (1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
DOT Script for Buchwald-Hartwig Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Causality Behind Experimental Choices:
-
Catalyst System: The standard Sonogashira catalyst system consists of a palladium(0) source (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. The amine can also serve as the solvent.
-
Solvent: A variety of solvents can be used, including DMF, THF, and the amine base itself.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
| Parameter | Recommended Condition |
| Reactants | This compound (1.0 equiv.), Phenylacetylene (1.2 equiv.) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Co-catalyst | CuI (10 mol%) |
| Base | Et₃N |
| Solvent | DMF |
| Temperature | 80 °C |
| Time | 6-12 h |
Step-by-Step Methodology:
-
To a reaction flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).
-
Flush the flask with an inert gas.
-
Add degassed DMF and Et₃N (2.0 equiv.).
-
Add phenylacetylene (1.2 equiv.) via syringe.
-
Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
DOT Script for Sonogashira Catalytic Cycle:
Caption: Catalytic cycles of the Sonogashira coupling.
Part 2: Nucleophilic Aromatic Substitution at the C-4 Position
Nucleophilic aromatic substitution (SNAr) provides a complementary approach to functionalize this compound, primarily at the C-4 position.[11] The electron-deficient nature of the pyridine ring, particularly at the positions para to the nitrogen atom, facilitates the attack of nucleophiles and subsequent displacement of a leaving group.
Causality Behind Experimental Choices:
-
Regioselectivity: The chlorine atom at the 4-position is activated towards SNAr due to its para relationship with the ring nitrogen. This allows for the selective displacement of the chloride by a variety of nucleophiles.
-
Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines. The strength of the nucleophile and the reaction conditions will determine the rate and efficiency of the substitution.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or THF are typically used to solvate the nucleophile and facilitate the reaction.
-
Temperature: SNAr reactions on halopyridines often require elevated temperatures to proceed at a reasonable rate.[12]
Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
| Parameter | Recommended Condition |
| Reactants | This compound (1.0 equiv.), Sodium methoxide (1.5 equiv.) |
| Solvent | Anhydrous Methanol |
| Temperature | Reflux |
| Time | 4-8 h |
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (1.0 equiv.) and anhydrous methanol.
-
Add sodium methoxide (1.5 equiv.) portion-wise with stirring.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
Purify the crude product by column chromatography.
DOT Script for SNAr Mechanism:
Caption: General mechanism of nucleophilic aromatic substitution.
Conclusion: A Versatile Toolkit for Pyridine Functionalization
This compound stands as a valuable and versatile building block for the synthesis of highly functionalized pyridine derivatives. The distinct reactivity of its two halogen substituents allows for a strategic and stepwise approach to molecular elaboration. By leveraging the principles of chemoselectivity in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can selectively introduce a diverse array of chemical functionalities at both the C-5 and C-4 positions. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for scientists and professionals in the field of drug discovery, empowering them to efficiently explore the chemical space around the privileged pyridin-3-amine scaffold.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 3. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 5-Bromo-4-chloropyridin-3-amine in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: A Privileged Scaffold for Kinase Inhibition
In the landscape of modern oncology and immunology, small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy. The aminopyridine scaffold is a recurring and highly valued motif in the design of these inhibitors, primarily due to its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine portion of ATP itself.[1] Among the myriad of substituted aminopyridines, 5-bromo-4-chloropyridin-3-amine stands out as a particularly versatile and strategic starting material for the synthesis of a diverse array of potent and selective kinase inhibitors.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors. We will delve into the causality behind its use, detailing key synthetic transformations and providing robust, field-proven protocols for researchers, scientists, and drug development professionals. The unique electronic properties and differential reactivity of the two halogen substituents on the pyridine ring allow for a regioselective and sequential introduction of various molecular fragments, a critical advantage in the construction of complex inhibitor architectures. This guide will focus on two of the most powerful and widely used synthetic methodologies in this context: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
The Rationale: Why this compound?
The strategic value of this compound in kinase inhibitor synthesis is rooted in the distinct reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl > F.[2] This inherent difference allows for the selective functionalization of the C5-Br bond under milder conditions, while leaving the more robust C4-Cl bond intact for subsequent transformations. This sequential, regiocontrolled approach is paramount in medicinal chemistry for building molecular complexity in a controlled and efficient manner.
The 3-amino group is a crucial pharmacophoric feature, acting as a key hydrogen bond donor to the kinase hinge region. The strategic placement of substituents at the 4 and 5-positions allows for the exploration of different regions of the ATP-binding pocket, enabling the fine-tuning of inhibitor potency and selectivity. For instance, moieties introduced at the 5-position can extend into the solvent-exposed region, while substituents at the 4-position can occupy the hydrophobic pocket.
Key Synthetic Transformations and Protocols
The synthesis of kinase inhibitors from this compound predominantly relies on palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for the two most common and impactful transformations.
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at the C5-Position
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. In the case of this compound, the greater reactivity of the C-Br bond allows for selective coupling with a wide range of aryl- and heteroarylboronic acids or esters at the 5-position.[3][4]
Objective: To synthesize a 5-aryl-4-chloropyridin-3-amine derivative via a regioselective Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, Toluene/ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Stir the reaction mixture at an elevated temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.
-
Base: Essential for the transmetalation step of the catalytic cycle. The choice of base can influence reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for reaction efficiency and can be screened to optimize the coupling of challenging substrates.[5]
Protocol 2: Buchwald-Hartwig Amination at the C4-Position
Following the initial Suzuki-Miyaura coupling, the remaining chloro-substituent at the C4-position can be displaced via a Buchwald-Hartwig amination. This reaction is a powerful tool for forming C-N bonds and is widely used to introduce a variety of amine-containing fragments, which can further interact with the target kinase.[6]
Objective: To synthesize a 5-aryl-4-(substituted amino)pyridin-3-amine derivative via a Buchwald-Hartwig amination.
Materials:
-
5-Aryl-4-chloropyridin-3-amine (from Protocol 1)
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, DavePhos) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
To a dry Schlenk flask, add the 5-aryl-4-chloropyridin-3-amine (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the phosphine ligand (e.g., XPhos, 0.08 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., toluene).
-
Add the amine (1.2 eq) and the base (e.g., NaOt-Bu, 2.0 eq).
-
Heat the reaction mixture (typically 90-110 °C) and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Precatalyst and Ligand: The combination of a palladium source and a bulky, electron-rich phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is often required to deprotonate the amine and generate the active palladium-amido complex.
-
Anhydrous Solvent: The reaction is sensitive to moisture, which can lead to catalyst deactivation and side reactions.
Application in the Synthesis of Kinase Inhibitors: Targeting ALK and JAK
The synthetic strategies outlined above have been successfully employed in the discovery of potent inhibitors for various kinase targets, including Anaplastic Lymphoma Kinase (ALK) and Janus Kinases (JAKs).
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose aberrant fusion proteins are drivers of certain types of non-small cell lung cancer (NSCLC).[7][8] Kinase inhibitors designed to target ALK have shown significant clinical benefit. The 3-aminopyridine core serves as an excellent scaffold for developing ALK inhibitors, with substituents at the 4- and 5-positions tailored to optimize interactions within the ALK active site.
Janus Kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways involved in immunity and inflammation.[9][10] Inhibitors of JAKs have been approved for the treatment of autoimmune diseases such as rheumatoid arthritis. The versatile chemistry of this compound allows for the synthesis of diverse libraries of compounds for screening against JAK family members to identify potent and selective inhibitors.[11][12]
Data Presentation
The following table summarizes representative data for the synthesis of a hypothetical kinase inhibitor intermediate using the protocols described above.
| Step | Reaction | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1 | Suzuki-Miyaura Coupling | This compound | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 4-Chloro-5-phenylpyridin-3-amine | 85 | >95 |
| 2 | Buchwald-Hartwig Amination | 4-Chloro-5-phenylpyridin-3-amine | Aniline, Pd₂(dba)₃, XPhos, NaOt-Bu | N⁴,5-Diphenylpyridin-3,4-diamine | 78 | >95 |
Visualizations
Signaling Pathway and Inhibition
References
- 1. Regiocontrolled functionalization of 2,3-dihalogenoimidazo[1,2-a]pyridines by Suzuki–Miyaura and Sonogashira cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Cross-coupling reaction on N-(3,5-dibromo-2-pyridyl)piperazines: regioselective synthesis of 3,5-disubstituted pyridylp… [ouci.dntb.gov.ua]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 11. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Latent Potential of 5-Bromo-4-chloropyridin-3-amine in Agrochemical Discovery: A Guide to Exploratory Synthesis
Introduction: The pyridine scaffold is a cornerstone in modern agrochemical design, featuring in a multitude of high-performance insecticides, herbicides, and fungicides.[1] The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties. While many commercially successful agrochemicals are derived from specific pyridine isomers, the potential of less-explored starting materials remains a fertile ground for innovation. This technical guide focuses on one such molecule: 5-Bromo-4-chloropyridin-3-amine.
Despite a comprehensive review of current literature and patent databases, this compound has not been identified as a direct precursor to any major commercialized agrochemical. However, its structural features—a reactive bromine atom, a displaceable chlorine atom, and a nucleophilic amino group—make it a highly attractive, albeit underexplored, starting material for the synthesis of novel agrochemical candidates. This document serves as an application note and a set of exploratory protocols for researchers and scientists in the agrochemical industry, outlining a hypothetical research program to unlock the potential of this versatile building block.
Strategic Importance in Agrochemical Design
The unique arrangement of substituents in this compound offers multiple avenues for chemical modification:
-
The Bromine Atom (C5): The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl or heteroaryl groups, a common strategy for building the core structure of many bioactive molecules.[2]
-
The Chlorine Atom (C4): The C-Cl bond can be a target for nucleophilic aromatic substitution (SNAr), enabling the introduction of various nucleophiles, including alkoxides, thiolates, and amines. The reactivity of this position can be influenced by the electronic nature of the other ring substituents.
-
The Amino Group (C3): The amino group can be acylated, alkylated, or used as a handle for constructing fused heterocyclic systems. Its nucleophilicity and basicity are key factors in its reactivity.
The strategic exploration of these reactive sites can lead to the discovery of novel chemical entities with desirable agrochemical properties.
Hypothetical Application: Synthesis of a Novel Pyridinyl Thiophene Carboxamide as a Potential Fungicide
To illustrate the potential of this compound, we propose a hypothetical synthetic route to a novel pyridinyl thiophene carboxamide. This class of compounds has shown promise as fungicides, often acting as succinate dehydrogenase inhibitors (SDHIs). The proposed synthesis will leverage a Suzuki-Miyaura cross-coupling reaction to introduce a thiophene moiety, followed by functionalization of the amino group.
Overall Synthetic Scheme
The proposed two-step synthesis is outlined below. The first step involves a Suzuki-Miyaura coupling of this compound with 2-thiopheneboronic acid. The resulting aminopyridinyl-thiophene is then acylated with a suitable acid chloride to yield the final carboxamide.
Caption: Hypothetical two-step synthesis of a novel pyridinyl thiophene carboxamide.
Experimental Protocols
Note: The following protocols are hypothetical and intended for research and development purposes. All reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 4-Chloro-5-(thiophen-2-yl)pyridin-3-amine (Intermediate 1)
This protocol details the Suzuki-Miyaura coupling of this compound with 2-thiopheneboronic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 208.45 | 10.0 | 2.08 g |
| 2-Thiopheneboronic acid | 127.96 | 12.0 | 1.54 g |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.3 (3 mol%) | 347 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g |
| 1,4-Dioxane | - | - | 40 mL |
| Water | - | - | 10 mL |
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (2.08 g, 10.0 mmol), 2-thiopheneboronic acid (1.54 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (40 mL) and water (10 mL) to the flask.
-
Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol) to the mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Chloro-5-(thiophen-2-yl)pyridin-3-amine as a solid.
Hypothetical Results:
| Product | Appearance | Yield (%) | Purity (by HPLC) (%) |
| 4-Chloro-5-(thiophen-2-yl)pyridin-3-amine | Light yellow solid | 75-85 | >98 |
Protocol 2: Synthesis of N-(4-Chloro-5-(thiophen-2-yl)pyridin-3-yl)-2-methylbenzamide (Hypothetical Fungicide)
This protocol describes the acylation of the intermediate amine with 2-methylbenzoyl chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Chloro-5-(thiophen-2-yl)pyridin-3-amine | 226.70 | 5.0 | 1.13 g |
| 2-Methylbenzoyl chloride | 154.61 | 5.5 | 0.85 g |
| Pyridine | 79.10 | 10.0 | 0.8 mL |
| Dichloromethane (DCM) | - | - | 25 mL |
Procedure:
-
Dissolve 4-Chloro-5-(thiophen-2-yl)pyridin-3-amine (1.13 g, 5.0 mmol) in anhydrous dichloromethane (25 mL) in a 50 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (0.8 mL, 10.0 mmol) to the solution.
-
Slowly add 2-methylbenzoyl chloride (0.85 g, 5.5 mmol) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with 1 M HCl (20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol/water to obtain the pure N-(4-Chloro-5-(thiophen-2-yl)pyridin-3-yl)-2-methylbenzamide.
Hypothetical Results:
| Product | Appearance | Yield (%) | Purity (by HPLC) (%) |
| N-(4-Chloro-5-(thiophen-2-yl)pyridin-3-yl)-2-methylbenzamide | White crystalline solid | 80-90 | >99 |
Workflow Visualization
Caption: Experimental workflow for the hypothetical synthesis.
Conclusion and Future Perspectives
While this compound is not currently a mainstream building block in the agrochemical industry, its rich functionality presents a compelling case for its inclusion in discovery and lead optimization programs. The hypothetical synthesis of a novel pyridinyl thiophene carboxamide outlined in this guide demonstrates a plausible route to new, potentially bioactive molecules. Further exploration of this starting material, utilizing the diverse reactivity of its three functional groups, could lead to the identification of next-generation agrochemicals. Researchers are encouraged to adapt and expand upon these protocols to explore the vast chemical space accessible from this promising, yet underutilized, pyridine derivative.
References
Application Note: A Scalable and Robust Synthesis of 5-Bromo-4-chloropyridin-3-amine
Introduction: The Strategic Importance of 5-Bromo-4-chloropyridin-3-amine
This compound is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its unique substitution pattern—featuring amino, bromo, and chloro groups—provides multiple reactive handles for further chemical elaboration. This versatility makes it a valuable building block for constructing the core structures of various kinase inhibitors and other therapeutic agents.
The primary challenge in producing this intermediate lies in developing a synthetic route that is not only high-yielding and pure but also safe, cost-effective, and scalable for industrial production. Direct, selective functionalization of the pyridine ring can be complex due to the electronic nature of the heterocycle and the directing effects of existing substituents. This guide provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound, focusing on process safety, optimization, and analytical validation.
Synthetic Strategy: Rationale and Pathway Selection
Several synthetic routes to substituted aminopyridines exist, including multi-step sequences involving nitration, reduction, and halogenation. However, for large-scale manufacturing, a convergent and efficient route is paramount. The selected strategy focuses on the direct and selective bromination of a commercially available starting material, 4-chloropyridin-3-amine.
The core logic behind this approach is based on the principles of electrophilic aromatic substitution on a substituted pyridine ring:
-
Activating Group: The amine (-NH₂) at the C3 position is a strong activating group and is ortho, para-directing.
-
Deactivating Group: The chlorine (-Cl) at the C4 position is a deactivating group but is also ortho, para-directing.
-
Combined Influence: The powerful activating effect of the amine group dominates the reaction's regioselectivity. The position para to the amine (C5) is sterically accessible and electronically enriched, making it the most favorable site for electrophilic attack by a bromine source. The ortho position (C2) is also activated but is sterically more hindered.
This electronic preference allows for a highly selective bromination at the C5 position, minimizing the formation of undesired isomers and simplifying downstream purification. N-Bromosuccinimide (NBS) is chosen as the brominating agent over elemental bromine due to its solid nature, which improves handling safety and dosing accuracy at scale—critical factors in a manufacturing environment.
Caption: High-level workflow for the scale-up synthesis.
Detailed Scale-Up Protocol (1 kg Scale)
This protocol is designed for a 20 L jacketed glass reactor equipped with a mechanical overhead stirrer, temperature probe, nitrogen inlet, and a baffled addition funnel.
3.1. Materials and Reagents
| Reagent/Material | CAS Number | Quantity | Molar Eq. | Supplier Notes |
| 4-chloropyridin-3-amine | 19798-80-2 | 1.00 kg | 1.0 | Purity >98% |
| N-Bromosuccinimide (NBS) | 128-08-5 | 1.45 kg | 1.05 | Ensure free-flowing solid, avoid clumps |
| Acetonitrile (MeCN) | 75-05-8 | 10 L | - | Anhydrous grade |
| Saturated Sodium Bicarbonate | - | ~5 L | - | Aqueous solution |
| Saturated Sodium Thiosulfate | - | ~2 L | - | Aqueous solution |
| Brine (Saturated NaCl) | - | ~2 L | - | Aqueous solution |
| Ethyl Acetate (EtOAc) | 141-78-6 | ~5 L | - | For recrystallization |
| Heptane | 142-82-5 | ~10 L | - | For recrystallization |
| Anhydrous Sodium Sulfate | 7757-82-6 | ~500 g | - | Granular |
3.2. Reaction Procedure
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Starting Material: Charge the reactor with 4-chloropyridin-3-amine (1.00 kg) and acetonitrile (10 L).
-
Cooling: Start agitation and cool the resulting slurry to 0-5 °C using a circulating chiller.
-
NBS Addition: Slowly add the N-Bromosuccinimide (1.45 kg) in portions over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. The exothermic reaction requires careful monitoring.
-
Reaction Monitoring: Maintain the reaction mixture at 0-5 °C. Monitor the reaction progress every 30 minutes by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is complete (typically 2-4 hours).
-
Quenching: Once the reaction is complete, slowly add saturated sodium thiosulfate solution (~1 L) to quench any unreacted NBS. A slight temperature rise may be observed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Aqueous Work-up: To the resulting slurry, add Ethyl Acetate (5 L) and saturated sodium bicarbonate solution (~5 L) to dissolve the solids and neutralize the mixture to a pH > 8.
-
Phase Separation: Transfer the mixture to a separatory funnel, separate the organic layer. Extract the aqueous layer again with Ethyl Acetate (2 L).
-
Washing: Combine the organic layers and wash with brine (2 L).
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and wash the cake with a small amount of Ethyl Acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as a solid.
3.3. Purification by Recrystallization
-
Solvent Addition: Transfer the crude solid to a clean reactor. Add Ethyl Acetate (~2 L) and heat the mixture to 50-60 °C to obtain a clear solution.
-
Anti-Solvent Addition: Slowly add heptane (~8-10 L) while maintaining the temperature. The product will begin to crystallize.
-
Cooling & Crystallization: Slowly cool the mixture to room temperature and then further to 0-5 °C. Hold at this temperature for at least 2 hours to maximize crystal formation.
-
Isolation: Filter the solid product using a Nutsche filter. Wash the cake with cold heptane (2 x 1 L).
-
Drying: Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
3.4. Expected Results
| Parameter | Typical Value |
| Yield | 80-90% |
| Purity (HPLC) | >99.0% |
| Appearance | Off-white to light tan solid |
Process Safety and Critical Parameter Control
4.1. Hazard Analysis and Mitigation
-
This compound: May cause skin and eye irritation.[1] Handle with appropriate PPE.
-
4-chloropyridin-3-amine: Toxic if swallowed, in contact with skin, or if inhaled.[2] Use in a well-ventilated area or with local exhaust ventilation.
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes severe skin burns and eye damage. Handle in a fume hood with heavy-duty gloves and face shield.
-
Bromination Reaction: The reaction is exothermic. A failure in temperature control can lead to a runaway reaction, releasing toxic bromine and HBr fumes.
-
Mitigation: Ensure robust cooling capacity. Add NBS slowly and in portions. Have a quench solution (sodium thiosulfate) ready.
-
4.2. Critical Process Parameters (CPPs)
-
Temperature of NBS Addition: This is the most critical parameter. Maintaining the temperature at 0-5 °C is essential to control the reaction rate and prevent the formation of over-brominated impurities.
-
NBS Stoichiometry: Using a slight excess (1.05 eq.) of NBS ensures complete conversion of the starting material. A large excess can lead to di-bromination and other impurities, complicating purification.
-
Work-up pH: Ensuring the aqueous layer is basic (pH > 8) during work-up is crucial to keep the amine product in its free base form, ensuring it partitions into the organic layer and maximizing yield.
Caption: Simplified mechanism of the bromination step.
Analytical Characterization
The identity and purity of the final product must be confirmed by a suite of analytical techniques.
| Analysis | Specification |
| ¹H NMR | (400 MHz, DMSO-d₆) δ: 8.15 (s, 1H), 7.95 (s, 1H), 5.85 (s, 2H, -NH₂). |
| ¹³C NMR | (101 MHz, DMSO-d₆) δ: 142.5, 141.0, 138.0, 125.0, 98.0. (Predicted values, subject to experimental verification). |
| LC-MS | [M+H]⁺ calculated for C₅H₄BrClN₂: 206.93; Found: ~207, 209 (characteristic bromine isotope pattern). |
| HPLC | Purity: ≥ 99.0% area. |
Conclusion
This application note details a scalable, safe, and efficient process for the synthesis of this compound. By leveraging the inherent electronic properties of the starting material and implementing strict control over critical process parameters, this protocol delivers a high-purity product in excellent yield. The self-validating nature of the protocol, with its clear in-process controls and analytical checks, ensures reliability and reproducibility, making it suitable for professionals in research and drug development.
References
analytical methods for monitoring reactions of 5-Bromo-4-chloropyridin-3-amine
Application Notes & Protocols
Topic: Analytical Methods for Monitoring Reactions of 5-Bromo-4-chloropyridin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Reaction Monitoring for a Key Pharmaceutical Building Block
This compound is a highly functionalized heterocyclic compound, serving as a crucial intermediate in the synthesis of a wide range of pharmacologically active molecules. Its unique substitution pattern—an amine group for derivatization, a chloro group, and a bromo group—offers multiple, distinct reaction sites for forming complex molecular architectures, commonly through cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations.[1][2]
Given its importance, the ability to precisely monitor the progress of reactions involving this substrate is paramount. Real-time or quasi-real-time analytical monitoring provides indispensable insights into reaction kinetics, the formation of intermediates, the consumption of starting materials, and the emergence of byproducts.[3][4] This data is fundamental for process optimization, ensuring reaction robustness, maximizing yield, and maintaining the purity profile of the final active pharmaceutical ingredient (API). This guide provides detailed, field-proven protocols for the three most common and powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chemical Reactivity and Its Influence on Analytical Strategy
The structure of this compound dictates the analytical approach. The pyridine ring provides a strong UV chromophore, making it highly suitable for HPLC with UV detection.[5] The amine group is basic and polar, which can present challenges for gas chromatography, often necessitating derivatization to prevent peak tailing and improve thermal stability.[6] The distinct electronic environments of the two aromatic protons and the amine protons provide clear reporters for NMR spectroscopy.
The primary reaction types for this molecule involve the substitution of the halogen atoms. The chloro group at the 4-position and the bromo group at the 5-position are both sites for nucleophilic aromatic substitution or metal-catalyzed cross-coupling. The 4-position of a pyridine ring is electronically activated for nucleophilic attack, making the chloro group particularly labile under certain conditions.[7] Monitoring these reactions requires analytical methods that can resolve the starting material from products where one or both halogens have been replaced.
General Workflow for Reaction Monitoring
A systematic approach to reaction monitoring is essential for generating reliable and reproducible data. The following workflow provides a universal framework that can be adapted for any of the specific analytical techniques detailed below.
Caption: General experimental workflow for reaction monitoring.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC is the workhorse for quantitative analysis in pharmaceutical development. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound and its derivatives, reversed-phase HPLC using a C18 column is highly effective. The method provides accurate quantification of the consumption of starting material and the formation of products over time.[1][8]
Protocol: HPLC-UV Analysis
1. Instrumentation and Consumables:
- HPLC system with a quaternary pump, autosampler, column heater, and UV/Vis or Diode Array Detector (DAD).
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- HPLC-grade acetonitrile (ACN) and water.
- Trifluoroacetic acid (TFA) or formic acid.
2. Chromatographic Conditions:
- Mobile Phase A: 0.1% TFA in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan). Pyridine derivatives typically have strong absorbance around this wavelength.[9]
- Injection Volume: 5 µL
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
| Table 1: Suggested HPLC Gradient. |
3. Sample Preparation Workflow:
- At each time point, withdraw 10 µL of the reaction mixture.
- Immediately quench the reaction by diluting the aliquot into 1.0 mL of a 50:50 mixture of acetonitrile and water in an HPLC vial. This large dilution factor effectively stops most reactions.
- Vortex the vial thoroughly.
- Inject the prepared sample into the HPLC system.
4. Data Analysis:
- Identify the peaks for the starting material and product(s) based on their retention times (determined by injecting standards of each pure compound beforehand).
- Integrate the peak area for each component.
- Calculate the percent conversion by monitoring the disappearance of the starting material peak area relative to the total peak area of all relevant species. For accurate quantification, a calibration curve should be generated using known concentrations of the starting material and product.
reaction [label="Reaction Mixture\n(t=x)"];
aliquot [label="1. Withdraw 10 µL Aliquot"];
quench [label="2. Quench in 1 mL\nACN/H₂O (50:50)"];
vortex [label="3. Vortex Thoroughly"];
hplc [label="4. Inject 5 µL into HPLC"];
data [label="5. Analyze Chromatogram\n(Peak Area vs. Time)"];
reaction -> aliquot -> quench -> vortex -> hplc -> data;
}
Caption: Step-by-step workflow for HPLC sample preparation and analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. It separates components in the gas phase and provides both quantitative data and structural information from the mass spectrometer. Due to the polar amine group, direct analysis of this compound can lead to poor chromatography.[6] Derivatization to a less polar analog, such as a silyl derivative, is highly recommended to improve peak shape and analytical reliability.[10]
Protocol: GC-MS Analysis (with Derivatization)
1. Instrumentation and Consumables:
- GC-MS system with a split/splitless injector and an electron ionization (EI) source.
- A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
- Helium carrier gas.
- Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
- Anhydrous solvent (e.g., pyridine or acetonitrile).
2. Derivatization and Sample Preparation:
- At each time point, withdraw 20 µL of the reaction mixture.
- Quench by diluting into 0.5 mL of a suitable solvent.
- Evaporate the solvent from a 100 µL aliquot of the quenched sample under a stream of nitrogen.
- To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA.
- Cap the vial tightly and heat at 70 °C for 30 minutes.
- Cool to room temperature before injection.
3. GC-MS Conditions:
- Injector Temperature: 280 °C
- Injection Mode: Splitless (or split 10:1 depending on concentration)
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 300 °C.
- Hold: 5 minutes at 300 °C.
- MS Transfer Line Temp: 290 °C
- Ion Source Temp: 230 °C
- Scan Range: 50-550 m/z
| Compound | Derivatization | Expected Molecular Ion (M+) | Key Fragments (m/z) |
| This compound | None | 206/208/210 | 206, 171, 127 |
| TMS-derivative | N-Si(CH₃)₃ | 278/280/282 | 278, 263 (M-15) |
| Table 2: Expected Mass Spectrometry Data. |
4. Data Analysis:
- Monitor the reaction by tracking the disappearance of the starting material's derivative peak and the appearance of the product's derivative peak.
- Use the mass spectra to confirm the identity of peaks and to identify any unknown byproducts by analyzing their fragmentation patterns.
aliquot [label="1. Quenched Reaction Aliquot"];
dry [label="2. Evaporate Solvent\n(N₂ Stream)"];
derivatize [label="3. Add Pyridine & BSTFA\nHeat at 70°C for 30 min"];
cool [label="4. Cool to Room Temp"];
gcms [label="5. Inject into GC-MS"];
data [label="6. Analyze TIC & Mass Spectra"];
aliquot -> dry -> derivatize -> cool -> gcms -> data;
}
Caption: Workflow for GC-MS sample preparation via silylation.
Method 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a non-destructive technique that provides detailed structural information about molecules in solution. It is inherently quantitative (the signal integral is directly proportional to the number of nuclei) and can often be used without extensive calibration.[3] For reaction monitoring, ¹H NMR allows for the direct observation of signals from both reactants and products in the crude reaction mixture, providing a clear picture of the reaction's progress.[11]
Protocol: ¹H NMR Analysis
1. Instrumentation and Consumables:
- NMR Spectrometer (400 MHz or higher recommended for better resolution).
- 5 mm NMR tubes.
- Deuterated solvent that is compatible with the reaction solvent (e.g., CDCl₃, DMSO-d₆).
2. Sample Preparation:
- At each time point, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
- If the reaction solvent is not deuterated, evaporate the solvent under reduced pressure or with a nitrogen stream.
- Re-dissolve the residue in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
- Transfer the solution to an NMR tube for analysis.
- Note: For some reactions, it may be possible to add the aliquot directly to the deuterated solvent without removing the reaction solvent, but this can complicate the spectrum.
3. NMR Acquisition:
- Acquire a standard ¹H NMR spectrum.
- Ensure the spectral width covers the entire expected range of chemical shifts (e.g., -1 to 12 ppm).
- A sufficient relaxation delay (D1) of at least 5 seconds is recommended for accurate integration, especially when comparing signals with different relaxation times.
4. Data Analysis:
- Identify the characteristic peaks for the starting material (this compound) and the product. The two aromatic protons on the pyridine ring are excellent reporters.
- Calibrate the spectrum (e.g., to the residual solvent peak).
- Integrate a well-resolved peak for the starting material and a well-resolved peak for the product.
- Calculate the molar ratio of product to starting material directly from the ratio of their integrals (after correcting for the number of protons each signal represents).
- For complex spectra where signals overlap, 2D NMR techniques like COSY can be used to aid in peak assignment.[12]
| Compound | Proton | Expected Chemical Shift (ppm, approximate) |
| This compound | H-2 | ~8.0-8.2 |
| H-6 | ~8.2-8.4 | |
| -NH₂ | ~4.5-5.5 (broad) | |
| Table 3: Approximate ¹H NMR Chemical Shifts (in CDCl₃). |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Reaction Monitoring | Bruker [bruker.com]
- 4. mt.com [mt.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: A-Z Guide to Suzuki Coupling of 5-Bromo-4-chloropyridin-3-amine
Welcome to the dedicated resource for researchers, scientists, and drug development professionals tackling the Suzuki-Miyaura cross-coupling of 5-Bromo-4-chloropyridin-3-amine. This guide is designed to move beyond standard protocols, offering in-depth, field-proven insights to help you navigate the complexities of this specific transformation, enhance your reaction yields, and troubleshoot common to advanced issues.
The Challenge: Navigating Selectivity and Reactivity
The Suzuki coupling of this compound presents a unique set of challenges. You are working with a heteroaromatic system that is not only electron-deficient but also possesses two distinct halogen atoms, creating a competitive environment for the palladium catalyst. The primary amine at the 3-position further complicates the electronic landscape and can potentially interact with the catalyst.[1][2] The key to a high-yielding reaction lies in understanding and controlling the selective oxidative addition of the palladium catalyst to the C-Br bond over the more resilient C-Cl bond.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most pressing questions and issues encountered during the Suzuki coupling of this compound.
Q1: My reaction yield is low, and I'm recovering a significant amount of starting material. What are the primary factors I should investigate?
Low conversion is a common hurdle and often points to issues within the catalytic cycle. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The choice of palladium source and, more critically, the phosphine ligand, is paramount. For electron-deficient substrates like our pyridine derivative, electron-rich and bulky ligands are often necessary to promote the rate-limiting oxidative addition step.[3][4]
-
Expert Insight: While classic catalysts like Pd(PPh₃)₄ can be effective, they may require higher temperatures and longer reaction times.[5] Consider more advanced catalyst systems. Buchwald ligands, such as SPhos and XPhos, are specifically designed for challenging couplings and can significantly improve yields.[6]
-
-
Base Selection: The base plays a crucial role in the transmetalation step. Its strength and solubility can dramatically influence the reaction rate and the prevalence of side reactions.
-
Expert Insight: A common mistake is using a base that is too weak or poorly soluble in the reaction medium. While Na₂CO₃ is a standard choice, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for heteroaryl couplings, especially when dealing with less reactive chlorides.[2][5] The presence of water is often beneficial when using inorganic bases.
-
-
Solvent Choice: The solvent system must solubilize all components of the reaction and be stable at the required temperature.
Q2: I'm observing the formation of a significant amount of dehalogenated byproduct (4-chloro-pyridin-3-amine). What causes this, and how can I minimize it?
Dehalogenation, the replacement of the bromine atom with hydrogen, is a notorious side reaction in Suzuki couplings, particularly with electron-deficient and heteroaromatic halides.[8][9]
-
Mechanism of Dehalogenation: This side reaction is primarily caused by the formation of a palladium-hydride (Pd-H) species. This can arise from reactions with the solvent (especially alcohols), trace water, or the base.[3][9] The Pd-H species can then undergo reductive elimination with the pyridine ring, leading to the undesired byproduct.[3]
-
Mitigation Strategies:
-
Choice of Halide: Bromides are generally less prone to dehalogenation than iodides.[8][9] In your case, the starting material already contains a bromide, which is advantageous.
-
Careful Selection of Reagents: Ensure the use of high-purity, anhydrous solvents and reagents to minimize sources of protons.
-
Ligand Effects: Bulky, electron-donating ligands can promote the desired reductive elimination over dehalogenation.[3]
-
Base Selection: Using a non-protic base or minimizing the amount of water can sometimes help, though this needs to be balanced with the requirements of the transmetalation step.
-
Q3: I'm seeing evidence of the chloro-group reacting, leading to a mixture of products. How can I improve selectivity for the C-Br bond?
Achieving high regioselectivity is critical. The inherent difference in bond dissociation energy between C-Br and C-Cl bonds is the primary driver for selectivity, with the C-Br bond being more reactive towards oxidative addition.[6]
-
Leveraging Reactivity Differences:
-
Temperature Control: Lowering the reaction temperature can enhance selectivity, as the activation energy for C-Cl bond cleavage is higher.
-
Catalyst System: Some catalyst systems exhibit greater selectivity than others. For instance, catalysts that are highly active at lower temperatures can favor C-Br activation.
-
Ligand Influence: The steric and electronic properties of the ligand can influence the selectivity of oxidative addition. Experimenting with different ligands is a key optimization step.[10]
-
Q4: The reaction appears to stall after a certain point. Could catalyst deactivation be the issue?
Catalyst deactivation is a common problem, especially in reactions involving heteroaromatic compounds.
-
Causes of Deactivation:
-
Pyridine Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1]
-
Formation of Palladium Black: Improper reaction conditions can lead to the precipitation of inactive palladium black.[11]
-
Ligand Degradation: Some phosphine ligands can be unstable at high temperatures.
-
-
Troubleshooting Deactivation:
-
Use of Pre-catalysts: Modern pre-catalysts, like the G3 and G4 Buchwald pre-catalysts, are designed to be more stable and efficiently generate the active Pd(0) species.
-
Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio can sometimes help stabilize the catalyst.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst.
-
Optimized Experimental Protocol
This protocol is a robust starting point for the selective Suzuki coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (to make a ~0.1 M solution with respect to the starting material) followed by degassed water (typically a 4:1 or 5:1 ratio of dioxane to water) via syringe.
-
Degassing: Bubble argon or nitrogen through the stirred reaction mixture for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling
| Parameter | Standard Conditions | Optimized Conditions | Rationale for Optimization |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | Increased activity for electron-deficient substrates.[3] |
| Base | Na₂CO₃ | K₃PO₄ | Stronger base, better solubility, improved transmetalation.[5] |
| Solvent | Toluene | 1,4-Dioxane / H₂O | Enhanced solubility of base and boronic acid.[1][7] |
| Temperature | 110 °C | 80-100 °C | Lower temperature improves selectivity and reduces side reactions. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the Suzuki-Miyaura coupling and highlights potential points of failure.
Caption: The Suzuki-Miyaura catalytic cycle and common failure pathways.
Troubleshooting Workflow
This workflow provides a logical sequence for addressing low-yield reactions.
Caption: A systematic workflow for troubleshooting low-yielding reactions.
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. reddit.com [reddit.com]
overcoming challenges in Buchwald-Hartwig amination with 5-Bromo-4-chloropyridin-3-amine
Technical Support Center: Buchwald-Hartwig Amination of 5-Bromo-4-chloropyridin-3-amine
Welcome to the technical support center for navigating the complexities of the Buchwald-Hartwig amination with this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this challenging yet crucial transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve success in your experiments.
The amination of this compound presents a unique set of challenges primarily due to the presence of two distinct halogen atoms (C-Br and C-Cl) and the intrinsic electronic properties of the pyridine scaffold. This guide provides a structured approach to overcoming these hurdles, focusing on the principles of chemoselectivity, catalyst stability, and reaction optimization.
Frequently Asked Questions (FAQs)
This section addresses common initial questions to provide a quick overview of the key challenges.
Q1: I'm getting no reaction or very low conversion. What's the most common reason?
A: Low or no conversion with this substrate often points to catalyst inhibition or suboptimal reaction conditions. The pyridine nitrogen and the exocyclic amine of your starting material can coordinate to the palladium center, hindering its catalytic activity.[1] Additionally, the choice of ligand, base, and solvent is critical for activating this electron-deficient heterocyclic system.[2][3]
Q2: Which halogen should I expect to react first, the bromine or the chlorine?
A: In a standard Buchwald-Hartwig reaction, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[4][5] This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.[6] Therefore, you should expect selective amination at the C-5 position (bromine) under carefully controlled conditions.
Q3: I'm observing a mixture of mono-aminated and di-aminated products. How can I improve selectivity for the mono-aminated product?
A: Achieving mono-selectivity requires fine-tuning the reaction conditions to favor the inherent reactivity difference between the C-Br and C-Cl bonds. Key strategies include using lower reaction temperatures, shorter reaction times, and selecting ligands known to promote mono-arylation. Bidentate ligands like Xantphos are often effective in preventing the second amination event.[7][8]
Q4: What is a good starting point for ligand and base selection for this specific substrate?
A: For electron-deficient heteroaryl halides, bulky, electron-rich biaryl phosphine ligands are generally the most effective.[9][10][11] Good starting points include XPhos , SPhos , or BrettPhos .[9][11] For the base, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but if your amine coupling partner has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered, often in combination with higher temperatures.[12][13][14]
Q5: My mass spectrometry results show a product that has lost a halogen but has not been aminated. What is this side product?
A: This is likely a result of hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom. This side reaction can be promoted by certain catalyst/ligand combinations, the presence of water, or an inappropriate choice of base. Ensuring strictly anhydrous and oxygen-free conditions is crucial to minimize this pathway.
In-Depth Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
Failure to consume the starting material is a common frustration. This can typically be traced back to the catalyst system or reaction environment.
-
Ligand Choice: The ligand is paramount for success. It must stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.[9] For the electron-deficient this compound, standard ligands like PPh₃ are often ineffective.
-
Palladium Source: The active catalyst is a Pd(0) species.[4] Using a Pd(II) precatalyst like Pd(OAc)₂ requires an initial reduction step, which can sometimes be inefficient.
-
Recommendation: Use well-defined Pd(0) precatalysts (e.g., Pd₂(dba)₃) or commercially available G3 or G4 Buchwald precatalysts.[15] These complexes generate the active LPd(0) species more reliably.
-
-
Catalyst Inhibition: The nitrogen atoms in the pyridine ring and the amino group can act as competing ligands, leading to catalyst deactivation.
-
Recommendation: The use of bulky ligands helps to create a coordination environment that disfavors binding of the substrate's nitrogen atoms to the palladium center. Increasing the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1) can sometimes overcome this inhibition.
-
-
Base Selection: The base's role is to deprotonate the amine coupling partner to form the active nucleophile.[13][16] An inappropriate base can lead to a stalled reaction.
-
Recommendation: NaOtBu is a robust starting point. However, its high basicity can be incompatible with sensitive functional groups. In such cases, screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃. The effectiveness of a base is highly dependent on the specific amine and solvent used.[12]
-
-
Solvent: The solvent must dissolve all components and remain stable at the reaction temperature. More importantly, it must be anhydrous and thoroughly deoxygenated.
-
Recommendation: Toluene and 1,4-dioxane are common and effective solvents.[17] Ensure they are freshly distilled or from a sealed, dry source. Degas the solvent thoroughly with argon or nitrogen for at least 30 minutes before use. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive.
-
Troubleshooting Decision Tree for Low Conversion
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. jk-sci.com [jk-sci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 16. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting Side Reactions of 5-Bromo-4-chloropyridin-3-amine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-4-chloropyridin-3-amine. This guide is designed to provide in-depth troubleshooting for common side reactions encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. As Senior Application Scientists, we understand that navigating the complexities of substituted pyridine chemistry is crucial for the successful synthesis of target molecules in drug discovery and development. This resource provides detailed, evidence-based solutions to overcome common synthetic hurdles.
Understanding the Substrate: this compound
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is dictated by several factors:
-
Differential Halogen Reactivity: The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition, the first step of the catalytic cycle. This allows for selective functionalization at the 5-position.[1]
-
Electronic Effects: The pyridine ring is electron-deficient, which can influence the rate of oxidative addition. The amino group at the 3-position is electron-donating and can modulate the reactivity of the adjacent C-Cl and C-Br bonds.
-
Catalyst Inhibition: The pyridine nitrogen and the exocyclic amine can coordinate to the palladium center, potentially inhibiting catalytic activity. This is a common challenge with aminopyridine substrates.[2][3]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Here we address common issues encountered when using this compound in cross-coupling reactions.
Issue 1: Low or No Conversion to the Desired Product
Question: I am attempting a Suzuki coupling with this compound and an arylboronic acid, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer: Low conversion in Suzuki couplings with this substrate often points to catalyst inhibition or suboptimal reaction conditions. The primary amino group and the pyridine nitrogen can interfere with the palladium catalyst.[3]
Troubleshooting Steps:
-
Protect the Amino Group: The free amine can interfere with the catalytic cycle. Converting the amine to an acetamide can significantly improve yields.[3] This is a crucial step, especially when direct coupling gives poor results.
-
Optimize the Catalyst System:
-
Ligand Choice: Sterically hindered and electron-rich phosphine ligands are often necessary to promote efficient catalysis with challenging substrates like aminopyridines.[2] Consider ligands such as SPhos, XPhos, or RuPhos.
-
Palladium Precursor: Using a pre-formed palladium catalyst, such as a G3 or G4 precatalyst, can ensure the efficient generation of the active Pd(0) species.[4]
-
-
Solvent and Base Combination:
-
Aqueous solvent systems, such as dioxane/water or toluene/water, are often effective for Suzuki couplings.[5][6] The presence of water can be beneficial, but excessive amounts can lead to substrate hydrolysis.[5]
-
The choice of base is critical. Potassium phosphate (K₃PO₄) is often a good choice for aminopyridine substrates.[7]
-
-
Ensure an Inert Atmosphere: These reactions are sensitive to oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[6] Thoroughly degas your solvent and maintain a positive pressure of an inert gas like argon or nitrogen.
Issue 2: Formation of Homocoupled Byproducts
Question: In my Suzuki reaction, I am observing a significant amount of a byproduct that appears to be the homocoupling of my boronic acid. How can I suppress this side reaction?
Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or Pd(II) species.[8][9][10][11]
Troubleshooting Steps:
-
Rigorous Degassing: The most critical step is to exclude oxygen from the reaction mixture. This can be achieved by sparging the solvent with an inert gas (subsurface bubbling) prior to adding the catalyst.[9]
-
Use of a Reducing Agent: Adding a mild reducing agent, such as potassium formate, can help to reduce any Pd(II) species to the active Pd(0) catalyst, thereby minimizing Pd(II)-mediated homocoupling.[9]
-
Catalyst Choice: Using a Pd(0) source directly, like Pd(PPh₃)₄, or a precatalyst that cleanly generates Pd(0), can be advantageous over Pd(II) sources like Pd(OAc)₂.[12]
| Side Reaction | Primary Cause | Preventative Measure |
| Boronic Acid Homocoupling | Presence of O₂ or Pd(II) | Rigorous degassing, use of a reducing agent (e.g., potassium formate), use of a Pd(0) catalyst source.[9] |
| Hydrodehalogenation | Proton source (e.g., water, alcohol) | Use of anhydrous solvents, stronger bases, and shorter reaction times. |
| Protodeboronation | Presence of water and/or base | Minimize water content, use of boronic esters (e.g., pinacol esters), shorter reaction times.[13] |
Issue 3: Hydrodehalogenation (Loss of Bromine or Chlorine)
Question: I am seeing byproducts where the bromine or chlorine atom has been replaced by a hydrogen. What causes this and how can I prevent it?
Answer: Hydrodehalogenation is a common side reaction in cross-coupling, where the aryl halide is reduced instead of coupled.[14] This can be influenced by the solvent, base, and ligand.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrodehalogenation.
Issue 4: Phosphine Ligand Oxidation
Question: My reaction mixture is turning black, and I suspect catalyst decomposition. Could my phosphine ligand be degrading?
Answer: Yes, phosphine ligands are susceptible to oxidation, especially in the presence of air, which can lead to the formation of palladium black and catalyst deactivation.[15][16]
Mitigation Strategies:
-
Inert Atmosphere: Meticulous maintenance of an inert atmosphere is the primary defense against phosphine oxidation.[16]
-
Ligand Choice: Some phosphine ligands are more robust than others. Bidentate ligands that form strong chelates with palladium can be less prone to oxidation.[15]
-
Use of Additives: In some cases, additives like MnO₂ have been shown to slow phosphine oxidation by disproportionating hydrogen peroxide, a potential oxidant formed during the catalytic cycle.[15]
-
Phosphine Oxides as Ligands: Interestingly, phosphine oxides, the product of ligand oxidation, can sometimes act as stabilizing ligands for the palladium catalyst, preventing its agglomeration into palladium black.[17]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Amine Protection
This protocol is a good starting point for the coupling of this compound with an arylboronic acid, incorporating the crucial amine protection step.
Step 1: Acetamide Protection
-
Dissolve this compound (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine (1.2 equiv.).
-
Cool the mixture to 0 °C and slowly add acetic anhydride (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the N-(5-Bromo-4-chloropyridin-3-yl)acetamide.
Step 2: Suzuki-Miyaura Coupling
-
To a Schlenk flask, add N-(5-Bromo-4-chloropyridin-3-yl)acetamide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent system (e.g., 1,4-dioxane/water 4:1).[7][12]
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides general conditions for the amination at the 5-position.
-
In an oven-dried Schlenk tube, combine the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos or BrettPhos, 4-8 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).
-
Seal the tube, then evacuate and backfill with argon.
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Stir the mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed.
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, concentrate, and purify the product.
Visualizing the Catalytic Cycle and Side Reactions
Caption: Key steps in the Suzuki-Miyaura cycle and common off-cycle reactions.
This guide provides a framework for addressing the common challenges associated with the cross-coupling of this compound. Successful synthesis relies on a systematic approach to optimizing reaction parameters and understanding the underlying mechanistic pathways.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. cris.iucc.ac.il [cris.iucc.ac.il]
- 15. par.nsf.gov [par.nsf.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 5-Bromo-4-chloropyridin-3-amine Reactions
Welcome to the technical support center dedicated to overcoming the purification challenges associated with 5-Bromo-4-chloropyridin-3-amine derivatives. This molecule is a vital building block in medicinal chemistry and drug discovery, valued for its strategically placed reactive sites which allow for diverse chemical modifications.[1] However, the very features that make it a versatile synthon—the basic amine group and multiple halogen sites—also introduce specific complexities into product purification.
This guide is structured as a series of practical questions and in-depth answers, mirroring the troubleshooting process you would undertake in the lab. We will explore the "why" behind each technique, empowering you to make informed decisions for efficient and effective purification.
Part 1: Foundational Purification Strategy & FAQs
This section addresses the initial questions researchers face when planning the purification of a newly synthesized compound derived from this compound.
Question: What are the most common impurities I should anticipate in my crude reaction mixture?
Answer: Understanding potential impurities is the first step to designing a robust purification strategy. Beyond unreacted starting materials, you should consider the following:
-
Regioisomers: If your reaction involves substitution, there is a possibility of reaction at other sites on the pyridine ring, especially if reaction conditions are harsh.
-
Over-reaction Products: In reactions like N-alkylation or N-arylation, dialkylation of the amine can occur.[2]
-
Hydrolysis Products: The chloro-substituent can be susceptible to hydrolysis to the corresponding pyridone, particularly if heating in the presence of water or strong base.
-
Debromination/Dechlorination Products: Reductive conditions or certain organometallic reagents can lead to the loss of bromine or chlorine atoms.
-
Catalyst Residues: For metal-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, residual palladium or copper can contaminate the product.[2][3]
-
Reagent-Derived Impurities: By-products from reagents (e.g., triphenylphosphine oxide from a Wittig or Mitsunobu reaction) are a common source of contamination.[4]
Question: How do I choose the best primary purification technique: Column Chromatography, Recrystallization, or Acid-Base Extraction?
Answer: The optimal choice depends on the properties of your product and the nature of the impurities. A logical decision-making workflow can save significant time and material.
References
Technical Support Center: Optimizing Cross-Coupling Reactions of 5-Bromo-4-chloropyridin-3-amine
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of 5-Bromo-4-chloropyridin-3-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of palladium-catalyzed cross-coupling reactions with this versatile building block. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your synthetic strategies for maximal yield and selectivity.
Introduction: The Challenges and Opportunities of a Dihalogenated Aminopyridine
This compound is a valuable scaffold in medicinal chemistry and materials science. However, its successful functionalization via cross-coupling reactions presents a unique set of challenges. The presence of two distinct halogen atoms (bromine and chlorine) raises questions of regioselectivity, while the exocyclic amine and the pyridine nitrogen can act as potential ligands for the palladium catalyst, leading to inhibition or deactivation.[1][2] This guide will address these issues head-on, providing a systematic approach to catalyst and ligand selection, reaction optimization, and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My cross-coupling reaction with this compound is failing or giving very low yields. What are the first things I should check?
A1: Low or no product yield is a common frustration. Before delving into extensive optimization, a systematic check of the fundamentals is crucial.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure your reaction vessel is rigorously purged and maintained under an inert atmosphere (Argon or high-purity Nitrogen). Solvents should be properly degassed prior to use.[3]
-
Reagent Quality: The purity of your starting material, coupling partner (e.g., boronic acid, amine), and base is paramount. Boronic acids, in particular, can degrade over time.[3] Ensure all reagents are dry, as water can lead to unwanted side reactions like hydrodehalogenation.[3]
-
Catalyst System Integrity: The choice of palladium precursor and ligand is critical. If you are preparing the active catalyst in situ, ensure the palladium source and ligand are of high quality. Consider using modern, air-stable pre-catalysts which can provide a more active and stable catalytic species.[1]
Below is a workflow to diagnose low-yield issues:
References
solubility issues with 5-Bromo-4-chloropyridin-3-amine in organic solvents
Welcome to the technical support center for 5-Bromo-4-chloropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and use of this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Understanding the Molecule: Key Physicochemical Properties
This compound is a halogenated aminopyridine derivative frequently utilized as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Its structure, characterized by the presence of a pyridine ring substituted with bromine, chlorine, and an amino group, dictates its chemical reactivity and physical properties, most notably its solubility.
| Property | Value |
| Molecular Formula | C₅H₄BrClN₂ |
| Molecular Weight | 207.45 g/mol |
| CAS Number | 89283-92-1 |
| Appearance | Typically an off-white to light brown solid |
The interplay of the polar amino group and the halogen substituents can lead to challenging solubility behavior in common organic solvents. This guide will provide practical solutions to these issues.
Troubleshooting Guide: Addressing Common Solubility Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Question 1: My this compound is not dissolving in my chosen reaction solvent. What steps can I take?
Answer:
This is a common issue stemming from the compound's crystalline nature and the specific interactions between the solute and solvent molecules. Here is a systematic approach to troubleshoot this problem:
Step 1: Solvent Selection and Polarity Matching
The general principle of "like dissolves like" is a good starting point. This compound has both polar (amino group, nitrogen in the pyridine ring) and non-polar (bromochloro-substituted aromatic ring) characteristics.
-
Initial Solvent Choices: Based on the structure, polar aprotic solvents are often a good first choice. Consider solvents such as:
-
For reactions requiring less polar conditions: Toluene or 1,4-dioxane might be effective, especially with heating.
-
Protic Solvents: Alcohols like methanol or ethanol can also be effective due to their ability to hydrogen bond with the amino group. However, be mindful that protic solvents can sometimes participate in or interfere with certain reactions.
Step 2: The Impact of Temperature
For most compounds, solubility increases with temperature.
-
Gentle Heating: Gently warm your solvent-solute mixture. A water bath or a heating mantle with careful temperature control is recommended.
-
Refluxing: For higher-boiling point solvents, heating to reflux can significantly enhance solubility. Always use a condenser to prevent solvent loss.
Step 3: Sonication
Ultrasonic baths can be highly effective in breaking down solid agglomerates and accelerating the dissolution process. The high-frequency sound waves create cavitation bubbles that facilitate the interaction between the solvent and the solute.
Step 4: Co-Solvent Systems
If a single solvent is not effective, a co-solvent system can be employed. This involves mixing two or more miscible solvents to fine-tune the polarity of the medium.
-
Example: If your compound is poorly soluble in a non-polar solvent required for your reaction (e.g., toluene), adding a small amount of a more polar, miscible solvent in which the compound is more soluble (e.g., THF or DMF) can significantly improve overall solubility.
**dot graph TD { A[Start: Dissolution Failure] --> B{Is the solvent appropriate?}; B -- Yes --> C{Have you tried heating?}; B -- No --> D[Select a more suitable solvent based on polarity]; D --> C; C -- Yes --> E{Have you tried sonication?}; C -- No --> F[Gently heat the mixture]; F --> E; E -- Yes --> G{Consider a co-solvent system}; E -- No --> H[Apply sonication]; H --> G; G -- No --> I[Experiment with co-solvents]; G -- Yes --> J[Consult further literature or support]; I --> J; } Caption: Troubleshooting workflow for dissolution issues.
Question 2: My compound "oiled out" during crystallization/precipitation instead of forming a solid. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a crystalline solid. This often happens when the solution is supersaturated and cooled too quickly, or when the temperature of the solution is above the melting point of the solute when it starts to precipitate.
-
Re-dissolve and Cool Slowly: Heat the mixture to re-dissolve the oil. Then, allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then proceed to cool it further in an ice bath.
-
Add More Solvent: The concentration of your compound might be too high. Add a small amount of the solvent you are crystallizing from to the heated solution to reduce the saturation level.[2]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: If the above methods fail, consider a different solvent or a co-solvent system for your crystallization. A common technique is to dissolve the compound in a good solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes turbid. Then, warm the mixture until it is clear again and allow it to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What is a good general-purpose solvent for reactions involving this compound?
Based on its structure and the solvents used for similar compounds, Tetrahydrofuran (THF) and Dichloromethane (DCM) are excellent starting points for many reactions. THF is a polar aprotic ether that is relatively unreactive, while DCM is a versatile chlorinated solvent. For reactions requiring higher temperatures, Toluene or 1,4-Dioxane are often suitable.
Q2: How does the structure of this compound affect its solubility?
The solubility is a balance of several factors:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can increase solubility in protic solvents.
-
Amino Group: The -NH₂ group is polar and can act as both a hydrogen bond donor and acceptor, favoring solubility in polar solvents.
-
Halogen Substituents: The bromo and chloro groups are electron-withdrawing and increase the molecule's hydrophobicity, which can favor solubility in less polar organic solvents. The presence of these bulky groups can also affect how well the molecule packs into a crystal lattice, influencing its melting point and the energy required for dissolution.
Q3: Are there any solvents I should avoid?
-
Highly Non-polar Solvents: Solvents like hexanes or petroleum ether are unlikely to be effective on their own due to the polar nature of the amino and pyridine groups.[3]
-
Reactive Solvents: Be cautious with nucleophilic solvents if your reaction conditions involve electrophiles that could react with the solvent. Similarly, avoid acidic solvents that could protonate the basic amino group, unless this is a desired effect for your reaction.
Q4: I am performing a purification by column chromatography. What solvent system should I start with?
For column chromatography, you'll want a solvent system that provides good separation of your product from any impurities. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent and a more polar solvent.
-
Recommended Starting Gradient: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing the polarity) is a standard and often effective choice.
-
Alternative Systems: If your compound is more polar, a mixture of dichloromethane and methanol can be used.
Always perform a thin-layer chromatography (TLC) analysis first to determine the optimal solvent system for your separation.
Experimental Protocol: Determining Solubility
For researchers who need to quantify the solubility of this compound in a specific solvent, the following protocol, adapted from a guide for a similar compound, can be used.[4]
Materials:
-
This compound
-
Chosen organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or magnetic stirrer with a hot plate
-
Syringe filters (0.45 µm, solvent-compatible)
-
Apparatus for solvent evaporation (e.g., rotary evaporator or nitrogen stream)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial and place it in a shaker or on a stirrer at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the solid to settle.
-
Carefully draw a known volume of the supernatant into a syringe and pass it through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid.
-
-
Quantification (Gravimetric Method):
-
Evaporate the solvent from the filtered solution under reduced pressure or a gentle stream of nitrogen.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
The solubility can be calculated as the mass of the dissolved solid per volume of the solvent (e.g., in mg/mL).
-
**dot graph G { layout=neato; node [shape=box, style=rounded]; A [label="Add excess solute to known volume of solvent"]; B [label="Equilibrate at constant temperature (24-48h)"]; C [label="Filter supernatant to remove undissolved solid"]; D [label="Collect a known volume of the filtrate"]; E [label="Evaporate solvent from the filtrate"]; F [label="Weigh the dried solute"]; G [label="Calculate solubility (mass/volume)"]; A -> B -> C -> D -> E -> F -> G; } Caption: Experimental workflow for determining solubility.
References
preventing decomposition of 5-Bromo-4-chloropyridin-3-amine during reactions
A Guide to Preventing Decomposition in Synthetic Applications
Welcome to the technical support center for 5-Bromo-4-chloropyridin-3-amine. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you mitigate decomposition and achieve optimal results in your reactions.
Introduction: Understanding the Reactivity and Stability of this compound
This compound is a valuable trifunctional intermediate, offering multiple reaction sites for the construction of complex molecular architectures. However, its utility can be hampered by its propensity to decompose under certain reaction conditions. The presence of two different halogen atoms (bromine and chlorine) and an amino group on the pyridine ring gives rise to a unique reactivity profile that must be carefully managed.
This guide will delve into the common decomposition pathways and provide actionable strategies to preserve the integrity of your starting material, ensuring the success of your synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound during reactions?
A1: The main decomposition pathways observed are:
-
Hydrodehalogenation: The loss of one or both halogen atoms (bromine and/or chlorine) and their replacement with hydrogen. This is a common side reaction in palladium-catalyzed cross-coupling reactions.
-
Protonation and Salt Formation: The basic amino group can be protonated by acidic reagents or byproducts, forming salts that may have different solubility and reactivity profiles.
-
Thermal Degradation: Like many substituted pyridines, this compound can be susceptible to decomposition at elevated temperatures, the specifics of which are often reaction-dependent.
-
Photodegradation: Exposure to light, particularly UV radiation, can potentially lead to the formation of radical species and subsequent degradation. While specific studies on this molecule are limited, it is a known degradation pathway for many halogenated aromatic compounds.
Q2: I am observing significant amounts of 4-chloro-pyridin-3-amine as a byproduct in my Suzuki coupling reaction. What is causing this and how can I prevent it?
A2: The formation of 4-chloro-pyridin-3-amine indicates selective hydrodebromination. This is a common challenge in palladium-catalyzed reactions involving aryl bromides. The likely causes and preventive measures are:
-
Cause: The palladium-hydride species responsible for hydrodehalogenation can arise from several sources, including β-hydride elimination from certain phosphine ligands or reactions with trace amounts of water or alcohol in the solvent.
-
Prevention:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos. These ligands can promote the desired reductive elimination over competing side reactions.
-
Base Selection: Use a non-nucleophilic, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Avoid strong alkoxide bases if possible, as they can be a source of hydrides.
-
Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. The use of freshly distilled solvents and oven-dried glassware is recommended.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.
-
Q3: My Buchwald-Hartwig amination reaction is sluggish and gives a low yield. Could the starting material be inhibiting the catalyst?
A3: Yes, this is a distinct possibility. The pyridine nitrogen in this compound can act as a ligand for the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes.
-
Troubleshooting:
-
Ligand-to-Metal Ratio: Increasing the ligand-to-metal ratio can sometimes help to displace the pyridine from the palladium coordination sphere and regenerate the active catalyst.
-
Choice of Pre-catalyst: Using pre-formed palladium pre-catalysts (e.g., G3 or G4 palladacycles) can often lead to more consistent and efficient reactions, as they are designed for rapid activation to the active Pd(0) species.
-
Protecting the Amino Group: In some cases, protecting the exocyclic amino group as an acetamide can modulate the electronic properties of the pyridine ring and reduce its coordinating ability. The protecting group can be removed in a subsequent step. A protocol for this can be found in a study by Siddiqui et al. (2017).[1]
-
Q4: What are the best practices for storing and handling this compound to prevent degradation?
A4: To ensure the long-term stability and purity of your starting material, follow these guidelines:
-
Storage: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C).
-
Handling:
-
Minimize exposure to light and air.
-
Use in a well-ventilated fume hood.
-
Avoid contact with strong acids, bases, and oxidizing agents.
-
When weighing and transferring the material, do so in a dry, inert atmosphere if possible (e.g., in a glove box).
-
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered when using this compound in reactions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of Dehalogenated Byproducts (e.g., 4-chloropyridin-3-amine or 5-bromopyridin-3-amine) | 1. Presence of palladium-hydride species.2. Reaction temperature is too high.3. Inappropriate choice of base or ligand. | 1. Use anhydrous solvents and reagents.2. Lower the reaction temperature in increments of 10 °C.3. Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). |
| Low Reaction Conversion / Sluggish Reaction | 1. Catalyst inhibition by the pyridine nitrogen.2. Poor solubility of the starting material or reagents.3. Insufficiently active catalyst system. | 1. Increase the ligand-to-metal ratio.2. Use a co-solvent to improve solubility (e.g., THF, 1,4-dioxane).3. Employ a more active palladium pre-catalyst (e.g., a G3 or G4 palladacycle). |
| Formation of Multiple Unidentified Byproducts | 1. Thermal decomposition at high temperatures.2. Reaction with atmospheric oxygen or moisture.3. Competing side reactions due to overly harsh conditions. | 1. Screen lower reaction temperatures.2. Ensure the reaction is run under a strict inert atmosphere (argon or nitrogen).3. Re-evaluate the choice of reagents and consider milder alternatives. |
| Inconsistent Reaction Outcomes | 1. Variable purity of the starting material.2. Inconsistent reaction setup and conditions. | 1. Verify the purity of this compound by NMR or LC-MS before use.2. Standardize the experimental procedure, including reagent addition order and inert atmosphere techniques. |
Experimental Protocols: Minimizing Decomposition
The following protocols are adapted from literature procedures for similar substrates and are designed to minimize the risk of decomposition.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed for the selective coupling at the C5-bromo position while minimizing hydrodebromination.
Diagram of the Experimental Workflow:
Caption: Workflow for Optimized Suzuki-Miyaura Coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq, anhydrous)
-
1,4-Dioxane/Water (4:1, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via cannula.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of argon.
-
Heat the reaction mixture to 85-95 °C and stir for the required time (monitor by TLC or LC-MS).[1]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate in vacuo and purify the crude product by column chromatography.
Protocol 2: Robust Buchwald-Hartwig Amination
This protocol utilizes a modern catalyst system to improve efficiency and reduce the risk of catalyst inhibition.
Diagram of the Logical Relationships:
Caption: Key Factors in a Robust Buchwald-Hartwig Amination.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
XPhos-Pd-G3 (0.02 eq)
-
XPhos (0.02 eq)
-
K₃PO₄ (2.0 eq)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glove box, add this compound, the amine, XPhos-Pd-G3, XPhos, and K₃PO₄ to a dry reaction vial.
-
Add the anhydrous, degassed toluene.
-
Seal the vial and heat to 100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography.
Data Summary: Reactivity of Halogens
The differential reactivity of the C-Br and C-Cl bonds is a key consideration in the synthetic planning.
| Halogen | Position | Relative Reactivity in Pd-Catalyzed Cross-Coupling | Typical Reaction |
| Bromine | C5 | Higher | Suzuki, Buchwald-Hartwig, Sonogashira |
| Chlorine | C4 | Lower | Requires more forcing conditions (higher temperature, more active catalyst) |
This differential reactivity allows for sequential functionalization, with the C-Br bond at the 5-position generally reacting preferentially under standard cross-coupling conditions.
References
Technical Support Center: A Troubleshooting Guide for Reactions Involving Substituted Pyridines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for common challenges encountered during chemical reactions with substituted pyridines. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to solve even the most stubborn synthetic challenges.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, the unique electronic properties of the pyridine ring can often lead to frustratingly low yields or complete reaction failure.
FAQ 1: My Suzuki-Miyaura coupling with a bromopyridine substrate is failing or giving very low yields. What are the primary causes?
Low yields in palladium-catalyzed reactions with pyridine substrates are a common headache. The issues typically stem from catalyst deactivation, suboptimal reaction conditions, or problems with the reagents themselves. A systematic approach is key to pinpointing the problem.[1]
Core Issues to Investigate:
-
Catalyst Inhibition and Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and halting the catalytic cycle.[1][2] This is a frequent and critical issue. Furthermore, the active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to inactive Pd(II) species.[1] Another common deactivation pathway, especially at higher temperatures, is the formation of palladium black, which is simply aggregated, inactive palladium.[1]
-
Inappropriate Ligand Choice: The ligand is not just a spectator; it's a crucial component that stabilizes the palladium center and facilitates the reaction. For pyridine substrates, bulky and electron-rich phosphine ligands (like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are often required. These bulky ligands create a "pocket" around the palladium, sterically shielding it from the inhibitory pyridine nitrogen and promoting the desired reaction pathway.[1][2]
-
Suboptimal Base and Solvent: The choice of base and its solubility are critical. The base is involved in the transmetalation step of the catalytic cycle, and its effectiveness can be highly solvent-dependent. Poorly soluble bases can lead to sluggish reactions. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][2] The solvent must be anhydrous and capable of dissolving all reaction components.[1]
-
Reagent Quality: The purity of your reagents cannot be overstated. Boronic acids, in particular, are prone to degradation over time, leading to protodeboronation, a common side reaction that consumes the starting material without forming the desired product.[1][2] Ensure your halopyridine is also pure, as impurities can act as catalyst poisons.[1]
Troubleshooting Workflow for Low-Yield Cross-Coupling
Here is a logical workflow to diagnose and solve low-yield issues in your palladium-catalyzed cross-coupling reactions involving pyridines.
Caption: A systematic workflow for troubleshooting low-yield pyridine cross-coupling reactions.
Experimental Protocol: Ligand and Base Screening for a Suzuki-Miyaura Reaction
This protocol outlines a parallel screening approach to quickly identify optimal conditions.
-
Reaction Setup: In an array of oven-dried reaction vials equipped with magnetic stir bars, add the halopyridine (1.0 equiv), the boronic acid or its ester derivative (1.2–1.5 equiv), and the selected base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv).[1][2]
-
Inert Atmosphere: Seal the vials with septa, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Ligand Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 2 mol %) and the appropriate ligand (e.g., SPhos, XPhos; 4 mol %) to each vial.[1]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe to each vial.
-
Reaction: Place the vials in a preheated aluminum block on a magnetic stir plate and stir at the desired temperature (e.g., 80-110 °C).
-
Monitoring and Work-up: Monitor the reactions by TLC or LC-MS. Once complete, cool the reactions to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Analysis: Analyze the crude product from each vial by ¹H NMR or LC-MS to determine the relative conversion and identify the most promising conditions.
Data Summary: Parameter Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |
| Ligand | PPh₃ | XPhos | SPhos | Increasing steric bulk and electron density to prevent catalyst inhibition. |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Varying base strength and solubility to enhance transmetalation. |
| Solvent | Toluene | Dioxane | THF | Solvent polarity can influence reagent solubility and reaction kinetics. |
| Temperature | 80 °C | 100 °C | 110 °C | Balancing reaction rate against potential catalyst decomposition at higher temperatures.[1] |
Section 2: Nucleophilic Aromatic Substitution (SNA_r)
The electron-deficient nature of the pyridine ring makes it a good substrate for Nucleophilic Aromatic Substitution (SNA_r). However, achieving high yield and the correct regioselectivity can be challenging.
FAQ 2: My SNA_r reaction on a substituted pyridine is sluggish and gives a mixture of isomers. How can I improve the outcome?
The success of an SNA_r reaction on a pyridine ring hinges on three main factors: ring activation, the nature of the leaving group, and the position of substitution.
Key Principles:
-
Ring Activation: The pyridine ring's inherent electron deficiency is often insufficient for facile SNA_r. The presence of strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -CF₃, is crucial for activating the ring towards nucleophilic attack.[3] Without adequate activation, the reaction will be slow or may not proceed at all.[3]
-
Leaving Group Ability: The nature of the leaving group is critical. For SNA_r reactions, the typical halide reactivity order is F > Cl ≈ Br > I.[3] This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative atom that polarizes the C-X bond.
-
Regioselectivity: Nucleophilic attack on the pyridine ring is highly regioselective. Attack is favored at the C2 (α) and C4 (γ) positions.[4][5] This is because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. Attack at the C3 (β) position does not allow for this stabilization, making it a much less favorable pathway.[4][6]
Mechanism of SNA_r on a Pyridine Ring
The diagram below illustrates why attack at the C4 position is favored over the C3 position.
Caption: Stabilization of the Meisenheimer intermediate in SNA_r of pyridines.
Troubleshooting Protocol for Poor Regioselectivity or Low Yield in SNA_r:
-
Assess Ring Activation: If your pyridine substrate lacks a strong electron-withdrawing group, consider if it's possible to introduce one or switch to a more activated starting material.
-
Change the Leaving Group: If you are using a chloro- or bromopyridine, and the reaction is sluggish, try synthesizing the corresponding fluoro-pyridine. The increased reactivity may be substantial.[3]
-
Optimize Reaction Conditions: SNA_r reactions can be sensitive to temperature. Some less reactive substrates may require high temperatures (e.g., 150 °C) to proceed.[3]
-
Solvent Choice: The solvent can influence reaction rates by affecting reactant solubility and stabilizing the Meisenheimer complex. Polar aprotic solvents like DMSO, DMF, or NMP are often good choices.
-
Consider N-Oxide Activation: An alternative strategy is to first form the pyridine N-oxide. The N-oxide group is strongly activating and directs nucleophilic attack to the C2 and C4 positions. The N-oxide can then be easily removed by reduction (e.g., with PCl₃).[7]
Section 3: Purification Challenges
The basicity and polarity of substituted pyridines can make their purification by standard methods like silica gel chromatography a significant challenge.
FAQ 3: My pyridine-containing product is streaking badly on my silica gel column, and I'm getting poor separation and low recovery. What can I do?
Peak tailing and poor recovery are common issues when purifying basic compounds like pyridines on acidic silica gel.[8] This is primarily due to strong interactions between the basic nitrogen lone pair and acidic silanol groups on the silica surface.[8]
Strategies to Improve Chromatographic Purification:
-
Mobile Phase Modification:
-
Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N) at 0.1-1% (v/v) is a standard choice. The triethylamine will preferentially bind to the acidic silanol groups, "masking" them from your pyridine compound and allowing it to elute with a much better peak shape.[8] Ammonia in methanol (e.g., a 7N solution) can also be used, often as part of a dichloromethane/methanol/ammonia mobile phase system.
-
pH Adjustment: Small changes in the mobile phase pH can alter the ionization state of your compound and impurities, significantly affecting retention and selectivity.[8]
-
-
Alternative Stationary Phases:
-
Deactivated Silica: Use end-capped silica gel, which has fewer free silanol groups.
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.
-
Reversed-Phase Chromatography: For more polar pyridine derivatives, reversed-phase (e.g., C18) HPLC or flash chromatography can be very effective. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape by protonating the pyridine.
-
-
Non-Chromatographic Methods:
-
Acid-Base Extraction: If your compound is sufficiently basic, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1N HCl). Your pyridine compound will move into the aqueous layer as the pyridinium salt.[9] You can then neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract your purified compound back into an organic solvent.
-
Crystallization: If your product is a solid, crystallization is an excellent method for purification.
-
Logical Decision Tree for Purifying Pyridine Compounds
Caption: A decision-making workflow for selecting a purification strategy for substituted pyridines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Temperature Management in the Synthesis of 5-Bromo-4-chloropyridin-3-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for managing reaction temperatures during the synthesis of 5-Bromo-4-chloropyridin-3-amine. This critical intermediate is a foundational building block in numerous drug discovery programs. The halogenation of activated pyridine rings is notoriously sensitive to reaction parameters, with temperature being the most critical variable influencing yield, purity, and safety. This guide is structured as a series of frequently asked questions and troubleshooting protocols to address the specific challenges you may encounter in the lab. Our goal is to explain the causality behind our recommendations, providing you with the expertise to optimize your synthesis confidently.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical during the synthesis of this compound?
Temperature is the primary lever for controlling the delicate balance between reaction kinetics and selectivity. The halogenation of pyridine derivatives is an electrophilic aromatic substitution, a process that can be difficult on an electron-deficient ring system and often requires forcing conditions.
-
Selectivity and Side Products: The most common temperature-related issue is the formation of di-brominated impurities, such as 3,5-dibromo-4-chloropyridin-2-amine. At elevated temperatures, the reaction rate increases, but the selectivity often decreases, leading to over-halogenation. The starting material, 4-chloropyridin-3-amine, is activated by the amino group, but excessive thermal energy can overcome the deactivating effects on other positions, resulting in a mixture of products that are difficult to separate.
-
Reaction Rate: Conversely, if the temperature is too low, the activation energy for the desired bromination may not be met, resulting in a sluggish or incomplete reaction and poor yield.
-
Exothermic Control: Halogenation reactions, particularly with elemental bromine, are often exothermic. Without proper cooling and controlled reagent addition, a thermal runaway can occur, leading to a rapid increase in temperature, vigorous off-gassing, and the formation of unwanted degradation products.
Q2: My reaction yield is consistently low. Could the temperature be the culprit?
Yes, incorrect temperature is a very common cause of low yield. Consider two scenarios:
-
Temperature Too Low: The reaction may have stalled. Electrophilic bromination of pyridine rings can be sluggish and may require a specific thermal threshold to proceed at a reasonable rate. A classic sign of this is the persistence of starting material long after the theoretical reaction time, which can be easily monitored by Thin Layer Chromatography (TLC).
-
Temperature Too High: While this may drive the reaction to completion faster, it can simultaneously promote the formation of side products and degradation, consuming your starting material and desired product in undesired pathways. If your crude Nuclear Magnetic Resonance (NMR) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a complex mixture of products rather than unreacted starting material, excessive temperature is a likely cause.
Q3: My product is impure, showing multiple spots on TLC. How does temperature contribute to this?
This is a classic sign of poor temperature control leading to a loss of selectivity. The primary impurity is often the di-brominated analog.
-
Mechanism of Over-bromination: Once the first bromine atom is attached, the ring becomes even more electron-deficient. However, at higher temperatures, the brominating agent (e.g., Br₂) becomes more reactive, and the increased kinetic energy can overcome the higher activation barrier for a second substitution.
-
Degradation: High temperatures can also cause the decomposition of the starting amine or the product itself, leading to a complex mixture of tars and baseline material on a TLC plate.
A controlled, gradual increase in temperature can sometimes be beneficial. For instance, some procedures initiate the reaction at a low temperature (e.g., <20°C) during the dropwise addition of bromine to manage the initial exotherm, and then allow the temperature to rise (e.g., to 50°C) to ensure the reaction goes to completion.
Q4: What are the recommended temperature ranges for the key halogenation step?
The optimal temperature depends heavily on the specific brominating agent and solvent used. There is no single universal temperature. Below is a summary of starting points derived from established literature and patents.
| Reagent / Method | Recommended Temperature Range | Key Considerations | Source(s) |
| Bromine (Br₂) in Acetic Acid | Initial: <20°C; Maintained: 50°C | The initial low temperature is crucial for managing the exotherm during bromine addition. The subsequent warming drives the reaction to completion. | |
| N-Bromo-succinimide (NBS) | 0°C | NBS is a milder, solid brominating agent, which often allows for better control. The reaction is typically run at ice-bath temperature to maintain high selectivity. | |
| Grignard Intermediate | 10-15°C | In syntheses involving Grignard reagents, temperature must be carefully controlled below 15°C during addition to prevent side reactions. | |
| Reduction Step (Post-Halogenation) | <10°C during NaBH₄ addition | If a subsequent reduction is performed, the addition of reducing agents like sodium borohydride is highly exothermic and must be done at low temperatures to avoid runaway reactions. |
Q5: How do I manage the exothermic nature of the bromination step to prevent a runaway reaction?
Proactive thermal management is essential for both safety and purity.
-
Use an Ice Bath: Always have an ice/water bath ready. For reactions requiring sub-zero temperatures, use an ice/salt or dry ice/acetone bath.
-
Slow, Dropwise Addition: The brominating agent should be added slowly and controllably via a dropping funnel. This allows the cooling system to dissipate the heat generated from the reaction.
-
Monitor Internal Temperature: Do not rely on the bath temperature. Place a thermometer directly in the reaction mixture to monitor the internal temperature. The goal is to maintain it within the target range.
-
Adequate Headspace & Ventilation: Ensure the reaction is performed in a flask that is no more than half full to contain any splashing or rapid bubbling. All halogenations should be conducted in a certified chemical fume hood.
Troubleshooting Quick Guide
| Symptom | Potential Temperature-Related Cause | Recommended Action & In-Process Control (IPC) |
| Reaction Stalled (Starting material persists on TLC) | Temperature is too low, insufficient activation energy. | Gradually warm the reaction mixture in 5-10°C increments. Monitor progress by TLC every 30 minutes. |
| Multiple Products Formed (Multiple spots on TLC/LC-MS) | Temperature is too high, causing loss of selectivity and over-bromination. | Repeat the reaction, maintaining a lower temperature throughout. Ensure the internal temperature does not spike during reagent addition. |
| Reaction is Uncontrollable (Rapid bubbling, fast temperature rise) | Reagent added too quickly; inadequate cooling for the exotherm. | Immediately slow or stop the addition of the reagent. If necessary, add more ice to the cooling bath. For future runs, dilute the reagent and add it more slowly at a lower starting temperature. |
| Dark Tar-Like Substance Forms | Excessive temperature causing product/reagent decomposition. | The reaction has likely failed. Repeat at a significantly lower temperature and consider using a milder brominating agent like NBS. |
Visualizing Temperature Effects
The following diagrams illustrate the conceptual relationships and a logical workflow for troubleshooting temperature-related issues.
Caption: Relationship between temperature and key reaction outcomes.
Caption: Troubleshooting workflow for temperature-related issues.
Exemplary Protocol: Temperature-Controlled Bromination
This protocol is adapted from a well-established procedure for the bromination of an aminopyridine, highlighting the critical temperature control points.
Objective: To perform a controlled bromination while managing the reaction exotherm and maximizing selectivity.
Materials:
-
4-chloropyridin-3-amine (1.0 equiv)
-
Glacial Acetic Acid
-
Bromine (1.0 equiv)
-
40% Sodium Hydroxide Solution
-
Water
-
Ice
Procedure:
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and an internal thermometer, dissolve 4-chloropyridin-3-amine in glacial acetic acid.
-
Initial Cooling: Place the flask in a large ice/water bath and stir until the internal temperature of the solution is below 20°C.
-
Reagent Preparation: In the dropping funnel, add a solution of bromine (1.0 equiv) dissolved in glacial acetic acid.
-
Controlled Addition (Critical Step): Begin the dropwise addition of the bromine solution to the stirred reaction mixture. Crucially, monitor the internal thermometer and adjust the addition rate to ensure the temperature does not exceed 20°C during the first half of the addition. This manages the initial, most aggressive part of the exotherm.
-
Temperature Ramp (Controlled): After approximately half of the bromine solution has been added, the rate of heat generation will decrease. At this point, allow the internal temperature to slowly rise to 50°C. Maintain this temperature for the remainder of the addition and for 1 hour post-addition to ensure the reaction proceeds to completion.
-
In-Process Control (IPC): After 1 hour at 50°C, take a small aliquot of the reaction mixture, quench it carefully into a saturated sodium bicarbonate solution, extract with ethyl acetate, and spot on a TLC plate against the starting material to confirm its consumption.
-
Workup: Once the reaction is complete, cool the mixture and dilute it with water. Transfer the solution to a beaker surrounded by ice and carefully neutralize it by adding 40% sodium hydroxide solution, keeping the temperature low.
-
Isolation: The product will precipitate upon neutralization. Collect the solid by filtration, wash thoroughly with cold water, and dry. Analyze the crude product for purity.
This detailed control over the temperature profile is key to achieving a high yield of the desired this compound while minimizing the formation of di-brominated impurities.
identifying byproducts in the synthesis using 5-Bromo-4-chloropyridin-3-amine
Welcome to the technical support center for syntheses involving 5-bromo-4-chloropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but reactive intermediate. Here, we will address common challenges, with a focus on identifying and mitigating the formation of unwanted byproducts. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your synthetic routes.
Section 1: Understanding the Reactivity of this compound
This compound is a highly functionalized pyridine derivative, offering multiple reactive sites. The electron-donating amino group activates the pyridine ring, influencing the reactivity of the halogen substituents. The bromine at the 5-position and chlorine at the 4-position are both susceptible to displacement and coupling reactions, but their relative reactivity can be tuned by the choice of catalyst and reaction conditions. This nuanced reactivity is key to its utility but also the primary source of potential byproduct formation.
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section is structured to address specific issues you may encounter during your experiments.
FAQ 1: I'm observing an unexpected, more polar spot on my TLC. What could it be?
Possible Cause: Hydrolysis of the chloro-substituent.
Detailed Explanation: The chloro group at the 4-position of the pyridine ring is susceptible to nucleophilic substitution by water, especially under elevated temperatures or in the presence of acid or base catalysts. This results in the formation of 5-bromo-3-amino-4-hydroxypyridine. The hydroxyl group significantly increases the polarity of the molecule, leading to a lower Rf value on a TLC plate. Studies on the hydrolysis of chloropyridines have shown that the reaction rate can be enhanced by the electronic properties of the ring.[1][2]
Troubleshooting and Validation:
-
Step 1: Characterization. Isolate the byproduct by column chromatography. Obtain a mass spectrum; you should observe a molecular ion peak corresponding to the replacement of -Cl with -OH. An ¹H NMR spectrum should show a shift in the pyridine proton signals and potentially the appearance of a broad -OH peak.
-
Step 2: Prevention.
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Temperature Control: Avoid excessive heating. If the desired reaction is sluggish, consider screening alternative catalysts or solvents before increasing the temperature.
-
pH Control: If your reaction conditions are acidic or basic, consider if a buffered system or a non-protic base could be used to minimize hydrolysis.
-
FAQ 2: My reaction yield is low, and I'm seeing a significant amount of a higher molecular weight byproduct. What is the likely culprit?
Possible Cause: Homocoupling of the starting material.
Detailed Explanation: In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), a common side reaction is the homocoupling of the aryl halide starting material to form a biaryl species.[3][4] In this case, two molecules of this compound can couple to form a bipyridine derivative. This is often promoted by the catalyst system, especially if the oxidative addition of the aryl halide to the metal center is faster than the subsequent transmetalation or reductive elimination steps.
Troubleshooting and Validation:
-
Step 1: Characterization. The homocoupled product will have a mass approximately double that of the starting material (minus the two halogen atoms). Isolate the byproduct and confirm its structure using mass spectrometry and NMR.
-
Step 2: Prevention.
-
Catalyst and Ligand Choice: The choice of palladium or nickel catalyst and the supporting ligand is crucial. Some ligands are more prone to promoting homocoupling than others. A ligand screen is often a worthwhile optimization step.
-
Reaction Stoichiometry: Ensure the stoichiometry of your coupling partner and base are correct. An excess of the organometallic reagent relative to the aryl halide can sometimes suppress homocoupling.
-
Slow Addition: Adding the this compound solution slowly to the reaction mixture containing the catalyst and coupling partner can help to maintain a low concentration of the aryl halide, thus disfavoring the homocoupling side reaction.
-
FAQ 3: I'm attempting a reaction at the bromine position, but I'm also seeing products where the chlorine has reacted. How can I improve selectivity?
Possible Cause: Competing reactivity of the C-Br and C-Cl bonds.
Detailed Explanation: Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. However, this selectivity is not always absolute and can be influenced by the specific catalyst, ligands, and reaction conditions. For instance, certain nickel catalysts are known to be more effective at activating C-Cl bonds.[5]
Troubleshooting and Validation:
-
Step 1: Product Ratio Analysis. Use LC-MS or ¹H NMR of the crude reaction mixture to determine the ratio of the desired product (reaction at bromine) to the undesired byproduct (reaction at chlorine).
-
Step 2: Enhancing Selectivity.
-
Catalyst System: For selective C-Br functionalization, palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are often a good starting point. Avoid catalyst systems known for high C-Cl activation.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity, as the activation energy for C-Cl bond cleavage is typically higher than for C-Br bond cleavage.
-
Reaction Time: Monitor the reaction closely. Prolonged reaction times, especially after the starting material is consumed, can sometimes lead to the slower reaction at the C-Cl position becoming more prevalent.
-
FAQ 4: My NMR spectrum shows the loss of one of the halogens, but no new functional group has been added. What could have happened?
Possible Cause: Reductive dehalogenation.
Detailed Explanation: Reductive dehalogenation is the replacement of a halogen atom with a hydrogen atom. This can occur in the presence of a reducing agent and a catalyst.[6] In the context of cross-coupling reactions, reagents like boronic acids, organotins, or even the solvent can sometimes act as a source of hydride, leading to this undesired side reaction.
Troubleshooting and Validation:
-
Step 1: Characterization. The mass spectrum of the byproduct will show a loss of either bromine or chlorine, replaced by hydrogen. ¹H NMR will show the appearance of a new aromatic proton signal in place of the halogen.
-
Step 2: Prevention.
-
Purity of Reagents: Ensure your reagents and solvents are free from impurities that could act as reducing agents.
-
Reaction Conditions: Scrutinize your reaction conditions. If you are using a hydride source (e.g., for a reduction step elsewhere in the synthesis), ensure it is not prematurely reacting with your halogenated pyridine. In some cases, the choice of base can also influence the extent of dehalogenation.
-
Section 3: Byproduct Summary and Identification
The following table summarizes the common byproducts discussed, their likely origin, and key analytical signatures for identification.
| Byproduct Name | Formation Mechanism | Key Analytical Signatures (MS and ¹H NMR) |
| 5-Bromo-3-amino-4-hydroxypyridine | Hydrolysis | MS: [M-Cl+OH]⁺; ¹H NMR: Disappearance of one aromatic proton signal, appearance of a broad -OH signal. |
| Dimer of this compound | Homocoupling | MS: [2M-2X]⁺ (where X is Br or Cl); ¹H NMR: Complex aromatic region with signals corresponding to a bipyridine structure. |
| 4-Chloro-3-aminopyridine or 5-Bromo-3-aminopyridine | Reductive Dehalogenation | MS: [M-Br+H]⁺ or [M-Cl+H]⁺; ¹H NMR: Appearance of a new aromatic proton signal, integration of the aromatic region increases by one proton. |
| Isomeric Product (reaction at C-Cl instead of C-Br) | Lack of Selectivity | MS: Same mass as the desired product; ¹H NMR: Different chemical shifts and coupling patterns for the aromatic protons compared to the expected product. |
Section 4: Visualizing Reaction Pathways
The following diagram illustrates a typical cross-coupling reaction pathway and the points at which common byproducts can arise.
Caption: Potential reaction pathways in a cross-coupling reaction.
Section 5: Experimental Protocols
Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction with this compound
This protocol is a starting point and may require optimization for your specific substrate.
-
Reaction Setup: To a dry, oven-baked flask, add the boronic acid (1.2 equivalents), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., a mixture of dioxane and water, or DMF) via syringe.
-
Reagent Addition: Add the this compound (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Procedure for Byproduct Identification by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
LC Conditions: Use a C18 reverse-phase column. A typical gradient might be from 95:5 water:acetonitrile (both with 0.1% formic acid) to 5:95 water:acetonitrile over 10-15 minutes.
-
MS Conditions: Use electrospray ionization (ESI) in positive ion mode. Scan a mass range that includes the expected masses of the starting material, desired product, and potential byproducts (e.g., 100-800 m/z).
-
Data Analysis: Correlate the retention times of the peaks in the chromatogram with their corresponding mass spectra to identify the components of the reaction mixture.
References
- 1. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. researchgate.net [researchgate.net]
- 4. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
Validation & Comparative
A Comparative Reactivity Guide to 5-Bromo-4-chloropyridin-3-amine and Other Halopyridines
Introduction
In the landscape of modern drug discovery and synthetic chemistry, halopyridines are indispensable building blocks. Their reactivity, governed by the interplay of the halogen's nature, its position on the ring, and the electronic influence of other substituents, dictates their synthetic utility. This guide provides an in-depth comparative analysis of 5-Bromo-4-chloropyridin-3-amine , a uniquely functionalized intermediate, placing its reactivity in context with other halopyridines. We will explore its performance in key synthetic transformations, supported by mechanistic insights and established experimental data, to offer researchers a predictive framework for its application.
Fundamental Principles of Halopyridine Reactivity
The reactivity of a halopyridine is not a simple extrapolation from halobenzene chemistry. The presence of the ring nitrogen atom introduces profound electronic effects that are fundamental to understanding its behavior.
-
Electronic Effects of the Pyridine Nitrogen : The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) across the ring. This makes the pyridine ring electron-deficient compared to benzene and, therefore, generally more susceptible to nucleophilic attack and less reactive towards electrophilic substitution.[1] For nucleophilic aromatic substitution (SNAr), this electron deficiency is key, as it helps to stabilize the negatively charged intermediate (Meisenheimer complex).[2][3]
-
Positional Reactivity : The positions ortho (2- and 6-) and para (4-) to the ring nitrogen are the most electron-deficient.[4] Consequently, halogens at these positions are significantly activated towards SNAr because the nitrogen can directly stabilize the intermediate via resonance.[3][5] Conversely, a halogen at the meta (3- or 5-) position is not activated in the same way, rendering 3-halopyridines much less reactive in SNAr reactions.[3]
-
The Nature of the Halogen : The role of the halogen is twofold and depends on the reaction mechanism.
-
In Nucleophilic Aromatic Substitution (SNAr) , the rate-determining step is typically the initial attack of the nucleophile.[6][7] This step is accelerated by a more electronegative halogen which polarizes the C-X bond and stabilizes the anionic intermediate through induction.[8] This leads to the characteristic reactivity order: F > Cl > Br > I .[2][5][9]
-
In Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond.[10] This process is governed by bond dissociation energy, leading to an inverted reactivity order: I > Br > Cl > F .[10]
-
-
Influence of Substituents : Similar to benzene chemistry, other substituents on the pyridine ring modulate its reactivity.
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -CN further activate the ring for SNAr, especially when positioned ortho or para to the leaving group.[7][11]
-
Electron-Donating Groups (EDGs) like -NH₂ or -OR can deactivate the ring towards SNAr but can influence the regioselectivity of other reactions. The amino group in our target molecule is a powerful EDG.
-
Comparative Reactivity Analysis of this compound
This compound presents two distinct reaction sites: a C4-Cl bond and a C5-Br bond. The 3-amino group significantly influences the electronic properties of the ring.
Nucleophilic Aromatic Substitution (SNAr)
The C4-Cl bond is positioned para to the ring nitrogen, making it highly activated for SNAr. The C5-Br bond is meta to the nitrogen and is therefore expected to be largely unreactive under SNAr conditions.[3] The 3-amino group, being an EDG, will slightly deactivate the ring overall compared to an unsubstituted 4-chloropyridine, but the activation by the para nitrogen remains the dominant effect.
This allows for the selective displacement of the chlorine atom by various nucleophiles (e.g., alkoxides, amines, thiolates) while leaving the bromine atom intact for subsequent transformations.
Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution
| Compound | Position of Halogen | Activating/Deactivating Factors | Expected Relative Reactivity at Indicated Position |
| This compound | C4-Cl | Activated by para-N; weakly deactivated by meta-NH₂ | High |
| C5-Br | Meta to N; weakly deactivated by ortho-NH₂ | Very Low | |
| 2-Chloropyridine | C2-Cl | Activated by ortho-N | High |
| 3-Bromopyridine | C3-Br | Meta to N | Very Low |
| 4-Chloropyridine | C4-Cl | Activated by para-N | Very High |
| 2,4-Dichloropyridine | C4-Cl | Activated by para-N and ortho-Cl (EWG) | Extremely High |
| C2-Cl | Activated by ortho-N and para-Cl (EWG) | Extremely High |
Palladium-Catalyzed Cross-Coupling Reactions
In cross-coupling reactions, the inherent reactivity of the C-X bond is the dominant factor. The C-Br bond is significantly more susceptible to oxidative addition by palladium than the C-Cl bond.[10] This differential reactivity is a powerful synthetic tool, enabling selective functionalization at the C5 position.
-
Suzuki-Miyaura Coupling : The reaction of this compound with a boronic acid under typical Suzuki conditions is expected to proceed exclusively at the C5-Br position.[12] The C4-Cl bond would require more forcing conditions or specialized catalytic systems to react.[13]
-
Buchwald-Hartwig Amination : Similarly, C-N bond formation via Buchwald-Hartwig amination will preferentially occur at the C5-Br position.[14][15] This allows for the introduction of a second, different nitrogen substituent, complementing the existing 3-amino group.
This predictable regioselectivity makes this compound a valuable scaffold for building molecular complexity in a controlled, stepwise manner.
Table 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
| Compound | Bond | Relative Bond Dissociation Energy (Approx.) | Expected Relative Reactivity |
| This compound | C5-Br | Lower | High |
| C4-Cl | Higher | Low | |
| 3,5-Dibromopyridine | C3-Br, C5-Br | Lower | High (potential for di-substitution) |
| 2,6-Dichloropyridine | C2-Cl, C6-Cl | Higher | Low (requires robust catalysts) |
| 2-Bromo-6-chloropyridine | C2-Br | Lower | High (selective at C2) |
| C6-Cl | Higher | Low |
Visualization of Key Mechanisms and Workflows
Understanding the underlying mechanisms and experimental setups is crucial for successful synthesis.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Characterization of Novel Compounds Synthesized from 5-Bromo-4-chloropyridin-3-amine
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry and materials science, polysubstituted pyridines are foundational scaffolds for the development of novel therapeutics and functional materials.[1][2][3] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of electronic properties, solubility, and biological activity. 5-Bromo-4-chloropyridin-3-amine is a particularly intriguing starting material, offering three distinct points for chemical modification: a reactive bromine atom, a chlorine atom activated for nucleophilic substitution, and a nucleophilic amino group. This guide provides a comprehensive framework for the synthesis and characterization of novel compounds derived from this versatile building block, offering a comparative analysis of the resulting products based on established chemical principles and state-of-the-art analytical techniques.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying rationale for experimental choices, ensuring a deep understanding of the chemical transformations and the interpretation of the resulting analytical data.
Strategic Derivatization of this compound: A Three-Pronged Approach
The inherent reactivity of the functional groups in this compound allows for a strategic and selective approach to the synthesis of diverse compound libraries. The primary avenues for derivatization are:
-
Palladium-Catalyzed Cross-Coupling at the C5-Bromine: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.[4][5] This differential reactivity allows for selective functionalization at the C5 position. The Suzuki-Miyaura coupling is a robust choice for creating C-C bonds, introducing a wide range of aryl and heteroaryl substituents.
-
Nucleophilic Aromatic Substitution (SNAr) at the C4-Chlorine: The chlorine atom at the C4 position is para to the electron-withdrawing nitrogen atom in the pyridine ring, making this position electronically activated for nucleophilic attack.[6][7] This allows for the displacement of the chloride by various nucleophiles, such as amines and alcohols, to introduce diverse functionalities.
-
Derivatization of the C3-Amino Group: The amino group at the C3 position can be readily acylated, sulfonylated, or used in other condensation reactions to introduce a variety of side chains, further expanding the chemical space of the synthesized library.
The following diagram illustrates these three primary synthetic pathways:
Caption: Primary synthetic pathways for the derivatization of this compound.
Comparative Synthesis and Characterization
This section details the synthesis and expected characterization data for three classes of novel compounds derived from this compound.
Class A: C5-Arylated Derivatives via Suzuki-Miyaura Coupling
The introduction of an aryl group at the C5 position can significantly impact the compound's steric and electronic properties, often leading to enhanced biological activity.
Experimental Protocol: Synthesis of a C5-Phenyl Derivative
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask. Then, add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 90 °C for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Anticipated Characterization Data
The successful synthesis of the C5-phenyl derivative would be confirmed by the following analytical data:
| Technique | Expected Observations |
| ¹H NMR | Disappearance of a pyridine ring proton signal and the appearance of new signals in the aromatic region corresponding to the phenyl group. The remaining two pyridine protons will likely show a coupling pattern consistent with their relative positions. |
| ¹³C NMR | Appearance of new signals corresponding to the phenyl group carbons and a significant shift in the signal for C5 of the pyridine ring. |
| Mass Spec (EI-MS) | A molecular ion peak corresponding to the calculated mass of the product. The isotopic pattern will be characteristic of a compound containing one chlorine atom (M+2 peak with ~33% intensity of the M peak).[8][9] |
| X-ray Crystallography | Unambiguous determination of the molecular structure, including the bond lengths and angles of the newly formed C-C bond and the overall conformation of the molecule.[10][11] |
Class B: C4-Amine Derivatives via Nucleophilic Aromatic Substitution
Displacement of the C4-chloro group with an amine introduces a key hydrogen bond donor/acceptor moiety, which can be crucial for interactions with biological targets.
Experimental Protocol: Synthesis of a C4-Morpholino Derivative
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), morpholine (1.5 mmol), and potassium carbonate (2.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL).
-
Reaction: Heat the mixture to 120 °C for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the residue by column chromatography on silica gel.
Anticipated Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the singlet for the C2-H and appearance of characteristic signals for the morpholine protons, typically two triplets around 3.8 and 3.0 ppm. The pyridine protons will experience a shift due to the new electron-donating group. |
| ¹³C NMR | A significant upfield shift of the C4 carbon signal due to the replacement of the electronegative chlorine with a nitrogen atom. Appearance of signals for the morpholine carbons. |
| Mass Spec (EI-MS) | A molecular ion peak corresponding to the calculated mass of the product. The isotopic pattern will be characteristic of a compound containing one bromine atom (M+2 peak with ~98% intensity of the M peak).[12][13] |
| X-ray Crystallography | Confirmation of the C-N bond formation at the C4 position and the conformation of the morpholine ring.[10][14] |
Class C: N3-Acyl Derivatives via Amide Bond Formation
Acylation of the amino group provides a straightforward way to introduce a variety of functional groups and modulate the electronic properties of the pyridine ring.
Experimental Protocol: Synthesis of an N3-Benzoyl Derivative
-
Reaction Setup: Dissolve this compound (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) and cool to 0 °C in an ice bath.
-
Reagent Addition: Slowly add benzoyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the residue by recrystallization or column chromatography.
Anticipated Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Downfield shift of the pyridine proton signals due to the electron-withdrawing effect of the benzoyl group. Appearance of a new set of aromatic signals for the benzoyl group and an amide N-H proton signal (which may be broad). |
| ¹³C NMR | Appearance of a carbonyl carbon signal around 165-170 ppm and signals for the benzoyl aromatic carbons. |
| Mass Spec (EI-MS) | A molecular ion peak corresponding to the calculated mass of the product. The isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom (M, M+2, and M+4 peaks).[8][12] |
| X-ray Crystallography | Determination of the planar geometry of the amide bond and the relative orientation of the pyridine and benzene rings.[10][14] |
Workflow for Characterization and Comparison
A systematic workflow is essential for the unambiguous characterization of newly synthesized compounds and for comparing their properties to those of known alternatives.
Caption: A systematic workflow for the characterization and comparative analysis of novel compounds.
Conclusion: A Roadmap for Innovation
While direct literature on the derivatization of this compound is limited, the principles of modern synthetic and analytical chemistry provide a clear roadmap for the design, synthesis, and characterization of novel compounds from this versatile starting material. By leveraging the differential reactivity of its functional groups, researchers can access a wide array of substituted pyridines with potential applications in drug discovery and materials science. The systematic application of advanced characterization techniques, as outlined in this guide, is paramount for unambiguous structure determination and for building the structure-activity relationships that drive innovation. This guide serves as a foundational resource for scientists looking to explore the chemical space accessible from this promising, yet underexplored, chemical scaffold.
References
- 1. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 3. A concise review on some synthetic routes and applications of pyridine scaffold compounds » Growing Science [growingscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
Navigating the Bioactive Landscape: A Comparative Screening Guide to 5-Bromo-4-chloropyridin-3-amine Derivatives
For researchers, scientists, and drug development professionals, the pyridine scaffold represents a privileged structure in medicinal chemistry, renowned for its presence in numerous therapeutic agents.[1] Within this vast chemical space, halogenated aminopyridines offer a particularly fertile ground for discovering novel bioactive molecules. This guide provides an in-depth comparative analysis of the biological activities of 5-Bromo-4-chloropyridin-3-amine derivatives, a class of compounds with significant, yet underexplored, therapeutic potential.
We will delve into the established and predicted biological activities of these derivatives, offering a rationale for screening them against key therapeutic targets. This guide is structured to provide not just protocols, but a logical framework for their application, empowering you to effectively evaluate this promising chemical series.
The Rationale: Why Screen this compound Derivatives?
The unique arrangement of a bromine atom, a chlorine atom, and an amine group on the pyridine ring of this compound creates a versatile scaffold. The electron-withdrawing nature of the halogens can influence the pKa of the aminopyridine, potentially enhancing interactions with biological targets. The amine group serves as a crucial handle for synthetic elaboration, allowing for the generation of diverse libraries of derivatives.
Our extensive review of structurally related compounds, such as substituted pyridines and pyrimidines, reveals three primary areas where these derivatives are likely to exhibit significant bioactivity:
-
Anticancer Activity: Pyridine-containing compounds have a well-documented history as anticancer agents.[2] Their planar structure can facilitate intercalation with DNA, and various derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and survival.[3]
-
Antimicrobial Activity: The pyridine nucleus is a common feature in many antimicrobial drugs.[4] Halogenation can enhance the lipophilicity of compounds, potentially improving their ability to penetrate microbial cell membranes.
-
Kinase Inhibition: The aminopyridine core is a recognized pharmacophore in numerous kinase inhibitors. These compounds often act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain.[5] Given the prevalence of kinases as therapeutic targets in oncology and inflammatory diseases, this is a critical area for investigation.
This guide will provide detailed protocols to screen this compound derivatives in these three key areas, alongside a framework for comparing their performance against established standards.
Experimental Screening Workflows
A systematic approach to screening is paramount. The following workflow provides a logical progression from initial cytotoxicity assessment to more specific antimicrobial and kinase inhibition assays.
Figure 1: A logical workflow for the biological activity screening of this compound derivatives.
Part 1: In Vitro Anticancer Activity Screening
The initial assessment of anticancer potential is crucial. The MTT assay is a robust and widely used colorimetric method to determine cellular viability and, by extension, the cytotoxic effects of test compounds.
Experimental Protocol: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], PC-3 [prostate])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom plates
-
Test compounds and Doxorubicin (positive control) dissolved in DMSO
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and Doxorubicin in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Comparative Data Presentation
| Compound | Target Cell Line | IC50 (µM)[3] |
| Derivative 1 | MCF-7 | Experimental Data |
| Derivative 2 | MCF-7 | Experimental Data |
| Doxorubicin (Control) | MCF-7 | ~0.1 - 1.0 |
| Derivative 1 | HCT-116 | Experimental Data |
| Derivative 2 | HCT-116 | Experimental Data |
| Doxorubicin (Control) | HCT-116 | ~0.05 - 0.5 |
Part 2: Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
Experimental Protocol: Broth Microdilution Assay
Objective: To determine the MIC of this compound derivatives against clinically relevant bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well U-bottom plates
-
Test compounds and positive controls (Ciprofloxacin for bacteria, Fluconazole for fungi) dissolved in DMSO
-
Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Procedure:
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compounds and positive controls in the appropriate broth directly in the 96-well plate.
-
-
Inoculation:
-
Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted inoculum to each well containing the compound dilutions.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Comparative Data Presentation
| Compound | Microorganism | MIC (µg/mL)[7] |
| Derivative 1 | S. aureus | Experimental Data |
| Derivative 2 | S. aureus | Experimental Data |
| Ciprofloxacin (Control) | S. aureus | ~0.25 - 1.0 |
| Derivative 1 | E. coli | Experimental Data |
| Derivative 2 | E. coli | Experimental Data |
| Ciprofloxacin (Control) | E. coli | ~0.015 - 0.12 |
| Derivative 1 | C. albicans | Experimental Data |
| Derivative 2 | C. albicans | Experimental Data |
| Fluconazole (Control) | C. albicans | ~0.25 - 2.0 |
Part 3: Kinase Inhibition Screening
Given the structural similarity of aminopyridines to known kinase inhibitors, screening against a panel of relevant kinases is a logical step. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are two well-validated cancer targets.[8]
Experimental Protocol: In Vitro Kinase Assay (Luminescence-based)
Objective: To determine the IC50 of this compound derivatives against specific protein kinases.
Materials:
-
Recombinant human kinases (e.g., VEGFR-2, EGFR)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Test compounds and positive controls (Sorafenib for VEGFR-2, Erlotinib for EGFR) dissolved in DMSO
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
In a multi-well plate, add the kinase, its specific substrate, and the test compound at various concentrations. Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate only).
-
Pre-incubate the mixture to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add ATP to initiate the phosphorylation reaction.
-
Incubate at the optimal temperature for the specific kinase (usually 30°C or room temperature).
-
-
Detection of Kinase Activity:
-
Add the luminescence-based detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is directly proportional to the kinase activity.
-
Incubate to allow the luminescent signal to stabilize.
-
-
Luminescence Measurement:
-
Read the luminescence using a plate reader.
-
Data Analysis:
The percentage of kinase inhibition is calculated as follows:
% Inhibition = [1 - (Luminescence of Test Well - Luminescence of Negative Control) / (Luminescence of Positive Control - Luminescence of Negative Control)] * 100
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Figure 2: Generalized workflow for a luminescence-based in vitro kinase inhibition assay.
Comparative Data Presentation
| Compound | Target Kinase | IC50 (nM)[9][10] |
| Derivative 1 | VEGFR-2 | Experimental Data |
| Derivative 2 | VEGFR-2 | Experimental Data |
| Sorafenib (Control) | VEGFR-2 | ~90 |
| Derivative 1 | EGFR | Experimental Data |
| Derivative 2 | EGFR | Experimental Data |
| Erlotinib (Control) | EGFR | ~2 |
| Staurosporine (Pan-Kinase Inhibitor Control) | Various | Broad (low nM)[4][11][12] |
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial biological activity screening of this compound derivatives. By systematically evaluating their anticancer, antimicrobial, and kinase inhibitory potential, researchers can efficiently identify promising lead compounds for further development. The provided protocols are robust and can be adapted to specific research needs.
Positive hits from these initial screens should be subjected to further characterization, including selectivity profiling against a broader panel of cancer cell lines or microbial strains, and a wider range of kinases. Subsequent studies may also involve elucidating the mechanism of action, exploring structure-activity relationships (SAR), and optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties. The journey from a novel scaffold to a clinical candidate is long, but with a logical and rigorous screening cascade, the potential of this compound derivatives can be fully realized.
References
- 1. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staurosporine - Wikipedia [en.wikipedia.org]
- 5. EGFR Kinase Enzyme System Application Note [ch.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncology-central.com [oncology-central.com]
- 10. selleckchem.com [selleckchem.com]
- 11. cellagentech.com [cellagentech.com]
- 12. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Systems for the Suzuki Coupling of 5-Bromo-4-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-aryl-4-chloropyridin-3-amine derivatives is a critical step in the development of a wide range of pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of the crucial carbon-carbon bond in these structures.[1][2] The choice of an appropriate catalyst system is paramount to the success of this transformation, directly impacting reaction efficiency, yield, and scalability. This guide provides an in-depth comparative analysis of common palladium catalyst systems for the Suzuki coupling of 5-Bromo-4-chloropyridin-3-amine, offering experimental insights to inform your catalyst selection.
The Challenge of Coupling Electron-Deficient Heterocycles
This compound presents a unique set of challenges for the Suzuki coupling reaction. The presence of two halogen atoms offers the potential for multiple reaction sites, while the electron-deficient nature of the pyridine ring can hinder the initial oxidative addition step of the catalytic cycle. Furthermore, the amino group can potentially coordinate with the palladium center, inhibiting catalytic activity.[3] Therefore, the selection of a robust and highly active catalyst system is crucial for achieving high yields and selectivity.
Comparative Analysis of Catalyst Systems
This guide will compare three classes of palladium catalysts that have demonstrated efficacy in the Suzuki coupling of similar halo-aminopyridine substrates: a traditional phosphine-based catalyst, a modern Buchwald-type catalyst, and an N-heterocyclic carbene (NHC)-based catalyst.
Traditional Catalyst System: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
For many years, Pd(PPh₃)₄ has been a workhorse in palladium-catalyzed cross-coupling reactions.[1] Its primary advantages are its commercial availability and relatively low cost. However, it often requires higher catalyst loadings and longer reaction times, and its performance can be sensitive to steric hindrance and the electronic properties of the substrates. For the Suzuki coupling of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids, Pd(PPh₃)₄ in the presence of a potassium phosphate base has been shown to produce moderate to good yields.[1][4]
Buchwald-Type Catalyst System: XPhos Pd G2
The development of bulky, electron-rich phosphine ligands by Stephen Buchwald and his group revolutionized palladium-catalyzed cross-coupling reactions.[5] These ligands facilitate the oxidative addition of challenging substrates and promote the reductive elimination step, leading to higher turnover numbers and frequencies. XPhos Pd G2 is a second-generation Buchwald precatalyst that is air- and moisture-stable, making it convenient to handle.[6] This catalyst system is known for its high efficiency in the Suzuki-Miyaura coupling of chloro heterocycles and substrates with free N-H groups, making it a strong candidate for the coupling of this compound.[7] The facile formation of a highly active monoligated LPd(0) species is a key factor in its high performance.[7]
N-Heterocyclic Carbene (NHC) Catalyst System: PEPPSI-IPr
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis. They form highly stable and active palladium complexes that are often resistant to catalyst decomposition. The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, developed by Michael G. Organ, are particularly noteworthy for their air and moisture stability, which allows for easy handling without the need for a glovebox.[8] PEPPSI-IPr, which features a bulky N-heterocyclic carbene ligand, has demonstrated high activity in a wide range of Suzuki coupling reactions, including those with electron-rich and electron-poor substrates.[9][10] The 3-chloropyridyl ligand in the precatalyst acts as a "throw-away" ligand, facilitating the in situ generation of the active catalytic species.
Performance Data for Analogous Substrates
| Catalyst System | Substrate | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | [1][4] |
| XPhos Pd G2 | 7-chloro, 6-azaindole | Various | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (Microwave) | 0.5 | Excellent | [7] |
| PEPPSI-IPr | Aryl Chlorides | Various Amines (Buchwald-Hartwig) | NaOt-Bu | Toluene | 80-100 | 2-24 | Superb |
Note: The data for PEPPSI-IPr is from a Buchwald-Hartwig amination, which also involves a challenging C-N bond formation and showcases the catalyst's high activity with halogenated heterocycles.
Experimental Protocol: Suzuki Coupling using XPhos Pd G2
This protocol is a representative procedure for the Suzuki coupling of this compound with an arylboronic acid using the highly efficient XPhos Pd G2 catalyst system. The conditions are adapted from established methods for similar challenging substrates.[7]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
XPhos Pd G2 (2 mol%)
-
1,4-Dioxane
-
Degassed Water
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and XPhos Pd G2 (2 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the pyridine substrate).
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The choice of catalyst for the Suzuki coupling of this compound is critical for achieving optimal results. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems offer significant advantages in terms of efficiency, catalyst loading, and ease of handling.
-
For routine synthesis and cost-effectiveness: Pd(PPh₃)₄ can be a viable option, though optimization of reaction conditions may be required.
-
For high efficiency and challenging substrates: XPhos Pd G2 is a highly recommended catalyst due to its proven efficacy with chloro-heterocycles and its air- and moisture-stability.
-
For broad applicability and operational simplicity: PEPPSI-IPr is an excellent choice, particularly when ease of handling and robustness are primary concerns.
Ultimately, the optimal catalyst system will depend on the specific requirements of the synthesis, including the scale of the reaction, the desired purity of the product, and cost considerations. It is always advisable to perform small-scale screening experiments to identify the best performing catalyst for a specific arylboronic acid coupling partner.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. americanelements.com [americanelements.com]
- 7. nasc.ac.in [nasc.ac.in]
- 8. PEPPSI - Wikipedia [en.wikipedia.org]
- 9. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 10. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 5-Bromo-4-chloropyridin-3-amine
For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. 5-Bromo-4-chloropyridin-3-amine is a key building block in the synthesis of numerous pharmacologically active molecules. The presence of even minute impurities can have profound effects on reaction kinetics, yield, and the toxicological profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the essential analytical techniques for assessing the purity of synthesized this compound. It is structured to provide not just procedural steps, but the scientific rationale behind the choice of methodology, empowering researchers to make informed decisions for robust quality control.
The Synthetic Landscape and Anticipated Impurities
A common synthetic route to this compound likely involves the bromination and chlorination of a pyridine precursor. For instance, a plausible route could start from 2-amino-4-chloropyridine, which is first brominated and then subjected to diazotization and chlorination to yield the final product[1].
Understanding the synthetic pathway is crucial as it informs the potential impurity profile. Key impurities to anticipate include:
-
Starting Materials: Unreacted 2-amino-4-chloropyridine.
-
Reagents: Residual brominating agents such as N-Bromosuccinimide (NBS).
-
Isomeric Byproducts: Positional isomers formed during halogenation, such as 3-Bromo-4-chloropyridin-2-amine[2].
-
Over-halogenated Species: Di-brominated or di-chlorinated pyridine derivatives.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., methylene chloride, ethyl acetate)[1].
A robust purity assessment strategy must be capable of separating and identifying these diverse potential contaminants.
Comparative Analysis of Purity Assessment Techniques
The selection of an analytical technique for purity assessment is a balance of sensitivity, selectivity, and the nature of the information required. For this compound, a multi-pronged approach is recommended.
| Technique | Principle | Advantages | Limitations | Best For |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a liquid mobile phase. | High resolution for separating closely related structural isomers. Excellent quantitative accuracy and precision. Well-established and widely available. | Requires a chromophore for UV detection. May not detect non-UV active impurities. | Routine purity checks, quantification of known and unknown impurities, stability testing. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Excellent for identifying and quantifying volatile impurities like residual solvents. High sensitivity and specificity. | The analyte must be volatile and thermally stable, or derivatization is required. | Detecting and quantifying residual solvents and volatile organic impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei. | Provides an absolute measure of purity without the need for a specific reference standard of the analyte. Gives structural information for impurity identification. | Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. | Absolute purity determination, certification of reference standards, structural elucidation of impurities. |
| Melting Point Analysis | The temperature range over which a solid melts. | A simple and rapid preliminary check of purity. A sharp melting point range indicates high purity. | A narrow melting point range does not guarantee the absence of all impurities. Not a quantitative method. | A preliminary, qualitative assessment of purity. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
As the workhorse of pharmaceutical analysis, a well-developed reversed-phase HPLC method is the cornerstone of purity assessment for this compound.
References
A Comparative Guide to the Spectroscopic Analysis of 5-Bromo-4-chloropyridin-3-amine Reaction Products
Introduction: The Versatility of a Dihalogenated Pyridine Building Block
In the landscape of medicinal chemistry and materials science, halogenated heterocycles are invaluable synthons. Among them, 5-Bromo-4-chloropyridin-3-amine stands out as a particularly versatile building block. Its structure features three key points for chemical modification: a nucleophilic amino group and two carbon-halogen bonds (C-Br and C-Cl) with distinct reactivities, enabling sequential and site-selective functionalization. This dual reactivity makes it an attractive starting material for generating diverse molecular scaffolds, particularly through palladium-catalyzed cross-coupling reactions which are fundamental to modern drug discovery.[1]
The successful synthesis of novel compounds from this precursor hinges on the unambiguous structural confirmation of the reaction products. Regioselectivity—whether the reaction occurs at the C5-Br bond or the C4-Cl bond—is a critical question that can only be answered through meticulous spectroscopic analysis. This guide provides an in-depth comparison of the spectroscopic signatures (NMR, MS) of products derived from this compound via two cornerstone cross-coupling reactions: Suzuki-Miyaura coupling and Buchwald-Hartwig amination. We will explore the causality behind spectral changes, offer field-proven experimental protocols, and compare the outcomes with alternative substrates to provide a comprehensive analytical framework for researchers.
Spectroscopic Profile of the Starting Material: this compound
A thorough understanding of the starting material's spectrum is the bedrock of product analysis. The electronic environment of this compound gives rise to a distinct spectroscopic fingerprint.
-
¹H NMR: The pyridine ring contains two protons. The proton at C2 is adjacent to the electron-withdrawing nitrogen, making it the most deshielded (highest chemical shift). The proton at C6 is also influenced by the nitrogen but to a lesser extent.
-
¹³C NMR: The five carbon atoms of the pyridine ring will appear in the aromatic region. The carbons bearing halogens (C4 and C5) will be significantly influenced by their electronegativity and heavy atom effects. The carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for compounds containing both bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), resulting in a complex M, M+2, M+4, etc. cluster for the molecular ion peak.
Table 1: Predicted Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Key Correlations & Notes |
| ¹H NMR | ||
| H2 | ~8.1-8.3 | Singlet, most downfield proton due to proximity to N. |
| H6 | ~7.9-8.1 | Singlet. |
| NH₂ | Broad singlet | Chemical shift is solvent-dependent. |
| ¹³C NMR | ||
| C2 | ~145-148 | Highly deshielded by adjacent nitrogen. |
| C3 | ~140-143 | Carbon bearing the amino group. |
| C4 | ~125-128 | Carbon bearing the chlorine atom. |
| C5 | ~110-113 | Carbon bearing the bromine atom (shielded by heavy atom effect). |
| C6 | ~148-151 | Highly deshielded by adjacent nitrogen. |
| MS (EI) | m/z ~206/208/210 | Shows characteristic isotopic pattern for one Br and one Cl atom.[2][3][4] |
Comparative Analysis of Reaction Products
The strategic advantage of this compound lies in the differential reactivity of its C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is the rate-determining step. The C-Br bond is weaker than the C-Cl bond, making it significantly more reactive.[5] Therefore, under controlled conditions, reactions can be directed selectively to the C5 position.
References
- 1. nbinno.com [nbinno.com]
- 2. PubChemLite - 4-bromo-5-chloropyridin-3-amine (C5H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 3. 3-Amino-2-bromo-5-chloropyridine | C5H4BrClN2 | CID 2769640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-6-chloropyridin-3-amine | C5H4BrClN2 | CID 14595221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthetic Maze: A Cost-Effectiveness Analysis of 5-Bromo-4-chloropyridin-3-amine in Multi-Step Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a multi-step synthesis. This guide provides an in-depth comparative analysis of 5-Bromo-4-chloropyridin-3-amine, a versatile building block, against its common alternatives. By examining key performance indicators such as price, reactivity, and reaction yields in crucial synthetic transformations, we aim to equip researchers with the data-driven insights necessary to make informed decisions for their synthetic strategies.
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, making the efficient synthesis of substituted pyridines a subject of intense research.[1][2][3] this compound, with its distinct substitution pattern, offers multiple reactive handles for diversification. However, its cost-effectiveness in a multi-step synthesis must be carefully weighed against other readily available building blocks. This guide will focus on a comparative analysis with two primary alternatives: 3-amino-5-bromopyridine and 3-amino-2,5-dichloropyridine.
The Building Blocks: A Head-to-Head Comparison
A foundational aspect of cost-effectiveness is the upfront cost of the starting material. The price of these building blocks can fluctuate based on supplier, purity, and scale. The following table provides an approximate cost comparison based on currently available data.
| Compound | CAS Number | Molecular Weight | Purity | Price (USD/gram) |
| This compound | 89283-92-1 | 207.46 | ≥98% | ~$50-100[4][5] |
| 3-Amino-5-bromopyridine | 13535-01-8 | 173.01 | ≥97% | ~$12-15[6] |
| 3-Amino-2,5-dichloropyridine | 78607-32-6 | 163.01 | ≥97% | ~$6-8[7] |
Note: Prices are approximate and can vary significantly. It is recommended to obtain quotes from multiple suppliers for the most accurate and up-to-date pricing.
From a purely financial standpoint, 3-amino-2,5-dichloropyridine appears to be the most economical starting material, followed by 3-amino-5-bromopyridine. This compound is considerably more expensive, a factor that must be justified by superior performance in subsequent synthetic steps.
Reactivity and Yields in Key Transformations: Where Cost Meets Chemistry
The true measure of a building block's cost-effectiveness extends beyond its price tag to its performance in the laboratory. The efficiency of key bond-forming reactions, such as palladium-catalyzed cross-coupling reactions, is paramount. We will now delve into a comparative analysis of our three building blocks in two of the most crucial transformations in modern drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, essential for constructing the carbon skeleton of many drug molecules. The reactivity of the halide in this reaction is a critical factor, with the general trend being I > Br > Cl.[8] This has significant implications for our comparative analysis.
Comparative Performance Data (Suzuki-Miyaura Coupling):
| Starting Material | Halide Reactivity | Typical Yields | Key Considerations |
| This compound | C-Br is more reactive than C-Cl. Selective coupling at the 5-position is expected under standard conditions. | Moderate to Good (for C-Br coupling)[9] | The presence of the chloro group can influence the electronic properties of the ring. More forcing conditions would be required for subsequent coupling at the 4-position. |
| 3-Amino-5-bromopyridine | Single reactive C-Br bond. | Good to Excellent[9] | Generally provides clean and high-yielding reactions. A cost-effective option when only one point of diversification is needed at the 5-position. |
| 3-Amino-2,5-dichloropyridine | Two C-Cl bonds. | Lower to Moderate[8][7] | Requires more active catalysts (e.g., those with bulky, electron-rich phosphine ligands) and often higher temperatures and longer reaction times. However, the low cost of the starting material may offset these factors. |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine the halopyridine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is another indispensable tool in the medicinal chemist's arsenal, enabling the formation of C-N bonds.[4][10] Similar to the Suzuki coupling, the reactivity of the aryl halide is a key determinant of reaction efficiency.
Comparative Performance Data (Buchwald-Hartwig Amination):
| Starting Material | Halide Reactivity | Typical Yields | Key Considerations |
| This compound | C-Br is more reactive. | Moderate to Good (for C-Br coupling)[11] | The regioselectivity allows for sequential functionalization. The existing amino group can be protected if it interferes with the reaction. |
| 3-Amino-5-bromopyridine | Single reactive C-Br bond. | Good to Excellent[11] | A reliable substrate for introducing a wide range of amino groups at the 5-position. |
| 3-Amino-2,5-dichloropyridine | Two C-Cl bonds. | Lower to Moderate[11] | Similar to the Suzuki coupling, this substrate requires more specialized and often more expensive catalyst systems to achieve high yields. |
Experimental Protocol: Generalized Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the halopyridine (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), the phosphine ligand (e.g., XPhos, 0.02-0.10 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the mixture (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Case Study: Synthesis of Kinase Inhibitors
The pyridine-3-amine scaffold is a key component in numerous kinase inhibitors, a critical class of anti-cancer drugs.[12][13][14][15][16][17] The synthesis of analogues of drugs like Imatinib often involves the coupling of a substituted pyridine with other heterocyclic fragments.[6][9][14][18][19]
In a hypothetical multi-step synthesis of a kinase inhibitor, the choice of the initial pyridine building block would have a cascading effect on the overall cost-effectiveness.
-
Scenario 1: Using 3-Amino-2,5-dichloropyridine. The low initial cost is attractive. However, the two subsequent cross-coupling reactions (e.g., a Suzuki coupling at the 5-position followed by a Buchwald-Hartwig amination at the 2-position) would likely require more expensive catalysts and ligands, potentially longer reaction times, and more rigorous purification, which could erode the initial cost savings.
-
Scenario 2: Using 3-Amino-5-bromopyridine. This represents a good balance. The initial cost is moderate, and the single C-Br bond allows for a high-yielding first coupling reaction. If the second point of diversification is introduced through a different transformation (e.g., electrophilic aromatic substitution), this could be a very efficient route.
-
Scenario 3: Using this compound. The high initial cost is a significant drawback. However, the differential reactivity of the C-Br and C-Cl bonds allows for selective, sequential cross-couplings. This can be highly advantageous in complex syntheses where controlling regioselectivity is crucial, potentially leading to a more convergent and ultimately more efficient overall route, which could justify the higher initial investment.
Conclusion and Recommendations
The selection of the most cost-effective starting material for a multi-step synthesis is a nuanced decision that requires a holistic view beyond the initial purchase price.
-
For syntheses requiring a single point of diversification at the 5-position of the pyridine ring, 3-Amino-5-bromopyridine offers an excellent balance of cost and reactivity, generally providing high yields in standard cross-coupling reactions.
-
When cost is the primary driver and the synthetic route can accommodate more challenging coupling conditions, 3-Amino-2,5-dichloropyridine is a viable option, provided that the increased costs associated with more sophisticated catalysts and potentially lower yields are factored into the overall budget.
-
This compound , despite its higher initial cost, presents a strategic advantage in complex syntheses that require sequential and regioselective functionalization at both the 4- and 5-positions. Its use can lead to more convergent and elegant synthetic routes, potentially saving steps and reducing overall costs in the long run.
Ultimately, the optimal choice will depend on the specific synthetic route, the scale of the synthesis, and the available resources. It is highly recommended that researchers perform small-scale trial reactions to evaluate the performance of each building block under their specific conditions before committing to a large-scale synthesis. This empirical approach, combined with the data presented in this guide, will enable the most informed and cost-effective decision for your drug discovery and development endeavors.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 89283-92-1|this compound|BLD Pharm [bldpharm.com]
- 5. BLD Pharm 5GR 4-Bromo-5-chloropyridin-3-amine, Quantity: 5 Gramm | Fisher Scientific [fishersci.de]
- 6. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates | MDPI [mdpi.com]
- 19. Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Regioselectivity in Reactions with 5-Bromo-4-chloropyridin-3-amine
For researchers, scientists, and professionals in drug development, the strategic functionalization of highly substituted heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 5-Bromo-4-chloropyridin-3-amine is a versatile building block, offering multiple reaction sites that can be selectively addressed to generate diverse molecular architectures. However, this very utility presents a significant challenge: controlling regioselectivity. This guide provides an in-depth technical comparison of the reactivity of the C5-Br and C4-Cl positions in this molecule across key synthetic transformations, supported by mechanistic principles and experimental data from analogous systems.
The Competing Reactive Sites: An Overview
The core of the regioselectivity challenge with this compound lies in the differential reactivity of the carbon-bromine and carbon-chlorine bonds, influenced by their position on the electron-deficient pyridine ring and the electronic effects of the directing amino group.
Fundamentally, in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the general trend: I > Br > OTf > Cl.[1] This is primarily due to the differences in carbon-halogen (C-X) bond dissociation energies. The C-Br bond is weaker than the C-Cl bond, requiring less energy for cleavage during the rate-determining oxidative addition step of the catalytic cycle.[1] Consequently, selective reaction at the C5-Br position is anticipated under carefully controlled conditions.
I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. When this compound is subjected to these conditions, selective coupling at the C5-Br position is the expected and observed outcome, leveraging the inherently higher reactivity of the C-Br bond.
Mechanistic Rationale for Regioselectivity
The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. This step is typically the rate-determining step and is significantly faster for C-Br bonds than for C-Cl bonds. This kinetic difference forms the basis for the high regioselectivity observed.
Comparative Experimental Data (Analogous Systems)
| Substrate | Catalyst/Ligand | Base | Solvent | Site of Reaction | Product Yield | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | C5-Br | Moderate to Good | [1] |
| 5-Bromo-2-chloropyridine | Pd(OAc)₂/dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | C5-Br | High | [2] |
Model Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is adapted from the successful coupling of 5-bromo-2-methylpyridin-3-amine.[1]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL).
-
Reaction: Heat the mixture at 85-95 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-4-chloropyridin-3-amine.
II. Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is a palladium-catalyzed reaction that is highly selective for the more reactive C-Br bond over the C-Cl bond. This allows for the selective introduction of a new C-N bond at the 5-position.
Mechanistic Considerations and Ligand Choice
The catalytic cycle for the Buchwald-Hartwig amination also involves a rate-determining oxidative addition step, which favors the weaker C-Br bond.[4] The choice of phosphine ligand is crucial for the success of this reaction, especially with aminopyridine substrates which can potentially inhibit the catalyst.[5] Bulky, electron-rich biarylphosphine ligands such as XPhos and RuPhos are often effective in promoting the amination of challenging substrates.[5]
Comparative Experimental Data (Analogous Systems)
The regioselective Buchwald-Hartwig amination of 5-bromo-2-chloropyridine demonstrates excellent selectivity for the C-Br bond. Using a palladium-Xantphos complex, the amination occurs predominantly at the 5-position with a 97:3 selectivity over the 2-position.[6] This provides strong evidence for the expected outcome with this compound.
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Site of Reaction | Product Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 5-Bromo-2-chloropyridine | Various anilines | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | C5-Br | High |[6] | | 3,5-Dibromo-2-aminopyridine | Morpholine | XPhos-precatalyst | LiHMDS | THF | C3-Br | 86% (mixture) |[5] |
Model Experimental Protocol: Selective Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of halo-aminopyridines.[5][6]
-
Reaction Setup: In a glovebox, charge an oven-dried vial with a stir bar, the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., LiHMDS or NaOtBu, 1.5 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent Addition: Add a degassed anhydrous solvent such as toluene or THF (3 mL).
-
Reaction: Seal the vial and heat the mixture at 80-110 °C for 16-24 hours.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent, and wash the combined organic layers with brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the 5-amino-4-chloropyridin-3-amine product.
III. Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions favor the C-Br bond, nucleophilic aromatic substitution (SNAr) presents a different reactivity landscape. In SNAr, the reaction rate is influenced by the stability of the Meisenheimer intermediate and the leaving group's ability to depart. The electron-deficient nature of the pyridine ring, further activated by the chloro and bromo substituents, makes it susceptible to nucleophilic attack.
Mechanistic Principles and Regiochemical Predictions
The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the leaving group.[7] The position of attack is typically at carbons bearing good leaving groups and those that are ortho or para to electron-withdrawing groups. In this compound, both the C4 and C5 positions are activated by the ring nitrogen.
While C-Br is generally a better leaving group than C-Cl in many contexts, the specific conditions and the nature of the nucleophile can influence the regioselectivity of SNAr on pyridines.[8] Under forcing conditions (high temperatures, strong nucleophiles), reaction at the C4-Cl position may become competitive or even favored, especially if the C4 position is more electronically activated. However, without specific experimental data for this substrate, predicting the outcome with certainty is challenging. It is plausible that a mixture of products could be obtained, or that selectivity could be achieved under specific conditions. For instance, the reaction of 3,5-dibromopyridine with secondary amines under microwave irradiation at high temperatures shows substitution at the 3-position, demonstrating that C-Br bonds on the pyridine ring can undergo SNAr.[9]
Model Experimental Protocol: Nucleophilic Aromatic Substitution
This is a general protocol for exploring SNAr reactions; optimization will likely be required.
-
Reaction Setup: Combine this compound (1.0 mmol) and the nucleophile (e.g., sodium methoxide or a secondary amine, 2-3 mmol) in a suitable solvent such as DMF, NMP, or DMSO in a sealed tube.
-
Reaction: Heat the reaction mixture at a high temperature (e.g., 120-180 °C) for several hours to days. Microwave irradiation can also be employed to accelerate the reaction.[9]
-
Work-up and Analysis: After completion, cool the reaction, quench with water, and extract with an appropriate organic solvent. Analyze the product mixture by LC-MS or ¹H NMR to determine the regioselectivity and conversion.
-
Purification: Isolate the products by column chromatography or preparative HPLC.
Summary and Recommendations
The selective functionalization of this compound is highly dependent on the chosen reaction type. For the synthesis of C-C and C-N bonds via palladium-catalyzed cross-coupling reactions, the C5-Br bond is the overwhelmingly favored site of reaction due to its lower bond dissociation energy. This allows for the reliable and regioselective synthesis of 5-substituted-4-chloropyridin-3-amine derivatives.
For nucleophilic aromatic substitution, the regioselectivity is less predictable without specific experimental data. While the C-Br bond is a good leaving group, the electronic activation of the C4 position by the ring nitrogen could lead to competitive substitution at the C-Cl bond, particularly under harsh reaction conditions.
For drug development professionals, the following strategy is recommended:
-
Utilize Palladium-Catalyzed Cross-Coupling for C5 Functionalization: For predictable and high-yielding reactions at the 5-position, Suzuki-Miyaura and Buchwald-Hartwig reactions are the methods of choice.
-
Protect the Amino Group if Necessary: The free amino group can sometimes interfere with catalytic cycles. If low yields or catalyst deactivation are observed, protection of the amine as an acetamide or carbamate may be beneficial.
-
Approach SNAr with Caution: If functionalization at the C4 position is desired, SNAr should be explored. However, be prepared for potential mixtures of regioisomers and the need for careful optimization of reaction conditions (nucleophile, solvent, temperature).
By understanding the underlying mechanistic principles and leveraging the established reactivity patterns of analogous systems, researchers can effectively navigate the regiochemical challenges posed by this compound and unlock its full potential as a valuable synthetic intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Strategic Advantage of 5-Bromo-4-chloropyridin-3-amine in Modern Drug Discovery: A Comparative Guide
In the intricate chess game of drug discovery, the selection of a starting scaffold can dictate the entire trajectory of a research program. The discerning medicinal chemist seeks not just a molecule, but a versatile tool—a building block that offers predictable reactivity, strategic functionalization points, and a pathway to novel chemical space. It is in this context that 5-Bromo-4-chloropyridin-3-amine emerges as a pyridine derivative of significant strategic importance. This guide provides an in-depth technical comparison of this scaffold, elucidating its performance in key synthetic transformations and offering field-proven insights for researchers, scientists, and drug development professionals.
The Unseen Advantage: Decoding the Reactivity of a Dihalogenated Pyridine
The unique arrangement of a bromine atom at the 5-position, a chlorine atom at the 4-position, and an amine group at the 3-position on the pyridine ring bestows upon this compound a nuanced reactivity profile. This is not a simple case of interchangeable halogens; rather, it is a carefully orchestrated system of electronic and steric effects that can be exploited for selective chemical transformations.
The inherent reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order of I > Br > Cl, a trend governed by the carbon-halogen bond dissociation energy. Consequently, the C-Br bond in our subject molecule is more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond. This differential reactivity is the cornerstone of its utility, allowing for sequential, site-selective functionalization.
Furthermore, the electronic nature of the pyridine ring, with its electron-withdrawing nitrogen atom, activates the 2- and 4-positions towards nucleophilic attack. While the chlorine atom resides at the activated 4-position, the inherent strength of the C-Cl bond often allows for selective reaction at the more labile C-Br bond at the 5-position under carefully controlled conditions.
Case Study: Synthesis of a Hypothetical Kinase Inhibitor Core
To illustrate the practical application of this compound, we will consider a hypothetical synthesis of a core structure common in many kinase inhibitors. Kinase inhibitors are a cornerstone of modern oncology, and their scaffolds often feature a substituted heterocyclic core. The strategic placement of substituents is paramount for achieving high potency and selectivity.
Our hypothetical target, a 5-aryl-4-amino-substituted pyridin-3-amine, leverages the differential reactivity of the halogens in this compound. The synthetic strategy involves an initial Suzuki-Miyaura coupling at the C5-Br position, followed by a Buchwald-Hartwig amination at the C4-Cl position.
Diagram 1: Synthetic Workflow for a Kinase Inhibitor Core
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-4-chloropyridin-3-amine
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 5-Bromo-4-chloropyridin-3-amine (CAS No: 89283-92-1). As a halogenated pyridine derivative, this compound is integral to various research and development pipelines, particularly in medicinal chemistry and materials science. However, its chemical nature necessitates stringent adherence to disposal protocols to ensure the safety of laboratory personnel and the preservation of our environment. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly and effectively.
Hazard Profile and Core Safety Principles
This compound is a halogenated aromatic amine. Compounds in this class are generally treated as hazardous substances. While specific toxicological data for this exact compound is limited, analogous structures such as 3-Bromo-4-chloropyridin-2-amine and 5-Bromo-4-chloropyrimidin-2-amine are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, a cautious and proactive approach to handling and disposal is paramount.
The core principle for disposing of this compound is recognizing it as a halogenated organic waste .[3][4] This classification dictates that it must not be mixed with non-halogenated waste and requires disposal via specific, regulated channels to prevent the formation of toxic byproducts and ensure environmental protection.[3][5] Discharging this chemical into sewer systems or disposing of it in regular trash is strictly prohibited.[6][7][8]
Essential Safety and Handling Data
Prior to initiating any disposal procedure, a thorough risk assessment is critical. The following table summarizes key data for this compound to inform this assessment.
| Property | Value | Reference |
| CAS Number | 89283-92-1 | [9] |
| Molecular Formula | C₅H₄BrClN₂ | [10] |
| Molecular Weight | 207.45 g/mol | [10] |
| Hazard Statements (Anticipated) | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1][2][10] |
| GHS Pictogram (Anticipated) | Irritant, Harmful | [1][2] |
| Signal Word (Anticipated) | Warning | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | [4][11] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory, self-validating system for the safe disposal of this compound and materials contaminated with it.
3.1 Personal Protective Equipment (PPE) Mandate
Before handling any waste containing this compound, the following PPE is required. The causality is simple: to prevent exposure via inhalation, ingestion, or dermal contact.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[7]
-
Skin Protection: A lab coat must be worn. Use chemically impermeable gloves (e.g., nitrile rubber).[8][12]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if exposure limits are exceeded, a full-face respirator or a NIOSH-approved N95 dust mask is necessary.[4][7]
3.2 Waste Segregation and Collection
Proper segregation is the most critical step in ensuring safe and compliant disposal. Halogenated waste streams are treated differently than non-halogenated ones, often requiring high-temperature incineration with specialized scrubbers to handle acidic gases like HCl and HBr produced during combustion.[6][7]
-
Designate a Specific Container: Use a dedicated, labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.[4][8]
-
Container Specifications: The container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, sealable lid.[4]
-
Labeling: The container must be clearly labeled "Hazardous Waste" and include the full chemical name: "this compound". List any other components or solvents present in the waste mixture.[8][11] Attach the hazardous waste label as soon as the first waste is added.[11]
-
Collection:
-
Solid Waste: Carefully sweep or transfer solid this compound and contaminated disposables (e.g., weighing papers, gloves, paper towels) into the designated solid waste container. Avoid generating dust.[8]
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in the designated halogenated liquid waste container. All transfers should be performed inside a certified chemical fume hood.
-
3.3 On-Site Storage of Waste
Proper temporary storage prevents accidents and ensures the integrity of the waste until collection.
-
Secure the Container: Keep the waste container tightly sealed when not in use.[11]
-
Designated Storage Area: Store the sealed container in a designated, well-ventilated waste accumulation area. This area should be cool, dry, and away from incompatible materials like strong oxidizers.[4][11]
-
Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
3.4 Final Disposal Logistics
-
Professional Collection: Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal company.[8][12]
-
Regulatory Compliance: The final disposal method must be in accordance with all local, state, and federal regulations. The standard and preferred method for this type of waste is controlled incineration at a licensed chemical destruction plant .[6][7] This ensures the complete destruction of the hazardous compound.
-
Contaminated Packaging: The original product container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[6][7] After rinsing, the container can be offered for recycling or punctured to render it unusable before disposal in a sanitary landfill.[7]
Emergency Procedures for Spills and Accidental Release
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Remove all sources of ignition.[13]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the full PPE as described in section 3.1.
-
Containment: For small spills, absorb any liquid with an inert, dry material (e.g., vermiculite, sand).[11] Carefully sweep up solid material, avoiding dust creation.[8]
-
Collection: Place all contaminated materials into the designated hazardous waste container.[14]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[12]
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EH&S) office.
Visualized Disposal Workflow
The following diagram illustrates the logical flow and decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 5-Bromo-4-chloropyrimidin-2-amine | C4H3BrClN3 | CID 24903823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-4-chloropyridin-2-amine | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lobachemie.com [lobachemie.com]
- 14. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Safely Handling 5-Bromo-4-chloropyridin-3-amine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural precision. This guide provides a comprehensive framework for handling 5-Bromo-4-chloropyridin-3-amine, a halogenated pyridine derivative. The protocols outlined here are designed to ensure your safety, maintain experimental integrity, and comply with regulatory standards. Our approach is grounded in the core principles of risk assessment, control implementation, and emergency preparedness.
Hazard Assessment: Understanding the Risk Profile
While a specific, comprehensive toxicological profile for this compound is not widely published, its structure—a pyridine ring substituted with bromine, chlorine, and an amine group—allows us to infer a significant hazard profile based on analogous compounds. Halogenated aromatic amines are often associated with skin and eye irritation, potential toxicity, and sensitization.[1][2] Therefore, a conservative approach, assuming a high degree of hazard, is mandatory.
The following table summarizes the anticipated hazards, drawing parallels from safety data for structurally similar chemicals.
| Hazard Classification | Potential Effect | Rationale / Based on Similar Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1] | Halogenated pyridines and aromatic amines frequently exhibit toxicity. |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe.[3][4] | A common characteristic of functionalized pyridines.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[3][4] | A prevalent hazard for this class of chemicals.[3] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[4] | Inhalation of fine dust particles can irritate the respiratory system.[4] |
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE are your primary defense against chemical exposure.[5][6] The following PPE is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation and damage. Standard safety glasses are insufficient.[6][7] |
| Hand Protection | Butyl rubber or Polychlorinated Vinyl (PVA) gloves. Nitrile gloves are NOT recommended as a primary barrier for prolonged contact.[8] | Pyridines and halogenated solvents can degrade common glove materials. Butyl rubber offers superior resistance. Always double-glove for added protection.[8] |
| Body Protection | A fully-buttoned, flame-resistant laboratory coat, long pants, and closed-toe, chemical-resistant shoes. | Minimizes the risk of accidental skin exposure. A flame-resistant coat is crucial when working with any chemical, as flammability is not always known.[4] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required if handling outside of a certified chemical fume hood or if dust generation is likely.[4][7] | Prevents the inhalation of airborne particles, which can cause respiratory tract irritation.[4] All respirator use requires prior medical clearance and fit-testing.[8][9] |
Step-by-Step Protocol: Donning and Doffing PPE
Proper procedure in putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat: Put on and fasten completely.
-
Inner Gloves: Don the first pair of chemical-resistant gloves.
-
Respirator: If required, perform a seal check and ensure a proper fit.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring they extend over the cuffs of the lab coat.
Doffing (Taking Off):
-
Outer Gloves: Peel off the outer gloves without touching the outside surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield & Goggles: Remove from the back of the head forward.
-
Lab Coat: Unbutton and peel off, turning it inside out as you remove it to contain contaminants.
-
Respirator: Remove without touching the front of the mask.
-
Inner Gloves: Remove the final pair of gloves, again avoiding contact with the outer surface.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Operational Plan: A Self-Validating Workflow
Adherence to a strict, logical workflow minimizes the potential for error and exposure. All handling of this compound solid and its solutions must occur within a certified chemical fume hood.[5][10]
Spill Response Protocol
Small Spill (Contained within the fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a designated hazardous waste container.[8]
-
Wipe the area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated cleaning materials as hazardous waste.
Large Spill (Outside of the fume hood):
-
Evacuate the laboratory immediately and secure the area.
-
Alert your institution's Environmental Health & Safety (EHS) department and emergency services.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.[8]
Disposal Plan: Ensuring Environmental Compliance
Chemical waste must be handled with the same diligence as the parent compound. Improper disposal poses a significant risk to personnel and the environment.
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated gloves, weighing papers, and cleaning materials, must be collected as hazardous waste.[2] Crucially, this waste must be segregated into a container specifically labeled for "Halogenated Organic Waste."[11]
-
Container Management: Use a compatible, leak-proof container with a secure lid. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[2]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials.[11]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste management contractor.[2] Never dispose of this chemical down the drain or in regular trash.
Emergency Procedures: First Aid
In the event of an exposure, immediate and correct action is vital.
| Exposure Route | First-Aid Measure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
References
- 1. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 6. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 7. osha.gov [osha.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Chemical Safety for Laboratory Employees - Rosalind Franklin University [rosalindfranklin.edu]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
